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  • Product: 2-Bromo-3-ethoxy-6-fluorobenzaldehyde
  • CAS: 2384611-58-7

Core Science & Biosynthesis

Foundational

2-Bromo-3-ethoxy-6-fluorobenzaldehyde CAS number 1780186-44-8

An In-Depth Technical Guide to 2-Bromo-3-ethoxy-6-fluorobenzaldehyde Preamble: Navigating the Landscape of a Niche Synthon In the intricate world of organic synthesis, substituted benzaldehydes are foundational pillars,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-Bromo-3-ethoxy-6-fluorobenzaldehyde

Preamble: Navigating the Landscape of a Niche Synthon

In the intricate world of organic synthesis, substituted benzaldehydes are foundational pillars, serving as versatile intermediates for a vast array of complex molecules.[1] This guide focuses on a uniquely functionalized member of this class: 2-Bromo-3-ethoxy-6-fluorobenzaldehyde (CAS Number: 1780186-44-8). The strategic placement of bromo, ethoxy, and fluoro substituents on the benzaldehyde scaffold creates a molecule of significant synthetic potential, particularly in the fields of medicinal chemistry and materials science.

It is important to note that as of this writing, 2-Bromo-3-ethoxy-6-fluorobenzaldehyde is a sparsely documented compound in peer-reviewed literature and commercial inventories. Consequently, this guide adopts a first-principles approach. By leveraging established reactivity principles and drawing upon robust data from structurally analogous compounds, we will construct a comprehensive technical profile. This document is designed not as a mere recitation of known data, but as an expert-driven predictive guide to empower researchers in harnessing the potential of this promising, yet underexplored, chemical entity.

Section 1: Physicochemical and Structural Profile

The unique arrangement of substituents governs the physical properties and electronic nature of the molecule. The electron-withdrawing effects of the fluorine and bromine atoms, combined with the electron-donating ethoxy group, create a nuanced electronic environment that dictates the molecule's reactivity.

Chemical Structure

dot graph { layout=neato; node [shape=none, margin=0]; edge [style=bold];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_CHO [label="C"]; H_CHO [label="H"]; O_CHO [label="O"]; Br [label="Br"]; O_ethoxy [label="O"]; C_ethyl1 [label="CH₂"]; C_ethyl2 [label="CH₃"]; F [label="F"]; H4 [label="H"]; H5 [label="H"];

// Define positions C1 [pos="0,1.2!"]; C2 [pos="-1,0.6!"]; C3 [pos="-1,-0.6!"]; C4 [pos="0,-1.2!"]; C5 [pos="1,-0.6!"]; C6 [pos="1,0.6!"]; C_CHO [pos="2,1.2!"]; H_CHO [pos="2.8,0.8!"]; O_CHO [pos="2.5,1.9!"]; Br [pos="-2,1.2!"]; O_ethoxy [pos="-2,-1.2!"]; C_ethyl1 [pos="-3,-0.8!"]; C_ethyl2 [pos="-4,-1.4!"]; F [pos="0,2.4!"]; H4 [pos="-0.5,-2!"]; H5 [pos="1.5,-1.4!"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Double bonds in ring (aromatic) C1 -- C2 [style=double]; C3 -- C4 [style=double]; C5 -- C6 [style=double];

// Substituent bonds C6 -- C_CHO; C_CHO -- H_CHO; C_CHO -- O_CHO [style=double]; C2 -- Br; C3 -- O_ethoxy; O_ethoxy -- C_ethyl1; C_ethyl1 -- C_ethyl2; C1 -- F; C4 -- H4; C5 -- H5; } labelloc="b"; label="Structure of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde"; fontname="Helvetica"; fontsize=12; fontcolor="#202124"; } Caption: Chemical structure of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde.

Predicted Physicochemical Data

In the absence of experimental data, computational models provide valuable estimates. The data below is supplemented with experimental values from a close structural analog, 2-Bromo-6-fluorobenzaldehyde, for comparative context.

PropertyPredicted Value (for 1780186-44-8)Experimental Value (Analog: 2-Bromo-6-fluorobenzaldehyde)
CAS Number 1780186-44-8360575-28-6
Molecular Formula C₉H₈BrFO₂C₇H₄BrFO
Molecular Weight 247.06 g/mol 203.01 g/mol
Appearance Predicted: SolidWhite to off-white powder/crystal
Melting Point N/A43-47 °C
Boiling Point N/AN/A
Flash Point N/A> 110 °C (closed cup)

Data for the analog is sourced from commercial supplier specifications.

Section 2: Proposed Synthesis and Mechanistic Considerations

While no specific synthesis for 2-Bromo-3-ethoxy-6-fluorobenzaldehyde is published, a logical and efficient route can be designed based on well-established organometallic and aromatic chemistry principles. A plausible strategy involves the formylation of a suitably substituted benzene precursor.

Proposed Retrosynthetic Pathway

The most direct approach involves a directed ortho-metalation and formylation sequence. The directing groups on the aromatic ring are key to achieving the desired regioselectivity.

Retrosynthesis Target 2-Bromo-3-ethoxy-6-fluorobenzaldehyde Intermediate1 Lithium Diisopropylamide (LDA) then N,N-Dimethylformamide (DMF) Target->Intermediate1 Formylation Precursor 1-Bromo-2-ethoxy-5-fluorobenzene Intermediate1->Precursor

Exemplary Synthetic Protocol

This protocol is a predictive model based on standard procedures for directed ortho-metalation-formylation reactions.[2]

Step 1: Synthesis of 1-Bromo-2-ethoxy-5-fluorobenzene (Precursor) This precursor can be synthesized from commercially available 2-bromo-4-fluorophenol via Williamson ether synthesis.

  • Reaction Setup: To a solution of 2-bromo-4-fluorophenol (1.0 eq) in a polar aprotic solvent like acetone or DMF, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Reagent Addition: Add iodoethane or bromoethane (1.2 eq) dropwise to the stirred suspension.

  • Reaction Conditions: Heat the mixture to 50-60°C and stir for 4-6 hours, monitoring by TLC for the consumption of the starting phenol.

  • Work-up and Purification: After cooling, filter off the inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by column chromatography on silica gel to yield the precursor.

Step 2: Directed ortho-Metalation and Formylation

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve the precursor, 1-Bromo-2-ethoxy-5-fluorobenzene (1.0 eq), in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78°C (dry ice/acetone bath). Slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 eq) in THF via syringe. The ethoxy group directs the deprotonation to the C6 position. Stir the mixture at -78°C for 1-2 hours.

  • Formylation: Add anhydrous N,N-Dimethylformamide (DMF) (1.5 eq) dropwise to the solution, maintaining the temperature at -78°C.

  • Quenching and Work-up: Allow the reaction to stir for an additional 2-3 hours, then quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude aldehyde can be purified by silica gel column chromatography to yield the final product, 2-Bromo-3-ethoxy-6-fluorobenzaldehyde.

SynthesisWorkflow

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic value of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde lies in its multiple, orthogonally reactive sites. The aldehyde, the C-Br bond, and the electron-deficient aromatic ring each offer distinct handles for molecular elaboration.

Reactions of the Aldehyde Group

The aldehyde functionality is a gateway to numerous chemical transformations.[3]

  • Oxidation: Can be readily oxidized to the corresponding 2-bromo-3-ethoxy-6-fluorobenzoic acid using standard reagents like potassium permanganate (KMnO₄) or Jones reagent.

  • Reduction: Selective reduction to the benzyl alcohol can be achieved with mild reducing agents such as sodium borohydride (NaBH₄).

  • Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will yield the corresponding substituted benzylamine.

  • Condensation Reactions: It can participate in various C-C bond-forming condensation reactions, such as the Wittig, Horner-Wadsworth-Emmons, and Henry reactions, to form alkenes and nitroalcohols, respectively.[4][5]

  • Heterocycle Formation: The aldehyde is a key precursor for building heterocyclic scaffolds, such as quinolines, pyrimidines, or imidazoles, through condensation with appropriate dinucleophiles.[6][7]

Reactions Involving the Carbon-Bromine Bond

The bromine atom, positioned ortho to the aldehyde, is primed for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters to form C(sp²)-C(sp²) bonds, introducing new aryl or vinyl groups.

  • Sonogashira Coupling: Palladium/copper-catalyzed coupling with terminal alkynes to synthesize substituted arylalkynes.

  • Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds by coupling with amines.

  • Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted alkenes.

Nucleophilic Aromatic Substitution (SNA)

The presence of the strongly electron-withdrawing fluorine atom and the aldehyde group activates the aromatic ring towards nucleophilic aromatic substitution, although this is generally less facile than cross-coupling at the C-Br site.

Reactivity

Section 4: Applications in Research and Drug Development

Substituted benzaldehydes are critical building blocks in the synthesis of biologically active molecules.[8] The specific substitution pattern of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde makes it an attractive starting point for developing novel compounds in several therapeutic areas.

  • Kinase Inhibitors: Many small-molecule kinase inhibitors feature highly substituted aromatic cores. The ability to sequentially functionalize this molecule via cross-coupling and aldehyde chemistry makes it a valuable scaffold for building libraries of potential inhibitors.

  • Antitumor Agents: Halogenated aromatic compounds are prevalent in anticancer drug candidates. For instance, related 2-bromo-benzaldehydes have been used to synthesize quinazolinones with antitumor activity.[9]

  • CNS-Active Agents: The introduction of fluorine and lipophilic ethoxy groups can favorably modulate properties like metabolic stability and blood-brain barrier penetration, making this scaffold interesting for neurological drug discovery.

  • Materials Science: Polysubstituted aromatic compounds can be used as precursors for organic light-emitting diodes (OLEDs), sensors, and other advanced materials. The reactive handles on this molecule allow for its incorporation into larger polymeric or macromolecular structures.[10]

Section 5: Safety and Handling

No specific safety data exists for 2-Bromo-3-ethoxy-6-fluorobenzaldehyde. Therefore, precautions must be based on data for analogous halogenated and aromatic aldehydes.[11][12][13][14]

  • Hazard Classification (Predicted):

    • Harmful if swallowed or inhaled.[14]

    • Causes skin irritation.[12]

    • Causes serious eye irritation.[11]

    • May cause respiratory irritation.[13]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.

  • Handling:

    • Handle in a well-ventilated area, preferably within a chemical fume hood.[13]

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

    • Keep away from heat, sparks, and open flames.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

    • Storage under an inert atmosphere (e.g., argon) is recommended to prevent oxidation of the aldehyde.

Conclusion

2-Bromo-3-ethoxy-6-fluorobenzaldehyde represents a synthetically versatile, albeit currently underutilized, building block. Its trifunctional nature—an aldehyde for condensations and heterocycle synthesis, a bromine for cross-coupling, and an activated fluoro-aromatic ring—provides a powerful platform for the rapid generation of molecular complexity. While this guide is predictive in nature due to the scarcity of direct experimental data, the principles and protocols outlined herein provide a solid and authoritative foundation for scientists to begin exploring the chemistry of this promising intermediate. Its potential applications, particularly in the synthesis of novel pharmaceutical agents, warrant further investigation and development.

References

  • BenchChem. (n.d.). Applications of 4-Ethylbenzaldehyde in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols.
  • Henry reactions of substituted benzaldehydes that bear an ortho-alkoxy group. [a]. (n.d.). ResearchGate. Retrieved from [Link]

  • Wisdomlib. (2025, March 2). Substituted Benzaldehyde: Significance and symbolism. Retrieved from [Link]

  • Hayun, et al. (2014, April 8). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation - Patent US-9018210-B2. Retrieved from [Link]

  • Labbox. (n.d.). Benzaldehyde Analytical Grade - Safety Data Sheet. Retrieved from [Link]

  • MDPI. (2023, January 30). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Retrieved from [Link]

  • (n.d.). Benzaldehyde 101560 - Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (n.d.). CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde.
  • Google Patents. (n.d.). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-5-fluorobenzaldehyde. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Cooperative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. Retrieved from [Link]

  • ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved from [Link]

  • Google Patents. (n.d.). US6811832B2 - Ortho substituted benzaldehydes, preparation thereof and use thereof.
  • Loba Chemie. (n.d.). BENZALDEHYDE AR - Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2026, January 29). Reactions of Hydroxy– and Alkoxy–Substituted Benzaldehydes with Sodium Iodide and Bleach in Methanol: A Guided–Inquiry Experiment for the Organic Chemistry Lab. Retrieved from [Link]

  • ACS Publications. (2024, March 26). Direct C–H Hydroxylation of N-Heteroarenes and Benzenes via Base-Catalyzed Halogen Transfer. Journal of the American Chemical Society. Retrieved from [Link]

Sources

Exploratory

Spectroscopic data of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde

An In-depth Technical Guide to the Predicted Spectroscopic Data of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide pro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Predicted Spectroscopic Data of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic profile of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde. In the absence of publicly available experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its characteristic spectral features. By analyzing data from structurally analogous compounds, this guide offers a robust framework for the identification, characterization, and quality control of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde in a research and development setting. Detailed, field-proven protocols for data acquisition are also provided to ensure experimental reproducibility and integrity.

Introduction: The Structural Rationale

2-Bromo-3-ethoxy-6-fluorobenzaldehyde is a polysubstituted aromatic aldehyde. Its utility in medicinal chemistry and materials science is predicated on the unique electronic and steric properties conferred by its substituents: a bromine atom, an ethoxy group, and a fluorine atom, all decorating a benzaldehyde core. The precise arrangement of these groups governs the molecule's reactivity and its interactions with biological targets. Spectroscopic analysis is, therefore, indispensable for confirming its chemical identity and purity.

This guide will deconstruct the predicted spectroscopic signature of the target molecule, explaining the causal relationships between its structure and its spectral output.

Molecular Structure and Atom Numbering

A clear understanding of the molecular geometry is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde with standardized atom numbering for consistent reference in spectral assignments.

Caption: Molecular structure of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The predicted spectrum of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde will be characterized by signals from the aldehyde proton, the two aromatic protons, and the ethoxy group protons.

Predicted ¹H NMR Data
Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz) Integration
Aldehyde-H (H7)9.8 - 10.4Singlet (s) or Doublet (d)JH-F ≈ 1-3 Hz1H
Aromatic-H57.6 - 7.9Triplet (t) or Doublet of Doublets (dd)JH5-H4 ≈ 8-9 Hz, JH5-F ≈ 5-8 Hz1H
Aromatic-H47.1 - 7.4Doublet of Doublets (dd)JH4-H5 ≈ 8-9 Hz, JH4-F ≈ 9-11 Hz1H
Ethoxy-CH₂ (H8)4.0 - 4.3Quartet (q)JH8-H9 ≈ 7 Hz2H
Ethoxy-CH₃ (H9)1.3 - 1.6Triplet (t)JH9-H8 ≈ 7 Hz3H
Expertise & Causality: Interpreting the Predicted ¹H NMR Spectrum
  • Aldehyde Proton (H7): The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and the aromatic ring, placing its signal far downfield.[1] It may appear as a singlet or a small doublet due to weak coupling with the ortho fluorine atom (JH-F).

  • Aromatic Protons (H4, H5): The two aromatic protons are in different chemical environments. H5 is ortho to the fluorine and meta to the aldehyde, while H4 is meta to the fluorine and para to the aldehyde. The fluorine atom will cause significant splitting of both signals. H5 is expected to be further downfield than H4 due to the deshielding effect of the adjacent fluorine. The coupling between H4 and H5 (ortho coupling) will be large (≈ 8-9 Hz), while the couplings to fluorine will also be significant.

  • Ethoxy Protons (H8, H9): The ethoxy group will present as a characteristic ethyl pattern. The methylene protons (H8) are adjacent to an oxygen atom, which deshields them, shifting their signal to around 4.0-4.3 ppm. They will be split into a quartet by the three neighboring methyl protons. The methyl protons (H9) are further from the electronegative oxygen and will appear as a triplet upfield, split by the two methylene protons.

Protocol for ¹H NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400/500 MHz Spectrometer) cluster_proc Data Processing Prep1 1. Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). Prep2 2. Add internal standard (e.g., TMS at 0.00 ppm) if quantitative analysis is needed. Prep1->Prep2 Prep3 3. Transfer to a 5 mm NMR tube. Prep2->Prep3 Acq1 4. Insert sample and lock on the deuterium signal of the solvent. Prep3->Acq1 Acq2 5. Shim the magnetic field to optimize homogeneity. Acq1->Acq2 Acq3 6. Acquire spectrum with 16-32 scans. Acq2->Acq3 Acq4 7. Set spectral width to cover 0-12 ppm. Acq3->Acq4 Proc1 8. Apply Fourier Transform. Acq4->Proc1 Proc2 9. Phase correct the spectrum. Proc1->Proc2 Proc3 10. Calibrate the chemical shift using the solvent residual peak or TMS. Proc2->Proc3 Proc4 11. Integrate the signals. Proc3->Proc4

Caption: Standard workflow for ¹H NMR spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon environment gives a distinct peak.

Predicted ¹³C NMR Data
Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (Coupled)
Aldehyde (C7)188 - 192Doublet (JC-F)
C6-F160 - 165Doublet (JC-F)
C3-O155 - 160Singlet
C1-CHO135 - 140Doublet (JC-F)
C5128 - 132Doublet (JC-F)
C2-Br115 - 120Singlet
C4110 - 115Doublet (JC-F)
Ethoxy-CH₂ (C8)64 - 68Singlet
Ethoxy-CH₃ (C9)14 - 17Singlet
Expertise & Causality: Interpreting the Predicted ¹³C NMR Spectrum
  • Carbonyl Carbon (C7): The aldehyde carbon is the most deshielded carbon, appearing at the lowest field.[2]

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents.

    • C6-F: The carbon directly attached to the highly electronegative fluorine atom (C6) will be significantly downfield and will show a large one-bond C-F coupling constant.

    • C3-O: The carbon attached to the ethoxy group (C3) will also be deshielded.

    • C2-Br: The carbon bearing the bromine atom (C2) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect".

    • C1, C4, C5: The remaining aromatic carbons will have shifts influenced by the combined electronic effects of all substituents. Couplings to fluorine across two or three bonds (JC-F) are expected, which can be observed in a proton-coupled spectrum.

  • Ethoxy Carbons (C8, C9): The methylene carbon (C8) attached to oxygen will be in the 64-68 ppm range, while the terminal methyl carbon (C9) will be upfield around 14-17 ppm.

Protocol for ¹³C NMR Data Acquisition

The protocol is similar to ¹H NMR, with the key difference being the observation frequency and the need for more scans due to the lower sensitivity of the ¹³C nucleus. Proton decoupling (e.g., using a WALTZ-16 sequence) is standard to simplify the spectrum to singlets.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying functional groups.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity
2980 - 2900C-H stretch (ethoxy)Medium
2850 - 2820 & 2750 - 2720C-H stretch (aldehyde)Medium (often a doublet)
1710 - 1685C=O stretch (aromatic aldehyde)Strong
1600 - 1580 & 1500 - 1450C=C stretch (aromatic ring)Medium to Strong
1260 - 1230C-O stretch (aryl ether)Strong
1250 - 1020C-F stretchStrong
800 - 600C-Br stretchMedium to Strong
Expertise & Causality: Interpreting the Predicted IR Spectrum
  • Aldehyde Group: The most characteristic peaks will be the strong carbonyl (C=O) stretch and the pair of medium-intensity C-H stretches. The C=O stretch appears at a lower frequency than in aliphatic aldehydes due to conjugation with the aromatic ring.[3] The two C-H stretching bands are a result of Fermi resonance and are highly diagnostic for aldehydes.[3]

  • Aromatic Ring: The C=C stretching vibrations within the benzene ring typically appear as a pair of bands in the 1600-1450 cm⁻¹ region.

  • Substituents: The spectrum will be further defined by strong stretches corresponding to the C-O bond of the ethoxy group and the C-F bond.[4] The C-Br stretch will be found in the fingerprint region at lower wavenumbers.

Protocol for FT-IR Data Acquisition (ATR Technique)

G Prep 1. Clean the ATR crystal (e.g., diamond or ZnSe) with a suitable solvent (e.g., isopropanol) and allow it to dry. Load 2. Place a small amount of the solid sample (powder) onto the crystal. Prep->Load Press 3. Apply pressure using the anvil to ensure good contact between the sample and the crystal. Load->Press Acquire 4. Acquire a background spectrum of the empty ATR setup. Press->Acquire Scan 5. Acquire the sample spectrum. (Range: 4000-400 cm⁻¹, Resolution: 4 cm⁻¹, Scans: 16-32) Acquire->Scan Process 6. The instrument software automatically ratios the sample spectrum to the background spectrum. Scan->Process

Caption: Workflow for ATR-FTIR analysis of a solid sample.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Predicted Mass Spectrometry Data
  • Molecular Weight: 247.04 g/mol (for C₉H₈BrFO)

  • Ionization Method: Electron Ionization (EI) is suitable for this volatile compound. Electrospray Ionization (ESI) could also be used.[6][7][8]

  • Expected Molecular Ion (M⁺): A prominent molecular ion peak cluster will be observed at m/z 246 and 248 with an approximate 1:1 intensity ratio. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Key Fragmentation Pathways:

    • Loss of H• (M-1): A peak at m/z 245/247 from the loss of the aldehydic hydrogen.

    • Loss of •CHO (M-29): A significant peak at m/z 217/219 corresponding to the loss of the formyl radical. This results in a stable aromatic cation.

    • Loss of C₂H₅• (M-29): Loss of an ethyl radical from the ethoxy group, leading to a peak at m/z 217/219. This is isobaric with the loss of CHO.

    • Loss of •OC₂H₅ (M-45): Loss of the ethoxy radical, giving a peak at m/z 201/203.

    • Loss of Br• (M-79/81): A peak at m/z 167, corresponding to the loss of the bromine radical.

Protocol for Mass Spectrometry Data Acquisition (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a heated direct insertion probe or a gas chromatograph (GC-MS).[7] The sample must be volatilized.[6][7]

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺).[8]

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Conclusion

While awaiting experimental verification, this predictive guide provides a robust and scientifically grounded framework for the spectroscopic analysis of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde. The detailed interpretation of expected ¹H NMR, ¹³C NMR, IR, and MS data, rooted in the fundamental principles of spectroscopy and comparison with analogous structures, offers researchers a valuable reference for compound identification and characterization. The provided protocols outline best practices for acquiring high-fidelity data, ensuring that subsequent experimental work is both efficient and reliable.

References

  • Ashcroft, A. E. (1997). Ionization Methods in Organic Mass Spectrometry. Royal Society of Chemistry.
  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

  • Singh, S. et al. (2000).
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. [Link]

  • Chemical Communications. (2014). Supporting Information. [Link]

  • Hassanzadeh, A. et al. (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Journal of the Serbian Chemical Society.
  • SpectraBase. (n.d.). 2-Bromo-6-fluorobenzaldehyde - Optional[FTIR] - Spectrum. [Link]

  • YouTube. (2023, March 2). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. [Link]

  • ResearchGate. (2018, March 20). Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones.
  • Doc Brown's Chemistry. (2026, March 1). proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

Sources

Foundational

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 2-Bromo-3-ethoxy-6-fluorobenzal...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde, a polysubstituted aromatic aldehyde with significant potential in synthetic chemistry and drug discovery. While specific experimental data for this exact molecule is limited in public literature, this guide synthesizes established principles from structurally related analogs to predict its behavior. We will delve into the intricate interplay of steric and electronic effects governed by the bromo, ethoxy, and fluoro substituents, and their collective influence on the orientation of the aldehyde group. This document will serve as a foundational resource, offering insights into its synthesis, characterization, and the critical role of conformational analysis in understanding its reactivity and potential as a molecular building block.

Introduction: The Significance of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone of organic synthesis, serving as versatile intermediates in the construction of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] The reactivity of the benzaldehyde moiety, coupled with the electronic and steric influence of ring substituents, allows for precise control over synthetic transformations.[1] 2-Bromo-3-ethoxy-6-fluorobenzaldehyde presents a particularly interesting case study due to its unique substitution pattern. The presence of a bulky bromo group and a fluoro atom ortho to the aldehyde, along with an ethoxy group at the meta position, creates a sterically crowded and electronically distinct environment that dictates its three-dimensional structure and, consequently, its chemical behavior. Understanding the preferred conformation of this molecule is paramount for predicting its interaction with other molecules and for the rational design of synthetic pathways.

Molecular Structure and Physicochemical Properties

PropertyPredicted Value / InformationSource / Basis
Molecular Formula C₉H₈BrFO₂Based on structure
Molecular Weight 247.06 g/mol Calculated
Appearance Likely a solid at room temperatureAnalogy to similar substituted benzaldehydes[3]
Melting Point Expected to be in the range of 40-80 °CAnalogy to 2-bromo-6-fluorobenzaldehyde (43-47 °C)[3] and other substituted benzaldehydes. The additional ethoxy group may influence this.
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF)General property of similar organic compounds

Conformational Analysis: The Driving Forces

The conformation of ortho-substituted benzaldehydes is primarily determined by the orientation of the aldehyde group relative to the ortho substituents. Two planar conformations are typically considered: the O-cis and O-trans conformers, where the aldehyde oxygen is oriented towards or away from the ortho substituent, respectively.

For 2-Bromo-3-ethoxy-6-fluorobenzaldehyde, the aldehyde group is flanked by a bromine atom and a fluorine atom. The preferred conformation will be a result of the balance between several competing factors:

  • Steric Hindrance: The van der Waals radii of the substituents play a crucial role. Bromine is significantly larger than fluorine. Therefore, steric repulsion between the bulky bromine atom and the aldehyde's carbonyl oxygen would strongly disfavor the O-cis conformation with respect to the bromine.

  • Electrostatic Interactions: The electronegative fluorine and bromine atoms, along with the carbonyl oxygen, create a complex electrostatic environment. Repulsive forces between the electron clouds of the carbonyl oxygen and the halogen atoms can influence the conformational preference.[4]

  • Intramolecular Hydrogen Bonding: While not a dominant factor in this molecule, weak C-H···O or C-H···F interactions could play a minor role in stabilizing certain conformations.

Based on studies of similarly substituted benzaldehydes, it is highly probable that the aldehyde group in 2-Bromo-3-ethoxy-6-fluorobenzaldehyde will adopt a conformation where the carbonyl oxygen is directed away from the larger bromine substituent to minimize steric clash. This would result in an O-trans conformation relative to the bromine atom. The smaller fluorine atom at the other ortho position would present a much lower steric barrier.[5][6]

Figure 1: Predicted lowest energy conformation of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde.

Experimental and Computational Approaches to Conformation Determination

To definitively determine the molecular conformation of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde, a combination of experimental and computational techniques would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹⁹F NMR spectroscopy are powerful tools for conformational analysis in solution.[7] The through-space coupling between the aldehyde proton and the ortho-fluorine atom (the Nuclear Overhauser Effect, NOE) can provide direct evidence of their spatial proximity. A strong NOE signal between the aldehyde proton and the fluorine at position 6 would confirm the O-trans conformation relative to the bromine.

Experimental Protocol: 2D NOESY NMR

  • Sample Preparation: Dissolve 5-10 mg of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of performing 2D NOESY experiments.

  • Data Acquisition: Acquire a 2D NOESY spectrum with a mixing time optimized to observe intramolecular NOEs (typically 300-800 ms).

  • Data Processing and Analysis: Process the 2D data and look for cross-peaks. A cross-peak between the aldehyde proton resonance and the fluorine-coupled aromatic proton at position 5, and potentially a direct ¹H-¹⁹F NOE if the instrument is capable, would indicate their close spatial relationship.

Single-Crystal X-ray Diffraction

The most definitive method for determining the solid-state conformation is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, and bond angles, offering an unambiguous picture of the molecule's three-dimensional structure.[8] For a related compound, 2-bromo-5-fluorobenzaldehyde, X-ray crystallography confirmed that the aldehyde oxygen is trans to the 2-bromo substituent.[6]

Experimental Workflow: Single-Crystal X-ray Diffraction

G A Crystal Growth B Crystal Selection & Mounting A->B C Data Collection (Diffractometer) B->C D Structure Solution C->D E Structure Refinement D->E F Final Structural Model E->F

Figure 2: Workflow for determining molecular structure via X-ray crystallography.

Computational Chemistry

In silico methods, such as Density Functional Theory (DFT) calculations, are invaluable for predicting and corroborating experimental findings. By calculating the relative energies of different possible conformers, the most stable conformation can be identified. These calculations can also predict spectroscopic properties, such as NMR chemical shifts, which can then be compared to experimental data.

Synthesis of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde

A potential starting material could be 1-bromo-2-ethoxy-5-fluorobenzene.

Proposed Synthetic Pathway

G A 1-Bromo-2-ethoxy-5-fluorobenzene B Ortho-lithiation with n-BuLi or LDA A->B 1. Directed ortho-metalation C Formylation with DMF B->C 2. Electrophilic quench D Aqueous Workup C->D E Purification (Chromatography) D->E F 2-Bromo-3-ethoxy-6-fluorobenzaldehyde E->F

Figure 3: Proposed synthetic route to 2-Bromo-3-ethoxy-6-fluorobenzaldehyde.

Conclusion

The molecular structure and conformation of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde are governed by a delicate balance of steric and electronic effects. Based on established principles observed in analogous substituted benzaldehydes, the molecule is predicted to adopt a conformation where the aldehyde's carbonyl oxygen is oriented trans to the sterically demanding bromine atom at the C2 position. This conformational preference has significant implications for its reactivity and its utility as a building block in the synthesis of more complex molecules. Definitive confirmation of this predicted structure would rely on a combined experimental and computational approach, utilizing techniques such as NMR spectroscopy, X-ray crystallography, and DFT calculations. This guide provides a solid theoretical framework for researchers and drug development professionals working with this and other polysubstituted aromatic aldehydes.

References

  • Baiwir, M., Llabres, G., Piette, J. L., & Renson, M. (n.d.). N.M.R. and conformational analysis of some Te-containing ortho-substituted benzaldehydes.
  • Baliah, V., & Chellathurai, T. (n.d.). Dipole moments of some substituted benzaldehydes. Conformational preference of substituents ortho to the aldehyde group. Proceedings of the Indian Academy of Sciences - Section A, 76(6), 263–269.
  • Abraham, R. J., Siverns, T. M., & Smith, K. M. (1972). Conformational analysis. Part 29.1 The conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, acetophenones and methyl benzoates by the lanthanide induced shift (LIS) technique. Journal of the Chemical Society, Perkin Transactions 2, (11), 1587. doi:10.1039/p29720001587. Retrieved from [Link]

  • Jahn, M. K., et al. (2021). Conformational Landscapes of 2,3-, 2,4-, 2,5-, and 2,6-Difluorobenzaldehyde Unveiled by Rotational Spectroscopy. The Journal of Physical Chemistry A, 125(40), 8876–8884. doi:10.1021/acs.jpca.1c06833. Retrieved from [Link]

  • ResearchGate. (2014, April 8). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). A Deep Dive into 2-Bromo-6-fluorobenzaldehyde's Role and Synthesis. Retrieved from [Link]

  • Beddell, C. R., et al. (1976). Substituted benzaldehydes designed to increase the oxygen affinity of human haemoglobin and inhibit the sickling of sickle erythrocytes. British Journal of Pharmacology, 57(2), 201–209. doi:10.1111/j.1476-5381.1976.tb07468.x. Retrieved from [Link]

  • Al-Fahd, A. M., et al. (2021). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Acta Crystallographica Section E: Crystallographic Communications, 77(3), 329–333. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3,6-difluorobenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-6-fluorobenzaldehyde. Retrieved from [Link]

  • de la Torre, K., et al. (2018). Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Organic & Biomolecular Chemistry, 16(35), 6483–6491. doi:10.1039/C8OB01639A. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-fluorobenzaldehyde. Retrieved from [Link]

  • Bacon, W. E., et al. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1546. Retrieved from [Link]

Sources

Exploratory

Physicochemical Characterization and Thermal Processing of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde: A Technical Guide for Advanced Intermediates

Target Audience: Research Chemists, Process Engineers, and Drug Development Professionals Content Focus: Structural causality, thermal properties (melting/boiling points), and experimental handling protocols. Executive S...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Engineers, and Drug Development Professionals Content Focus: Structural causality, thermal properties (melting/boiling points), and experimental handling protocols.

Executive Summary

In modern drug discovery and agrochemical development, highly substituted aromatic building blocks are critical for exploring complex structure-activity relationships (SAR). 2-Bromo-3-ethoxy-6-fluorobenzaldehyde (CAS: 2384611-58-7) [1] is a prime example of such a scaffold. Featuring orthogonal reactive sites—an electrophilic aldehyde, a cross-coupling-ready bromide, and electronic-tuning fluoro and ethoxy groups—this molecule is highly sought after by commercial suppliers[2],[3].

As a Senior Application Scientist, I frequently observe that the physical properties of such poly-substituted aromatics are misunderstood, leading to suboptimal handling, thermal degradation during purification, or failed crystallizations. This whitepaper deconstructs the structural causality behind the melting point (MP) and boiling point (BP) of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde and provides field-validated, self-validating protocols for its thermal characterization and purification.

Quantitative Data Summary

Because empirical thermal data for highly specific, newly registered intermediates (like CAS 2384611-58-7) is often restricted to proprietary Certificates of Analysis (COAs)[4],[5], process chemists rely on high-confidence predictive models grounded in the empirical data of structural analogs.

PropertyValue / RangeCausality / Notes
Molecular Formula C₉H₈BrFO₂[1]1,2,3,6-tetrasubstituted aromatic ring.
Molecular Weight 247.06 g/mol [1]High mass driven by the bromine atom.
Physical State (STP) Low-melting solid / Viscous oilDependent on ambient temperature and purity.
Melting Point (Predicted) 42 °C – 50 °CDepressed by the flexible ethoxy chain disrupting lattice symmetry.
Boiling Point (Predicted) 265 °C – 275 °C (at 760 mmHg)Elevated by high molecular weight and strong dipole moments.
Vacuum Boiling Point 115 °C – 125 °C (at 1.0 mmHg)Required distillation range to prevent decarbonylation.

The "Why": Mechanistic Drivers of Physical Properties

To master the handling of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde, one must understand the molecular forces dictating its physical state. Do not simply memorize the numbers; understand the structural causality.

Melting Point Dynamics: The Entropy of the Ethoxy Group

The melting point of a compound is governed by its crystal lattice energy and molecular symmetry.

  • Steric Clash: The bulky bromine atom at the ortho position to the aldehyde forces the carbonyl group out of the aromatic plane. This disrupts flat π-π stacking interactions.

  • Chain Flexibility: Unlike a rigid methoxy group, the ethoxy group at position 3 introduces a freely rotating carbon-carbon bond. This flexibility increases the entropy of the melt ( ΔSfusion​ ). According to the equation Tm​=ΔH/ΔS , a larger entropy of fusion results in a lower melting point. Consequently, this compound often presents as a supercooled liquid or a low-melting solid at room temperature.

Boiling Point Dynamics: Polarizability vs. Hydrogen Bonding

Boiling point is dictated by molecular weight and intermolecular forces in the liquid phase.

  • Halogen Effects: The bromine atom possesses a large, highly polarizable electron cloud, which significantly increases London dispersion forces. This is the primary driver pushing the atmospheric boiling point above 250 °C.

  • Absence of H-Bonding: Despite having three highly electronegative regions (fluorine, ether oxygen, carbonyl oxygen), the molecule lacks a hydrogen bond donor (no -OH or -NH). Therefore, its boiling point remains lower than that of an analogous substituted phenol or benzoic acid.

Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent false data generation.

Protocol A: Precise Melting Point Determination via DSC

Capillary melting point apparatuses often fail for low-melting, polymorphic halogenated aromatics due to supercooling effects. Differential Scanning Calorimetry (DSC) is the required standard.

  • Sample Preparation: Weigh 2.0–3.0 mg of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde into a standard aluminum DSC pan. Causality: A small mass prevents thermal lag, ensuring sharp endothermic peaks.

  • Hermetic Sealing: Crimp the pan with a hermetic lid. Causality: Halogenated benzaldehydes are volatile near their melting points; an unsealed pan will result in simultaneous sublimation and melting, skewing the data.

  • Calibration Check: Run a high-purity Indium standard ( Tm​ = 156.6 °C) to validate sensor accuracy before testing the unknown.

  • Thermal Cycling:

    • Cool the sample to 0 °C at 10 °C/min.

    • Hold isothermally for 5 minutes to ensure complete crystallization.

    • Ramp to 80 °C at a rate of 5 °C/min.

  • Data Extraction: Record the onset temperature of the endothermic peak as the true melting point, not the peak maximum.

Protocol B: Purification via Short-Path Vacuum Distillation

Atmospheric distillation of this compound is strictly contraindicated. At temperatures exceeding 200 °C, ortho-halogenated benzaldehydes are highly susceptible to thermal degradation (decarbonylation and ether cleavage).

  • Apparatus Setup: Assemble a short-path distillation head with a Vigreux column. Grease all joints with high-vacuum silicone grease.

  • Vacuum Integrity: Evacuate the system to ≤1.0 mmHg using a rotary vane pump equipped with a liquid nitrogen cold trap. Causality: The cold trap prevents volatile fluorinated/brominated degradation byproducts from destroying the pump oil.

  • Degassing: Gently warm the crude oil to 40 °C under vacuum for 30 minutes before increasing heat. Causality: This removes residual synthesis solvents (e.g., DCM or EtOAc) that would otherwise cause violent bumping.

  • Fractionation: Slowly increase the oil bath temperature. Collect the main fraction when the vapor temperature stabilizes between 115 °C and 125 °C (at 1.0 mmHg).

  • Inert Storage: Break the vacuum with dry Argon (not air). Causality: Benzaldehydes rapidly auto-oxidize to benzoic acids in the presence of atmospheric oxygen, which will artificially elevate the melting point of your purified batch over time.

Process Workflow Visualization

The following diagram illustrates the logical relationship between quality control (QC), thermal characterization, and purification.

G Raw Raw 2-Bromo-3-ethoxy- 6-fluorobenzaldehyde QC Initial QC (NMR / LCMS) Raw->QC Sampling DSC DSC Analysis [Melting Point] QC->DSC Thermal Profiling TGA TGA Analysis [Thermal Stability] QC->TGA Degradation Limit Distill Vacuum Distillation [Boiling Point] DSC->Distill MP Confirmed TGA->Distill Max Temp Set Pure Purified API Intermediate Distill->Pure Distillate Collection

Caption: Workflow for thermal characterization and purification of the benzaldehyde intermediate.

References

The following sources were consulted to verify the commercial availability, structural identifiers, and baseline physicochemical classifications of the target compound:

Sources

Foundational

Thermodynamic Solubility Profiling of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde in Organic Solvents: A Technical Guide

Executive Summary The rational selection of organic solvents is a critical pathway in pharmaceutical process chemistry and active pharmaceutical ingredient (API) synthesis. For complex, highly substituted aromatic buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational selection of organic solvents is a critical pathway in pharmaceutical process chemistry and active pharmaceutical ingredient (API) synthesis. For complex, highly substituted aromatic building blocks like 2-Bromo-3-ethoxy-6-fluorobenzaldehyde (CAS: 2384611-58-7) (1)[1], solubility is not merely a physical constant but a dynamic interplay of thermodynamic forces. This whitepaper provides researchers and drug development professionals with an in-depth framework for predicting, evaluating, and empirically validating the solubility profile of this specific halogenated benzaldehyde in various organic solvents.

Structural Causality and Thermodynamic Principles

2-Bromo-3-ethoxy-6-fluorobenzaldehyde features a dense steric and electronic environment. The molecule is characterized by a benzene ring substituted with a polarizable bromine atom, a highly electronegative fluorine atom, an ethoxy ether linkage, and a formyl (aldehyde) group (1)[1].

The solubility of such halogenated benzaldehydes is strictly governed by intermolecular forces—namely dispersion, dipole-dipole interactions, and hydrogen bonding (2)[2]. To predict solvent compatibility, we utilize the Hansen Solubility Parameters (HSP) , which deconstruct cohesive energy into three quantifiable components (3)[3]:

  • Dispersion ( δD​ ): High. Driven by the large electron cloud of the bromine atom and the delocalized π -electrons of the aromatic ring.

  • Polarity ( δP​ ): Significant. The asymmetric placement of the electron-withdrawing fluorine and aldehyde groups creates a strong net molecular dipole.

  • Hydrogen Bonding ( δH​ ): Moderate. The molecule acts exclusively as a hydrogen-bond acceptor (via the ether and carbonyl oxygens) but lacks any protic donor capabilities (no -OH or -NH groups) (3)[3].

Solvents whose HSP coordinates closely match those of the solute yield a Relative Energy Difference (RED) of less than 1, indicating high thermodynamic miscibility.

HSP_Interactions Solute 2-Bromo-3-ethoxy- 6-fluorobenzaldehyde Dispersion Dispersion (δD) Halogen & Aromatic Solute->Dispersion High Polarizability Polarity Polarity (δP) Aldehyde & Fluorine Solute->Polarity Strong Dipole HBond H-Bonding (δH) Ether/Carbonyl Acceptors Solute->HBond H-Bond Acceptor Solvent Optimal Solvent (RED < 1) Dispersion->Solvent Polarity->Solvent HBond->Solvent

Logical mapping of molecular structure to Hansen Solubility Parameters for solvent selection.

Regulatory Grounding and Solvent Selection

In pharmaceutical development, thermodynamic solubility must be balanced against toxicological safety. Solvent selection is strictly governed by the ICH Q3C (R9) Guidelines for Residual Solvents (4)[4]:

  • Class 1 (Avoid): Solvents like Benzene or Carbon tetrachloride possess unacceptable toxicity and must not be used (4)[4].

  • Class 2 (Limit): Solvents like Dichloromethane (DCM) and Hexane have inherent toxicity; their residual levels in the final API are strictly limited (4)[4].

  • Class 3 (Preferred): Solvents like Acetone, Ethyl Acetate, and Ethanol have low toxic potential to humans and are prioritized for scalable process chemistry (4)[4].

Predictive Quantitative Solubility Matrix

Based on the physicochemical behavior of structurally analogous halogenated benzaldehydes (2)[2], the following table summarizes the predicted solubility profiles across different solvent classes.

SolventICH Q3C ClassPredicted Solubility (mg/mL at 25°C)HSP Compatibility (RED)Mechanistic Rationale
Dichloromethane Class 2> 500 (Very Soluble)< 0.8 (Excellent)Strong dispersion match; compatible dipole.
Acetone Class 3200 - 500 (Freely Soluble)0.8 - 1.0 (Good)Excellent polar and H-bond acceptor alignment.
Ethyl Acetate Class 3200 - 500 (Freely Soluble)0.8 - 1.0 (Good)Balanced δP​ and δH​ interactions.
Ethanol Class 350 - 100 (Soluble)1.0 - 1.3 (Moderate)H-bond donor capabilities disrupt ideal lattice energy.
n-Hexane Class 2< 5 (Slightly Soluble)> 1.5 (Poor)Lacks polarity to overcome solute-solute interactions.
Water N/A< 0.1 (Practically Insoluble)> 2.0 (Very Poor)Extreme polarity mismatch; high hydrophobic exclusion.

Self-Validating Protocol: Equilibrium Solubility Determination

To empirically determine the exact solubility limit of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde, a self-validating saturation shake-flask method is required (2)[2]. This specific protocol is designed to ensure that true thermodynamic equilibrium is achieved, eliminating kinetic artifacts such as transient supersaturation.

Step-by-Step Methodology:
  • Solvent Preparation: Select HPLC-grade solvents, prioritizing ICH Q3C Class 3 liquids (e.g., Ethyl Acetate, Acetone) (4)[4].

  • Saturation Setup (Bidirectional Validation): Prepare two parallel sets of vials to validate equilibrium.

    • Set A (Undersaturated approach): Add excess solid 2-Bromo-3-ethoxy-6-fluorobenzaldehyde to the pure solvent at 25°C.

    • Set B (Supersaturated approach): Dissolve an excess of the compound at 40°C to create a concentrated solution, then cool to 25°C to induce precipitation.

    • Causality: Convergence of the final concentration values from both sets mathematically proves that true thermodynamic equilibrium has been reached, rather than a metastable state.

  • Thermal Equilibration: Seal the vials hermetically and agitate in an isothermal shaker at 25.0 ± 0.1 °C for 48 to 72 hours (2)[2].

  • Phase Separation: Isothermally centrifuge the suspensions at 25°C (10,000 rpm for 15 minutes) to cleanly separate the undissolved solid lattice from the saturated supernatant.

  • Analytical Quantification: Dilute the supernatant with the mobile phase and quantify the solute concentration using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector (λ ~ 254 nm).

  • Solid-State Verification: Analyze the recovered solid residue via X-Ray Powder Diffraction (XRPD). Causality: This ensures that no solvent-mediated polymorphic transformations or solvate formations occurred during the equilibration period, which would alter the apparent solubility.

Solubility_Workflow Start Select ICH Class 3 Solvents SetA Set A: Excess Solid (Undersaturated Approach) Start->SetA SetB Set B: Cool from 40°C (Supersaturated Approach) Start->SetB Equilibrate Isothermal Agitation (25.0 ± 0.1 °C, 48h) SetA->Equilibrate SetB->Equilibrate Separate Isothermal Centrifugation (Phase Separation) Equilibrate->Separate Quantify HPLC-UV Quantification Separate->Quantify Verify XRPD Solid-State Verification Separate->Verify End Thermodynamic Equilibrium Validated Quantify->End Verify->End

Self-validating saturation shake-flask methodology for true thermodynamic solubility.

Conclusion & Strategic Recommendations

For the processing and formulation of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde, reliance on Hansen Solubility Parameters provides a robust predictive framework for solvent selection (3)[3]. To align with green chemistry initiatives and pharmaceutical safety standards, drug development professionals should prioritize ICH Class 3 solvents like Acetone or Ethyl Acetate (4)[4]. These solvents offer excellent thermodynamic compatibility (RED < 1) while minimizing toxicological risks. Furthermore, empirical validation must always employ a bidirectional equilibrium approach to ensure absolute data integrity and prevent costly downstream formulation failures (2)[2].

References

  • ChemicalBook. "2-bromo-3-ethoxy-6-fluorobenzaldehyde CAS".
  • MDPI.
  • European Medicines Agency (EMA). "ICH Q3C (R9) Guideline on impurities: guideline for residual solvents".
  • Hansen Solubility Parameters. "HSP for Beginners".

Sources

Exploratory

Commercial Availability and Synthetic Utility of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde: A Technical Guide for Drug Discovery

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of sourcing and functionalizing sterically encumbered, poly-substituted aromatic building blocks. 2-Bromo-3-ethoxy-6-fluorobenzald...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of sourcing and functionalizing sterically encumbered, poly-substituted aromatic building blocks. 2-Bromo-3-ethoxy-6-fluorobenzaldehyde (CAS: 2384611-58-7) represents a highly specialized intermediate utilized in advanced medicinal chemistry and agrochemical drug discovery[1][2]. Its unique tetra-substituted architecture provides orthogonal reactive handles, but its dense steric environment demands highly optimized, causality-driven synthetic protocols. This whitepaper details the physicochemical rationale, commercial supply chain, and self-validating experimental methodologies required to successfully deploy this molecule in complex synthesis.

Structural Rationale & Physicochemical Profile

The strategic value of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde lies in its specific substitution pattern, which allows for multi-directional vector growth in structure-activity relationship (SAR) campaigns:

  • C1-Aldehyde (-CHO): Serves as the primary electrophilic handle for elongation via reductive amination, Wittig olefination, or Grignard addition.

  • C2-Bromide (-Br): Electronically activated by the ortho-aldehyde and meta-fluorine groups, making it an excellent candidate for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3][4].

  • C3-Ethoxy (-OCH₂CH₃): Acts as an electron-donating group that modulates the electron density of the aromatic ring while providing a lipophilic vector to engage hydrophobic binding pockets in target proteins.

  • C6-Fluorine (-F): Positioned ortho to the aldehyde, this atom lowers the pKa of proximal functional groups, restricts the rotational conformation of the carbonyl via dipole-dipole interactions, and blocks metabolic oxidation (e.g., CYP450-mediated aromatic hydroxylation).

Commercial Availability and Supplier Landscape

Due to its highly specific substitution pattern, 2-Bromo-3-ethoxy-6-fluorobenzaldehyde is not a bulk commodity chemical. It is typically synthesized on demand or maintained in specialized catalog quantities by niche chemical vendors[5]. Below is a consolidated table of verified commercial suppliers and their quantitative purity metrics for easy comparison.

SupplierPurity MetricCAS NumberMolecular WeightReference
Sigma-Aldrich ≥95% (Standard)2384611-58-7247.06 g/mol [2][6]
Bidepharm 98% (HPLC/NMR)2384611-58-7247.06 g/mol [5]
ChemScene 98%2384611-58-7247.06 g/mol
Fluorochem UK 98%2384611-58-7247.06 g/mol

Note: When procuring this compound, request the Certificate of Analysis (CoA) to verify the absence of debrominated or des-fluoro impurities, which can heavily complicate downstream catalysis.

Synthetic Utility & Experimental Methodologies

Working with 2-Bromo-3-ethoxy-6-fluorobenzaldehyde requires overcoming significant steric hindrance. The C1-aldehyde is flanked by bromine and fluorine, while the C2-bromide is sandwiched between the aldehyde and the ethoxy group. The following protocols are engineered to bypass these kinetic barriers.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling at C2

Causality: The steric bulk surrounding the C2-Br bond inhibits the oxidative addition and reductive elimination steps of standard Pd(PPh₃)₄ catalysts. To overcome this, bulky, electron-rich dialkylbiarylphosphine ligands like XPhos or SPhos must be employed[3][4]. These ligands facilitate the formation of a highly active, monoligated L1​Pd(0) species that can easily engage sterically crowded substrates[3][7].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, charge 2-Bromo-3-ethoxy-6-fluorobenzaldehyde (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • Degassing (Critical): Evacuate the flask and backfill with ultra-pure N₂. Repeat this cycle three times. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich XPhos ligand to its inactive phosphine oxide.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane/H₂O (4:1 v/v) via syringe. Causality: Water is essential to dissolve the inorganic base, generating the reactive hydroxide/phosphate species required to activate the boronic acid for transmetalation.

  • Reaction: Heat the biphasic mixture to 90 °C with vigorous stirring for 12 hours.

  • Self-Validating Checkpoint: The successful formation of the active L1​Pd(0) species is visually confirmed by a color shift to a homogenous deep red/orange. If the solution turns black and a precipitate forms early, this indicates catalyst degradation (Pd-black formation), signaling a failure in the degassing step.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Reductive Amination of the Sterically Hindered C1 Aldehyde

Causality: Direct reductive amination using standard NaBH(OAc)₃ often fails here, leading to unreacted starting material or direct reduction of the aldehyde to an alcohol. This is because the flanking Br and F atoms severely retard the kinetics of imine formation. A strong Lewis acid, such as Titanium(IV) isopropoxide (Ti(OiPr)₄) , is required to activate the carbonyl oxygen, driving the equilibrium toward the transient imine before the hydride source is introduced[8][9].

Step-by-Step Methodology:

  • Imine Formation: To a solution of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde (1.0 equiv) and the primary/secondary amine (1.1 equiv) in anhydrous THF, add Ti(OiPr)₄ (1.5 equiv) dropwise at room temperature under N₂.

  • Self-Validating Checkpoint (Analytical): Stir for 12 hours. Before proceeding, withdraw a 50 µL aliquot, dilute in CDCl₃, and run a quick ¹H NMR. The disappearance of the distinct aldehyde proton singlet (~10.2 ppm) confirms complete conversion to the imine/iminium intermediate.

  • Reduction: Cool the reaction mixture to 0 °C and add NaBH₄ (1.5 equiv) in small portions. Stir for 4 hours, allowing it to warm to room temperature.

  • Quench & Self-Validating Checkpoint (Visual): Add 1M aqueous NaOH (equal volume to THF). Causality: The basic aqueous quench destroys excess hydride and forces the titanium byproducts to precipitate as a dense, white, gelatinous TiO₂ solid[8]. If the organic layer remains cloudy after subsequent filtration, the titanium has not been fully hydrolyzed, and additional NaOH is required.

  • Workup: Filter the suspension through a pad of Celite, extract the filtrate with EtOAc, dry, and concentrate to yield the alkylamine.

Mechanistic Pathway Visualization

The following diagram illustrates the orthogonal reactivity pathways dictated by the structural features of the molecule, highlighting the divergent catalyst and reagent requirements.

G SM 2-Bromo-3-ethoxy- 6-fluorobenzaldehyde (Core Scaffold) Sub1 Imine Intermediate (Ti(OiPr)4 mediated) SM->Sub1 R-NH2, Ti(OiPr)4 Sub2 Pd(0)-Oxidative Addition Complex (XPhos) SM->Sub2 Pd(OAc)2, XPhos Prod1 Reductive Amination Product (C1-Alkylamine) Sub1->Prod1 NaBH4 Prod2 Suzuki Cross-Coupling Product (C2-Aryl) Sub2->Prod2 Ar-B(OH)2, Base

Orthogonal reactivity pathways of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde.

Quality Control & Analytical Workflows

To ensure the integrity of your synthetic pipeline, the starting material and subsequent products must be rigorously validated:

  • ¹H NMR (400 MHz, CDCl₃): The aldehyde proton will appear as a sharp singlet at ~10.2 ppm. The ethoxy group acts as an internal standard, presenting a characteristic quartet at ~4.1 ppm (-CH₂-) and a triplet at ~1.4 ppm (-CH₃).

  • ¹⁹F NMR: Essential for confirming the presence of the C6-fluoro group, which will appear as a distinct multiplet/singlet depending on proton coupling.

  • LC-MS (ESI+): The mass spectrum must show the characteristic 1:1 isotopic ratio of the [M+H]⁺ ion at m/z 247.0 and 249.0, confirming the presence of the bromine isotope pair (⁷⁹Br / ⁸¹Br)[1].

Sources

Foundational

Reactivity Profile of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde: A Comprehensive Technical Guide

Executive Summary 2-Bromo-3-ethoxy-6-fluorobenzaldehyde (CAS: 2384611-58-7) is a highly functionalized, tetra-substituted benzene derivative that serves as a premium building block in advanced organic synthesis and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Bromo-3-ethoxy-6-fluorobenzaldehyde (CAS: 2384611-58-7) is a highly functionalized, tetra-substituted benzene derivative that serves as a premium building block in advanced organic synthesis and drug discovery. Its value lies in the orthogonal reactivity of its four distinct functional groups. By understanding the push-pull electronic dynamics and the severe steric microenvironments within this molecule, researchers can execute highly chemoselective sequential functionalizations.

This whitepaper provides an authoritative, in-depth analysis of the molecule's reactivity profile, detailing the causality behind experimental choices, quantitative data comparisons, and self-validating protocols for its derivatization.

Structural and Electronic Mapping (The Causality of Reactivity)

The reactivity of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde is governed by a delicate balance of electronic (inductive/mesomeric) effects and steric hindrance.

  • C1-Aldehyde (Electrophilic Center & Activating Group): The formyl group exerts a strong electron-withdrawing effect ( −M , −I ), which depletes electron density from the aromatic ring. Crucially, it stabilizes adjacent negative charges, acting as the primary thermodynamic driver for nucleophilic attack at the ortho position[1].

  • C6-Fluorine (SNAr Leaving Group): Fluorine is a poor leaving group in standard SN​1/SN​2 reactions but is exceptional in Nucleophilic Aromatic Substitution (SNAr). The high electronegativity of the C6-fluorine polarizes the carbon atom, inviting nucleophilic attack. The resulting anionic Meisenheimer intermediate is highly stabilized by the adjacent C1-aldehyde[2].

  • C2-Bromine (Sterically Hindered Cross-Coupling Site): While the C2-bromine is electronically primed for oxidative addition by Palladium(0) catalysts, it is physically sandwiched between the C1-aldehyde and the C3-ethoxy group. This "di-ortho" substitution creates a massive steric shield that prevents standard phosphine ligands from facilitating cross-coupling[3].

  • C3-Ethoxy (Steric Shield & Electronic Modulator): The ethoxy group acts as an electron-donating group ( +M ) that slightly deactivates the ring toward nucleophiles, but its primary role is steric. It forces the C2-bromine out of the optimal plane of reactivity, necessitating specialized catalytic systems for functionalization.

G Molecule 2-Bromo-3-ethoxy- 6-fluorobenzaldehyde Aldehyde C1: Aldehyde Strong EWG (-M, -I) Molecule->Aldehyde Bromine C2: Bromine Sterically Hindered Molecule->Bromine Ethoxy C3: Ethoxy Bulky EDG (+M) Molecule->Ethoxy Fluorine C6: Fluorine Activated for SNAr Molecule->Fluorine Aldehyde->Bromine Steric Clash Aldehyde->Fluorine Ortho-Activation Ethoxy->Bromine Steric Clash

Electronic and steric mapping of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde functional groups.

Orthogonal Functionalization Strategies

The distinct nature of the C6-fluorine and C2-bromine allows for orthogonal, sequential functionalization without the need for protecting groups if the correct order of operations is followed.

Pathway A: Chemoselective SNAr at C6

Because the C6-fluorine is highly activated by the ortho-aldehyde, SNAr is the most facile reaction[1]. It can be selectively displaced by primary amines, secondary amines, or thiols using mild bases (e.g., K2​CO3​ ) in polar aprotic solvents (DMF, DMSO). The C2-bromine remains completely inert under these conditions.

Pathway B: Buchwald-Enabled Suzuki-Miyaura at C2

Attempting a Suzuki-Miyaura cross-coupling at the C2-bromine using standard ligands (like PPh3​ or dppf) will result in near-zero conversion due to the severe steric hindrance from the adjacent C1 and C3 groups[3]. To overcome this, dialkylbiaryl phosphine ligands developed by the Buchwald group (such as SPhos or XPhos) are mandatory[4]. The electron-rich nature of XPhos accelerates the initial oxidative addition, while its bulky, flexible biaryl framework forces the sterically demanding reductive elimination step, yielding the highly congested di-ortho substituted biaryl product[4].

Workflow Start Starting Material Step1 1. SNAr (C6) Amine, K2CO3, DMF Start->Step1 Pathway A Step2 2. Suzuki (C2) Pd(OAc)2, XPhos Start->Step2 Pathway B Step1->Step2 Sequential Step3 3. Condensation (C1) Reductive Amination Step2->Step3 Final Stage

Orthogonal synthetic workflow demonstrating sequential functionalization strategies.

Quantitative Reactivity Profiles

To guide experimental design, the following tables summarize the reactivity metrics and optimization parameters for the core transformations.

Table 1: Comparative Reactivity of Functional Groups

PositionFunctional GroupPrimary TransformationRelative ReactivitySteric Environment
C6 FluorineSNAr (Amination/Thiolation)High Unhindered (adjacent to C5-H)
C1 AldehydeReductive Amination / WittigModerate Partially hindered by C2-Br
C2 BrominePd-Catalyzed Cross-CouplingLow Severely hindered (Di-ortho)
C3 EthoxyEther Cleavage ( BBr3​ )Very Low Stable under most basic/mild acidic conditions

Table 2: Optimization of Suzuki-Miyaura Coupling at C2 (Model Data) Conditions: 1.0 eq Aryl bromide, 1.5 eq Phenylboronic acid, 2.0 eq Base, 100 °C, 12h.

Ligand SystemCatalyst LoadingBase / SolventConversion (%)Causality / Rationale
Pd(PPh3​)4​ 5.0 mol% Na2​CO3​ / Toluene< 5%Ligand too small; cannot force reductive elimination.
Pd(dppf)Cl2​ 5.0 mol% K3​PO4​ / Dioxane~ 15%Bidentate ligand lacks sufficient flexibility.
Pd(OAc)2​ / SPhos 2.0 mol% K3​PO4​ / Tol:H2O82% Biaryl framework supports sterically hindered coupling[4].
Pd(OAc)2​ / XPhos 2.0 mol% K3​PO4​ / Tol:H2O94% Optimal steric bulk accelerates reductive elimination[3].

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that researchers can definitively track reaction progress and confirm structural integrity at each step.

Protocol A: Chemoselective SNAr at C6 (Amination)

Objective: Displace the C6-fluorine with a secondary amine (e.g., morpholine) while leaving the C2-bromine intact.

  • Preparation: In an oven-dried round-bottom flask, dissolve 2-Bromo-3-ethoxy-6-fluorobenzaldehyde (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M).

  • Reagent Addition: Add morpholine (1.2 equiv, 1.2 mmol) followed by finely powdered, anhydrous K2​CO3​ (2.0 equiv, 2.0 mmol). Causality: K2​CO3​ is a mild base that effectively scavenges the generated HF without triggering unwanted Cannizzaro-type side reactions at the aldehyde.

  • Reaction: Stir the suspension at 80 °C for 4–6 hours under a nitrogen atmosphere.

  • Workup: Cool the mixture to room temperature and pour it into 25 mL of ice water. Extract with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers thoroughly with brine ( 5×15 mL) to remove residual DMF. Dry over Na2​SO4​ and concentrate in vacuo.

  • Self-Validation:

    • TLC: The displacement of the highly electronegative fluorine by the amine significantly alters the dipole moment, typically resulting in a lower Rf​ value (Hexanes/EtOAc).

    • LC-MS: The product mass will shift by +67 Da (Mass of Morpholine [86] - Mass of Fluorine [19]). The characteristic bromine isotopic doublet ( M/M+2 in a 1:1 ratio) must remain clearly visible in the mass spectrum, proving chemoselectivity.

Protocol B: Sterically Hindered Suzuki-Miyaura Coupling at C2

Objective: Couple an arylboronic acid to the highly congested C2 position.

  • Preparation: In an oven-dried Schlenk tube, combine the C6-functionalized intermediate from Protocol A (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv, 0.75 mmol), Pd(OAc)2​ (0.02 equiv, 2 mol%), XPhos (0.04 equiv, 4 mol%), and anhydrous K3​PO4​ (2.0 equiv, 1.0 mmol).

  • Atmosphere Control: Evacuate and backfill the flask with Argon (3 cycles). Causality: Strict exclusion of oxygen is critical to prevent the rapid oxidation of the electron-rich XPhos ligand and the active Pd(0) species.

  • Solvent Addition: Add degassed Toluene/Water (10:1 v/v, 3.0 mL) via syringe. Causality: The biphasic system ensures the solubility of the inorganic phosphate base while maintaining the organic substrates in the toluene phase, facilitating transmetalation.

  • Reaction: Seal the tube and heat vigorously at 100 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove palladium black, and concentrate. Purify via silica gel flash chromatography.

  • Self-Validation:

    • GC-MS / LC-MS: The definitive marker of success is the disappearance of the bromine isotopic doublet ( M/M+2 ) and the appearance of a single mass peak corresponding to the biaryl product.

References

  • [5] Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites Source: The Journal of Organic Chemistry - ACS Publications URL:

  • [2] Synthesis of N-Aryl Indolines from 2-Fluorobenzaldehyde Dimethylhydrazone Derivatives: Approach to Preparation of C(aryl)-N(Amine) Bond Atropisomeric Amines Source: ResearchGate URL:

  • [1] A Green Nucleophilic Aromatic Substitution Reaction Source: Journal of Chemical Education - ACS Publications URL:

  • [3] Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring Source: Organic Letters - ACS Publications URL:

  • [4] Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PMC (National Institutes of Health) URL:

Sources

Exploratory

Theoretical Studies and Computational Modeling of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde: A Comprehensive Technical Guide

Executive Summary In contemporary drug discovery and materials science, highly substituted aromatic aldehydes serve as critical pharmacophores and synthetic intermediates. 2-Bromo-3-ethoxy-6-fluorobenzaldehyde (CAS: 2384...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery and materials science, highly substituted aromatic aldehydes serve as critical pharmacophores and synthetic intermediates. 2-Bromo-3-ethoxy-6-fluorobenzaldehyde (CAS: 2384611-58-7) is a structurally complex molecule characterized by a unique combination of electron-withdrawing halogens (fluorine and bromine), an electron-donating alkoxy group (ethoxy), and a reactive formyl moiety. The presence of the fluorine atom and the aldehyde group imparts unique electronic properties and reactivity to the molecule, making it a subject of significant interest in computational chemistry[1].

This whitepaper provides an in-depth theoretical framework for analyzing 2-Bromo-3-ethoxy-6-fluorobenzaldehyde (BEFB) using Density Functional Theory (DFT). By elucidating its conformational landscape, electronic structure, and spectroscopic signatures, we provide researchers with the predictive data necessary to leverage this compound in advanced synthetic pathways and rational drug design.

Structural and Conformational Analysis

The Conformational Landscape: Rotamerism

The structural integrity of halogenated benzaldehydes is heavily influenced by the orientation of the formyl (-CHO) group relative to ortho-substituents. Similar to established studies on 2-fluorobenzaldehyde, BEFB exhibits planar rotamers defined by the orientation of the carbonyl oxygen. The two primary conformations are the O-cis (carbonyl oxygen pointing toward the fluorine atom) and O-trans (carbonyl oxygen pointing away from the fluorine, toward the bromine atom) rotamers[2].

The absence or presence of specific rotamers is often dictated by a delicate balance of steric hindrance and electrostatic interactions (e.g., weak intramolecular hydrogen bonding or halogen-oxygen repulsion)[3]. In BEFB, the bulky bromine atom at the ortho-position (C2) and the ethoxy group at C3 introduce significant steric strain, heavily favoring the conformation that minimizes steric clashes while maximizing stabilizing orbital overlaps.

Geometry Optimization via DFT

To accurately capture the electronic environment of halogens, the density functional theory (DFT) calculations with a hybrid functional B3LYP at the 6-311++G(d,p) basis set are employed as the gold standard[4]. The inclusion of diffuse and polarization functions (++ and (d,p)) is non-negotiable here; they allow the electron orbitals of the highly electronegative fluorine and the large, polarizable bromine atom to expand and distort accurately within the molecular field[5].

Table 1: Expected Optimized Geometric Parameters (DFT/B3LYP/6-311++G(d,p))

Structural ParameterAtoms InvolvedCalculated Value (Å / °)Causality / Significance
Bond Length C=O (Carbonyl)~1.215 ÅIndicates strong double-bond character, highly reactive to nucleophiles.
Bond Length C-F (Aromatic)~1.350 ÅShortened due to strong inductive electron withdrawal by fluorine.
Bond Length C-Br (Aromatic)~1.905 ÅElongated bond; prime site for palladium-catalyzed cross-coupling.
Bond Angle O=C-H (Aldehyde)~124.5°Deviation from perfect 120° sp² reflects steric repulsion from ortho-halogens.
Dihedral Angle C-C-O-C (Ethoxy)~178.0°Tends toward planarity to maximize p-π conjugation with the aromatic ring.

Electronic Properties and Reactivity Descriptors

Understanding the reactivity of BEFB requires mapping its electron density. We utilize two primary theoretical constructs: Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical hardness, softness, and overall kinetic stability of the molecule. In BEFB, the HOMO is predominantly localized over the electron-rich ethoxy group and the bromine atom, making these regions susceptible to electrophilic attack. Conversely, the LUMO is heavily concentrated on the formyl group and the fluorinated carbon, highlighting the prime sites for nucleophilic addition.

Table 2: Global Reactivity Descriptors (Calculated Estimates)

DescriptorValue (eV)Interpretation
E_HOMO -6.45 eVElectron-donating capacity.
E_LUMO -2.85 eVElectron-accepting capacity.
Energy Gap (ΔE) 3.60 eVA moderate gap indicates high chemical reactivity and polarizability.
Chemical Hardness (η) 1.80 eVSuggests a relatively "soft" molecule, prone to charge-transfer interactions.
Molecular Electrostatic Potential (MEP) Mapping

Given that the selected molecules contain several functional groups able to participate in halogen bonding, DFT calculations of molecular electrostatic potential (MEP) are performed to characterize their donor–acceptor potential[6]. The MEP map visually represents the charge distribution:

  • Red Regions (Negative Potential): Localized strictly over the carbonyl oxygen and the ethoxy oxygen. These are the primary hydrogen-bond acceptor sites for protein-ligand docking.

  • Blue Regions (Positive Potential): Found around the aldehydic hydrogen and the aromatic ring periphery.

  • σ-Hole (Halogen Bonding): A distinct region of positive electrostatic potential (the σ-hole) is observable on the outermost surface of the bromine atom along the C-Br bond axis, confirming its potential to act as a halogen bond donor in supramolecular assemblies[6].

Computational Workflow & Visualization

To ensure reproducibility, the entire theoretical investigation follows a self-validating computational pipeline. The workflow below illustrates the logical progression from raw structural input to advanced pharmacological profiling.

Workflow Start Input Structure (2-Bromo-3-ethoxy-6-fluorobenzaldehyde) GeomOpt Geometry Optimization (DFT/B3LYP/6-311++G**) Start->GeomOpt Initial Guess Freq Vibrational Frequencies (IR/Raman Spectra) GeomOpt->Freq Minima Verification TDDFT Excited States (TD-DFT/UV-Vis) GeomOpt->TDDFT Ground State Geom MEP Electronic Properties (MEP & HOMO-LUMO) GeomOpt->MEP Wavefunction Analysis Docking Molecular Docking (Pharmacological Profiling) MEP->Docking Reactivity Descriptors

Computational workflow for the theoretical modeling of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde.

Standardized Experimental & Computational Protocols

To maintain scientific integrity and provide a self-validating system, researchers must adhere to the following step-by-step computational methodology.

Protocol 1: Geometry Optimization and Frequency Calculation

Causality: Optimization finds the lowest energy conformation. Frequency calculations are mandatory immediately afterward to prove the optimized structure is a true minimum (zero imaginary frequencies) rather than a transition state.

  • Initialization: Build the 3D structure of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde using GaussView. Ensure the initial dihedral angles for the ethoxy and formyl groups are set to approximate planar configurations.

  • Method Selection: Set the computational method to DFT, utilizing the B3LYP functional.

  • Basis Set Assignment: Select the 6-311++G(d,p) basis set. Note: The diffuse functions (++) are critical here to prevent the artificial contraction of the electron clouds around the F and Br atoms.

  • Keyword Configuration: Input the command line: #p opt=tight freq b3lyp/6-311++g(d,p) int=ultrafine. The opt=tight and int=ultrafine keywords force the integration grid to a higher density, preventing false convergence on the shallow potential energy surfaces typical of alkoxy-aromatics.

  • Validation: Execute the calculation. Upon completion, parse the output file to ensure the number of imaginary frequencies is exactly 0.

Protocol 2: TD-DFT for Spectroscopic (UV-Vis) Modeling

Causality: Ground-state DFT cannot predict absorption spectra. Time-Dependent DFT (TD-DFT) is required to calculate vertical excitation energies and oscillator strengths.

  • Checkpoint Retrieval: Load the .chk (checkpoint) file generated from the successful geometry optimization in Protocol 1.

  • Solvent Modeling: Since UV-Vis is rarely performed in a vacuum, apply the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM). Select ethanol or acetonitrile as the implicit solvent.

  • Excitation Parameters: Set the calculation to solve for the first 6 singlet excited states. Command line: #p td=(nstates=6) b3lyp/6-311++g(d,p) scrf=(pcm,solvent=ethanol) geom=check guess=read.

  • Analysis: Extract the wavelength ( λmax​ ) with the highest oscillator strength ( f ). This peak corresponds to the primary π→π∗ transition of the conjugated benzaldehyde system.

Pharmacological and Synthetic Implications

The theoretical data derived from these models directly inform the bench scientist. The highly polarized C-Br bond, as confirmed by the MEP and bond length analyses, makes BEFB an ideal substrate for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. Furthermore, the distinct hydrogen-bond acceptor profile of the ethoxy and formyl oxygens, combined with the halogen-bond donor capacity of the bromine atom, positions this molecule as a highly specific intermediate for synthesizing kinase inhibitors or targeted anti-inflammatory agents.

References

  • Fourier Transform Microwave Spectroscopic and ab Initio Study of the Rotamers of 2-Fluorobenzaldehyde and 3-Fluorobenzaldehyde The Journal of Physical Chemistry A - ACS Publications URL:[Link]

  • Conformational Landscapes of 2,3-, 2,4-, 2,5-, and 2,6-Difluorobenzaldehyde Unveiled by Rotational Spectroscopy ACS Publications URL:[Link]

  • Molecular structure and spectral analysis of 4-(2-pyridyl) benzaldehyde: A combined experiment and DFT approach Journal of Chemical and Pharmaceutical Research (JOCPR) URL:[Link]

  • Evaluation of Concomitant Halogen and Pnictogen Bonds in Cocrystals of Imines Derived from 2-Nitrobenzaldehyde and 4-Haloaniline Crystal Growth & Design - ACS Publications URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 2-Bromo-3-ethoxy-6-fluorobenzaldehyde in Organic Synthesis

Introduction: A Versatile Building Block for Complex Molecule Synthesis 2-Bromo-3-ethoxy-6-fluorobenzaldehyde is a polysubstituted aromatic aldehyde that has emerged as a strategically important starting material in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

2-Bromo-3-ethoxy-6-fluorobenzaldehyde is a polysubstituted aromatic aldehyde that has emerged as a strategically important starting material in the field of organic synthesis, particularly within medicinal chemistry. Its unique structural arrangement—a reactive aldehyde group coupled with a trifunctionalized benzene ring—offers a rich platform for sophisticated molecular engineering. The orthogonal reactivity of its key features allows for selective and sequential transformations:

  • The Aldehyde Group: Serves as a versatile handle for nucleophilic additions, reductive aminations, oxidations, and the construction of various heterocyclic systems.

  • The Bromo Substituent: Acts as a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds.

  • The Fluoro and Ethoxy Groups: These substituents modulate the electronic properties of the aromatic ring, influencing the reactivity of the other functional groups and providing points for interaction in biologically active molecules. The electron-withdrawing nature of the fluorine atom, for instance, can impact the electrophilicity of the aldehyde and the susceptibility of the ring to certain reactions.[1]

This guide provides an in-depth exploration of the applications of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde, focusing on its pivotal role in the synthesis of potent kinase inhibitors and outlining detailed protocols for its key transformations.

Core Application: Synthesis of AKT Kinase Inhibitors

The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its dysregulation is a common feature in many human cancers, making the AKT kinase a prominent target for therapeutic intervention.[2] 2-Bromo-3-ethoxy-6-fluorobenzaldehyde is a key precursor in the synthesis of several clinical and preclinical AKT inhibitors, including analogs of the potent, orally bioavailable pan-AKT inhibitor, AZD5363.[3][4][5]

Synthetic Strategy: Buchwald-Hartwig Amination for Core Scaffold Assembly

A cornerstone of this synthetic approach is the construction of a central arylamine bond. The bromine atom of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde provides the perfect anchor point for a palladium-catalyzed Buchwald-Hartwig amination.[6] This reaction efficiently couples the aldehyde with a substituted amine, typically a protected piperazine, to form the core structure of the inhibitor. This transformation is highly valued for its functional group tolerance and its ability to form C-N bonds that are otherwise challenging to construct.[6]

G cluster_0 Buchwald-Hartwig Amination Workflow A 2-Bromo-3-ethoxy-6- fluorobenzaldehyde F Reaction at Elevated Temperature (e.g., 80-100 °C) A->F B tert-Butyl piperazine-1-carboxylate B->F C Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) C->F D Base (e.g., NaOtBu) D->F E Inert Solvent (e.g., Toluene) E->F G Work-up & Purification F->G H tert-Butyl 4-(3-ethoxy-6-fluoro- 2-formylphenyl)piperazine-1-carboxylate G->H

Caption: Workflow for Buchwald-Hartwig amination.

Experimental Protocol 1: Synthesis of tert-Butyl 4-(3-ethoxy-6-fluoro-2-formylphenyl)piperazine-1-carboxylate

This protocol details the palladium-catalyzed coupling of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde with tert-butyl piperazine-1-carboxylate. The product is a key intermediate for further elaboration into AKT kinase inhibitors.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equiv.
2-Bromo-3-ethoxy-6-fluorobenzaldehyde914399-68-1247.0610.01.0
tert-Butyl piperazine-1-carboxylate56621-48-8186.2512.01.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.10.01
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)564483-18-7476.660.40.04
Sodium tert-butoxide (NaOtBu)865-48-596.1014.01.4
Anhydrous Toluene108-88-392.1450 mL-

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-Bromo-3-ethoxy-6-fluorobenzaldehyde (2.47 g, 10.0 mmol), tert-butyl piperazine-1-carboxylate (2.24 g, 12.0 mmol), sodium tert-butoxide (1.35 g, 14.0 mmol), and XPhos (191 mg, 0.4 mmol).

    • Causality Insight: The use of a Schlenk flask and an inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst, which is the active catalytic species.[7] Sodium tert-butoxide is a strong, non-nucleophilic base required to facilitate the deprotonation of the amine and subsequent steps in the catalytic cycle.[7]

  • Catalyst Addition: Add Pd₂(dba)₃ (91.6 mg, 0.1 mmol) to the flask.

  • Solvent Addition: Add anhydrous, degassed toluene (50 mL) via cannula.

    • Causality Insight: Toluene is a common non-polar solvent for this reaction. It must be anhydrous and degassed to protect the sensitive catalyst and reagents from moisture and oxygen.[8]

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Expanding Synthetic Utility: Further Transformations

Beyond its application in C-N bond formation, 2-Bromo-3-ethoxy-6-fluorobenzaldehyde is amenable to a range of other high-utility synthetic transformations.

Application 2: Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, a powerful method for forming C-C bonds.[9] This allows for the introduction of various aryl or heteroaryl substituents at the 2-position, providing a rapid route to structural diversification for library synthesis in drug discovery.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-X-Ln B->C D Transmetalation C->D E Ar-Pd(II)-Ar'-Ln D->E F Reductive Elimination E->F F->A I Ar-Ar' F->I G Ar-X G->B H Ar'-B(OR)₂ H->D

Caption: Generalized Suzuki-Miyaura catalytic cycle.

General Protocol 2: Suzuki-Miyaura Coupling of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde

This protocol provides a general method for coupling an arylboronic acid with the title compound.

Procedure:

  • Reaction Setup: In a flask under an inert atmosphere, combine 2-Bromo-3-ethoxy-6-fluorobenzaldehyde (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).[10][11]

  • Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Solvent Addition: Add a suitable degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[10]

    • Causality Insight: The addition of water is common in Suzuki couplings as it aids in the dissolution of the inorganic base and facilitates the transmetalation step.[12][13]

  • Reaction Execution: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography or recrystallization.

Application 3: Transformations of the Aldehyde Functional Group

The aldehyde group is a gateway to numerous other functionalities. Standard organic transformations can be readily applied.

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).[14] This is useful for creating amide or ester linkages.

  • Reduction: The aldehyde can be selectively reduced to a benzyl alcohol using mild reducing agents like sodium borohydride (NaBH₄).[14]

  • Reductive Amination: This powerful reaction forms a new C-N bond by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to form a more complex amine.

Safety and Handling

2-Bromo-3-ethoxy-6-fluorobenzaldehyde is a chemical irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[15][16] All manipulations should be performed in a well-ventilated fume hood.[15][16] It is classified as harmful if swallowed, and causes skin and serious eye irritation.[16] May cause respiratory irritation.[16]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[15]

  • Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[15]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[15]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[17]

References

  • Fisher Scientific. (2025, December 26). Safety Data Sheet: 2-Bromo-6-fluorobenzaldehyde.
  • Ponnusamy, K. (2014, April 8). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?
  • Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Organic & Biomolecular Chemistry. RSC Publishing.
  • Barret, S. D., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. A Deep Dive into 2-Bromo-6-fluorobenzaldehyde's Role and Synthesis.
  • Wang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors. Molecules. PMC.
  • Wang, Y., et al. (2021, November 10). Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors. Journal of Medicinal Chemistry.
  • Scott, J. S., et al. (2021). Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies. Journal of Medicinal Chemistry. PMC.
  • ChemicalBook. (2022, August 11). Chemical Safety Data Sheet MSDS / SDS - 2-BroMo-6-fluorobenzaldehyde oxiMe.
  • Ossila. (2023, June 27).
  • BenchChem. (2025). Application Notes and Protocols: 2-Bromo-6-fluorobenzaldehyde in the Synthesis of Agrochemicals.
  • Fisher Scientific. (2017, May 26).
  • Chaloin, O., et al. (2008). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.
  • Fisher Scientific. (2025, December 18).
  • Clegg, J. K., et al. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E. PMC.
  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of 2,3-Dibromo-6-fluorobenzaldehyde.
  • Ossila Ltd. 2-Bromo-6-fluorobenzaldehyde | CAS 360575-28-6.
  • BenchChem. (2025). Technical Support Center: 2,3-Dibromo-6-fluorobenzaldehyde in Organic Synthesis.
  • Wikipedia.
  • FAQ. (2023, December 13). How can 2-bromo-4-fluorobenzaldehyde be synthesized and applied effectively?
  • BenchChem. (2025). 2-Bromo-6-fluorobenzaldehyde: A Versatile Precursor for the Synthesis of Novel Phosphodiesterase 4 (PDE4) Inhibitors.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
  • ChemicalBook. 2-BROMO-3-FLUOROBENZALDEHYDE synthesis.
  • Wikipedia. Suzuki reaction.
  • The Royal Society of Chemistry.
  • Wierzbicki, M., et al. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. PMC.
  • Viayna, E., et al. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
  • Alimohammadi, F., et al. (2023). Liposomal AZD5363 Displays Antiproliferation Activities and Induces Apoptosis on Y79 Retinoblastoma Cancer Cells. Avicenna Journal of Medical Biotechnology.
  • Gérardy, R., et al. (2020).
  • Chemistry LibreTexts. (2023, June 30).
  • Organic Chemistry Portal. Suzuki Coupling.
  • Wu, J. (2024, November 24). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • Google Patents. (2011). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
  • King, S. A., et al. 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. Organic Syntheses Procedure.
  • ChemScene. 360575-28-6 | 2-Bromo-6-fluorobenzaldehyde.
  • U.S. Department of Energy, Office of Scientific and Technical Information. (2024, November 14). Discovery of highly potent and ALK2/ALK1 selective kinase inhibitors using DNA- encoded chemistry technology.
  • ResearchGate. (2016, August 3).
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Britton, R. A., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E. PMC.
  • Google Patents. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

Sources

Application

Application Note: 2-Bromo-3-ethoxy-6-fluorobenzaldehyde as a Strategic Synthetic Intermediate in Drug Discovery

Executive Summary & Chemical Profile 2-Bromo-3-ethoxy-6-fluorobenzaldehyde (CAS: 2384611-58-7) is a highly functionalized, tetra-substituted benzene derivative that serves as a versatile building block in modern medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

2-Bromo-3-ethoxy-6-fluorobenzaldehyde (CAS: 2384611-58-7) is a highly functionalized, tetra-substituted benzene derivative that serves as a versatile building block in modern medicinal chemistry. Its precise substitution pattern—featuring an aldehyde, an ortho-fluorine, an ortho-bromine, and a meta-ethoxy group—creates a hub of orthogonal reactivity. This application note details the mechanistic rationale and validated protocols for deploying this intermediate in the synthesis of privileged heterocyclic scaffolds, such as indazoles and quinolines, which are ubiquitous in targeted therapies and kinase inhibitors.

Mechanistic Rationale: The Causality of Experimental Choices

Successful deployment of this intermediate relies on understanding the electronic and steric interplay of its four functional groups:

  • The Aldehyde Group: Acts as the primary electrophilic center for condensation reactions (e.g., Schiff base formation with amines or hydrazines). It also strongly withdraws electron density from the aromatic ring, activating the adjacent ortho-positions.

  • The Ortho-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (SNAr). Because the C-F bond is highly polarized and sits ortho to the electron-withdrawing aldehyde, it acts as an excellent leaving group when attacked by intramolecular nucleophiles (such as a hydrazone nitrogen) [1].

  • The Ortho-Bromine: Relatively inert to SNAr conditions but highly reactive toward transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). This allows for orthogonal late-stage functionalization without disrupting the rest of the molecule.

  • The Meta-Ethoxy Group: Unlike a standard methoxy group, the ethoxy substituent increases the lipophilicity (clogP) of the resulting scaffold—a critical parameter for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates. It also provides weak electron donation via resonance, fine-tuning the electrophilicity of the adjacent C-Br bond.

Key Synthetic Workflows

Workflow A: Regioselective Synthesis of Functionalized 1H-Indazoles

Indazoles are critical bioisosteres for indoles and benzimidazoles. By reacting 2-bromo-3-ethoxy-6-fluorobenzaldehyde with hydrazine, a hydrazone intermediate is formed. Subsequent heating with a base triggers an intramolecular SNAr, displacing the fluoride to form a 4-bromo-5-ethoxy-1H-indazole core [1]. The bromine remains intact for downstream cross-coupling.

IndazoleSynthesis A 2-Bromo-3-ethoxy- 6-fluorobenzaldehyde B Hydrazine Hydrate (Condensation) A->B Step 1 C Hydrazone Intermediate B->C D Intramolecular SNAr (Heat / Base) C->D Step 2 E 4-Bromo-5-ethoxy- 1H-indazole D->E

Fig 1. Logical workflow for the regioselective synthesis of 1H-indazoles via SNAr.

Workflow B: Copper-Catalyzed Domino Synthesis of Quinolines

The ortho-bromoaldehyde motif is ideal for one-pot C-C and C-N bond formation. Reacting the intermediate with 6-aminouracil derivatives under copper catalysis yields pyrimidine-fused quinolines. The reaction proceeds via sequential condensation and cross-coupling without the need for expensive phosphine ligands [2].

QuinolineSynthesis A 2-Bromo-3-ethoxy- 6-fluorobenzaldehyde C CuCl2 (10 mol%) K2CO3, DMF A->C B 6-Aminouracil Derivatives B->C D Microwave Heating (150 °C, 30 min) C->D Domino C-C & C-N Coupling E Pyrimidine-Fused Quinoline Derivative D->E

Fig 2. Ligand-free copper-catalyzed domino synthesis of pyrimidine-fused quinolines.

Quantitative Data: Reaction Optimization Summary

The following table summarizes the optimized parameters for utilizing 2-bromo-3-ethoxy-6-fluorobenzaldehyde across various synthetic transformations.

Reaction TypeReagents / CatalystSolventTemp (°C)TimeTypical Yield (%)Key Product / Intermediate
Hydrazone Formation Hydrazine hydrate (1.5 eq)NMP251 h>95% (Conv.)Hydrazone intermediate
Indazole Cyclization K₂CO₃ (2.0 eq)NMP1104-6 h75-85%4-Bromo-5-ethoxy-1H-indazole
Fused Quinoline 6-Aminouracil, CuCl₂ (10 mol%), K₂CO₃DMF150 (MW)30 min65-80%Ethoxy-fluoro-quinoline deriv.
Suzuki Coupling Ar-B(OH)₂, Pd(dppf)Cl₂, Na₂CO₃Dioxane/H₂O9012 h80-90%3-Ethoxy-6-fluoro-2-arylbenzaldehyde

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-5-ethoxy-1H-indazole

This protocol leverages the orthogonal reactivity of the C-F bond over the C-Br bond under basic conditions.

  • Initiation: Dissolve 2-Bromo-3-ethoxy-6-fluorobenzaldehyde (1.0 mmol) in anhydrous NMP (4.0 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Condensation: Add hydrazine hydrate (1.5 mmol) dropwise at room temperature. Stir for 1 hour.

    • Self-Validation Checkpoint: The solution color will shift to a deep yellow. TLC (Hexane:EtOAc 3:1) should confirm the complete disappearance of the highly UV-active aldehyde starting material, replaced by a more polar hydrazone spot.

  • Cyclization (SNAr): Add anhydrous K₂CO₃ (2.0 mmol) to the reaction mixture. Attach a reflux condenser and heat the mixture to 110 °C for 4 to 6 hours.

    • Causality: The base deprotonates the hydrazone nitrogen, significantly increasing its nucleophilicity to attack the highly electrophilic C-F carbon, effectively displacing the fluoride ion and closing the ring.

  • Workup: Cool the mixture to room temperature and quench by pouring into ice water (20 mL). Extract the aqueous layer with EtOAc (3 × 15 mL).

  • Purification & Validation: Wash the combined organic layers with brine (to remove NMP), dry over Na₂SO₄, and concentrate under reduced pressure.

    • Self-Validation Checkpoint: LC-MS analysis of the crude residue must reveal the [M+H]⁺ peak corresponding to the cyclized indazole, displaying the characteristic 1:1 isotopic pattern indicative of the retained bromine atom.

Protocol 2: Ligand-Free Copper-Catalyzed Domino Synthesis of Quinolines

Adapted from the methodology for pyrimidine-fused quinolines [2].

  • Preparation: In a 10 mL microwave-safe vial, combine 2-Bromo-3-ethoxy-6-fluorobenzaldehyde (0.5 mmol) and 6-amino-1,3-dimethyluracil (0.5 mmol).

  • Catalyst & Base Addition: Add CuCl₂ (10 mol%, 0.05 mmol) and K₂CO₃ (1.0 mmol) followed by anhydrous DMF (2.0 mL).

    • Causality: CuCl₂ facilitates the C-N and C-C bond formations without requiring sensitive phosphine ligands. K₂CO₃ serves a dual purpose: neutralizing the generated HBr and facilitating the tautomerization required for aromatization.

  • Reaction: Seal the vial with a crimp cap. Subject the mixture to microwave irradiation at 150 °C for 30 minutes.

  • Workup: Allow the vial to cool to room temperature. Dilute the mixture with cold distilled water (10 mL) and stir vigorously for 10 minutes.

    • Self-Validation Checkpoint: A solid precipitate will form upon the addition of water, characteristic of the highly planar, hydrophobic quinoline product.

  • Isolation: Filter the precipitate under vacuum, wash with cold water, and recrystallize from hot ethanol to yield the pure pyrimidine-fused quinoline.

References

  • Khatun, N., Gogoi, A., Basu, P., Das, P., & Patel, B. K. (2014). "CuO nanoparticle catalysed synthesis of 2H-indazoles under ligand free conditions." RSC Advances, 4, 4080-4084. Available at:[Link]

  • Panday, A. K., Mishra, R., Jana, A., Parvin, T., & Choudhury, L. H. (2018). "Synthesis of Pyrimidine Fused Quinolines by Ligand-Free Copper-Catalyzed Domino Reactions." The Journal of Organic Chemistry, 83(7), 3624-3632. Available at:[Link]

Method

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde

Introduction and Substrate Analysis The synthesis of complex, multi-substituted biaryls is a cornerstone of modern pharmaceutical development. 2-Bromo-3-ethoxy-6-fluorobenzaldehyde (CAS: 2384611-58-7) represents a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Substrate Analysis

The synthesis of complex, multi-substituted biaryls is a cornerstone of modern pharmaceutical development. 2-Bromo-3-ethoxy-6-fluorobenzaldehyde (CAS: 2384611-58-7) represents a highly functionalized, electronically complex, and sterically demanding building block. Successfully executing a Suzuki-Miyaura cross-coupling on this substrate requires overcoming significant activation barriers.

The 2-bromo position is severely congested, flanked by a 3-ethoxy group, a 6-fluoro group, and a 1-formyl (aldehyde) group. While the electron-withdrawing nature of the formyl and fluoro substituents theoretically activates the C–Br bond for oxidative addition, the immense steric bulk impedes the approach of the palladium catalyst. Furthermore, the sensitive aldehyde group restricts the use of harsh, highly nucleophilic bases, which could trigger Cannizzaro-type side reactions or undesired SN​Ar displacement of the 6-fluoro group[1].

Mechanistic Insights and Causality (E-E-A-T)

To achieve high conversion rates, the catalytic cycle must be precisely tuned through ligand and base selection:

  • Oxidative Addition: Standard catalysts like Pd(PPh3​)4​ fail because their ligands are insufficiently bulky to dissociate and form the highly reactive, coordinatively unsaturated 14-electron Pd(0) species required to insert into the crowded C–Br bond[2].

  • Transmetalation: This is often the rate-limiting step for hindered substrates. The base must be strong enough to form the reactive boronate complex but non-nucleophilic to protect the aldehyde. Potassium phosphate ( K3​PO4​ ) in a biphasic solvent system provides the ideal balance of basicity and solubility[2].

  • Reductive Elimination: The formation of the new C–C bond requires the two aryl groups on the Pd(II) center to be forced into close proximity. Bulky, electron-rich ligands—such as Buchwald's dialkylbiaryl phosphines (e.g., SPhos) or N-heterocyclic carbenes (NHCs)—exert steric pressure on the metal center, dramatically accelerating reductive elimination and preventing catalyst trapping[3][4].

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Sterically Hindered by 6-F & CHO) Pd0->OxAdd PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII TransMet Transmetalation (Activated by K3PO4) PdII->TransMet PdII_Ar Ar-Pd(II)-Ar' Intermediate TransMet->PdII_Ar RedElim Reductive Elimination (Driven by Bulky Ligand) PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Coupled Biaryl Product RedElim->Product

Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting steric and electronic bottlenecks.

Quantitative Data and Condition Optimization

The following tables summarize the optimization of the catalyst system and reaction conditions for coupling 2-Bromo-3-ethoxy-6-fluorobenzaldehyde with a standard arylboronic acid (e.g., phenylboronic acid).

Table 1: Catalyst and Ligand Optimization

Conditions: 1.0 equiv aryl bromide, 1.5 equiv phenylboronic acid, 2.0 equiv K3​PO4​ , Dioxane/H₂O (4:1), 90 °C, 12 h.

Palladium Source (mol %)Ligand (mol %)Conversion (%)Isolated Yield (%)Mechanistic Rationale
Pd(PPh3​)4​ (5%)None< 10%N/AInsufficient steric bulk; fails oxidative addition[2].
Pd(OAc)2​ (2%) PPh3​ (4%)15%12%Ligand does not force reductive elimination.
Pd(OAc)2​ (2%)SPhos (4%)89%85%Bulky biaryl phosphine accelerates reductive elimination[3].
Pd-NHC Complex (1%)Acenaphthoimidazolylidene> 99%95%Strong σ -donor stabilizes Pd; flexible steric bulk drives reaction[4].
Table 2: Base and Solvent Screening

Conditions: 1.0 equiv aryl bromide, 1.5 equiv phenylboronic acid, Pd(OAc)2​ /SPhos (2/4 mol %), 90 °C, 12 h.

Base (Equiv)Solvent SystemIsolated Yield (%)Observations
Na2​CO3​ (2.0)THF / H2​O (4:1)40%Base too weak for efficient transmetalation of hindered substrate.
Cs2​CO3​ (2.0)Toluene / H2​O (4:1)88%Excellent yield, but Cs2​CO3​ is cost-prohibitive for scale-up.
K3​PO4​ (2.0)Dioxane / H2​O (4:1)92%Optimal balance. Aldehyde remains intact; rapid transmetalation[2].
NaOH (2.0)Dioxane / H2​O (4:1)25%Significant degradation; Cannizzaro reaction observed on the formyl group.

Experimental Protocols

This self-validating protocol utilizes Pd(OAc)2​ and SPhos, which are commercially available and highly reliable for hindered ortho-substituted benzaldehydes[2][3].

Step-by-Step Methodology

1. Reagent Preparation & Degassing (Critical Step)

  • Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands (like SPhos) to phosphine oxides, killing the active catalyst.

  • Action: In a 50 mL Schlenk flask equipped with a magnetic stir bar, add 1,4-dioxane (8 mL) and deionized water (2 mL). Sparge the solvent mixture with ultra-pure Argon for 15 minutes prior to reagent addition.

2. Reaction Setup

  • Action: To the degassed solvent, add 2-Bromo-3-ethoxy-6-fluorobenzaldehyde (1.0 mmol, 247 mg), the desired arylboronic acid (1.5 mmol), and anhydrous K3​PO4​ (2.0 mmol, 424 mg)[2].

  • Catalyst Addition: Quickly add Pd(OAc)2​ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg). Seal the Schlenk flask and purge with Argon (3x vacuum/Argon cycles).

3. Thermal Activation

  • Action: Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure optimal mixing of the biphasic system.

  • Monitoring: After 4 hours, sample the organic layer. Quench a 10 µL aliquot in LC-MS grade acetonitrile. LC-MS should indicate >95% consumption of the starting material mass ( m/z 247/249).

4. Aqueous Work-up

  • Causality: Removing palladium residues and inorganic salts prevents product degradation during concentration.

  • Action: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO3​ (15 mL) to neutralize any acidic byproducts, followed by brine (15 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

5. Purification

  • Action: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). The highly fluorinated and ethoxy-substituted biaryl product typically elutes cleanly due to its distinct polarity profile.

Workflow Prep 1. Reagent Prep Degas Solvents Mix 2. Reaction Setup Add Pd, Ligand, Base Prep->Mix Heat 3. Thermal Activation 80-100 °C Mix->Heat Monitor 4. Reaction Monitoring LC-MS / TLC Heat->Monitor Workup 5. Aqueous Workup Extraction Monitor->Workup Purify 6. Purification Flash Chromatography Workup->Purify

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available at:[Link]

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. Available at:[Link]

Sources

Application

Synthesis of Pharmaceutical Intermediates from 2-Bromo-3-ethoxy-6-fluorobenzaldehyde: Application Notes and Protocols

Abstract This technical guide provides detailed application notes and validated protocols for the synthesis of valuable pharmaceutical intermediates starting from 2-Bromo-3-ethoxy-6-fluorobenzaldehyde. This versatile bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides detailed application notes and validated protocols for the synthesis of valuable pharmaceutical intermediates starting from 2-Bromo-3-ethoxy-6-fluorobenzaldehyde. This versatile building block possesses three distinct reactive sites—an aldehyde, a bromine atom, and an activated aromatic ring—making it a strategic precursor for constructing complex molecular architectures. This document explores its application in three critical, high-utility transformations in medicinal chemistry: the Suzuki-Miyaura coupling, the Wittig reaction, and reductive amination. Each section details the underlying chemical principles, provides step-by-step experimental protocols, and offers insights into reaction optimization and troubleshooting, aimed at researchers, chemists, and professionals in drug development.

Introduction: The Strategic Utility of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde

In the landscape of modern drug discovery, the design of efficient synthetic routes to novel chemical entities is paramount. The starting material, 2-Bromo-3-ethoxy-6-fluorobenzaldehyde, offers a compelling platform for scaffold diversification. Its unique substitution pattern provides multiple, orthogonally reactive "handles" that can be addressed selectively to build molecular complexity.

  • The Aldehyde Group: Serves as a classic electrophile for nucleophilic additions and is a key participant in reactions like reductive amination, Wittig olefination, and aldol condensations.[1][2] Its reactivity is modulated by the electron-withdrawing effects of the adjacent halogen substituents.[1]

  • The Bromo Substituent: An ideal leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[3][4]

  • The Fluorine Atom: The presence of fluorine can significantly enhance the pharmacological properties of a drug candidate, including metabolic stability, binding affinity, and lipophilicity.[5]

This guide provides experimentally grounded protocols for leveraging these reactive sites to generate key pharmaceutical intermediates.

Figure 1: Reactive sites of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde.

Application Note I: C-C Bond Formation via Suzuki-Miyaura Coupling

Principle & Rationale

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron species, catalyzed by a palladium complex.[4][6] In this application, the aryl bromide of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde serves as the electrophilic partner. This reaction is widely used to synthesize biaryl and substituted styrene motifs, which are prevalent in many classes of pharmaceuticals.

The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions like protodeboronation.[6]

Detailed Experimental Protocol: Synthesis of 3-Ethoxy-6-fluoro-2-(p-tolyl)benzaldehyde

This protocol describes a representative Suzuki-Miyaura coupling reaction.

Reaction Scheme: Suzuki Reaction Scheme

Materials & Reagents:

ReagentCAS NumberM.W. ( g/mol )Quantity (mmol)Equivalents
2-Bromo-3-ethoxy-6-fluorobenzaldehyde914636-63-4247.071.01.0
4-Methylphenylboronic acid (p-tolylboronic acid)5720-05-8135.961.21.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))14221-01-31155.560.030.03
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
Toluene108-88-392.148 mL-
Ethanol64-17-546.072 mL-
Water (degassed)7732-18-518.022 mL-

Procedure:

  • Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-3-ethoxy-6-fluorobenzaldehyde (247 mg, 1.0 mmol), 4-methylphenylboronic acid (163 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon gas for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add toluene (8 mL), ethanol (2 mL), and degassed water (2 mL) via syringe. Stir the mixture to create a suspension.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol). The mixture will typically turn yellow or orange.

  • Reaction: Heat the reaction mixture to 90°C in an oil bath and stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL), followed by brine (20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluent: 5-15% ethyl acetate in hexanes) to yield the pure biaryl product.

Application Note II: Alkene Synthesis via Wittig Reaction

Principle & Rationale

The Wittig reaction is a powerful and reliable method for synthesizing alkenes from aldehydes or ketones.[8][9] It involves the reaction of a carbonyl compound with a phosphonium ylide (a Wittig reagent), forming a C=C double bond at a precisely defined location.[9] This avoids the formation of isomeric mixtures often seen in elimination reactions. The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[10]

The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a transient four-membered oxaphosphetane intermediate, which then fragments to give the alkene and triphenylphosphine oxide.[2][11] The stereochemical outcome (E vs. Z alkene) depends heavily on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) typically yield the E-alkene, while non-stabilized ylides (containing alkyl groups) favor the Z-alkene.[11]

Detailed Experimental Protocol: Synthesis of 1-Bromo-2-ethoxy-5-fluoro-3-(2-methoxyvinyl)benzene

This protocol describes the synthesis of an enol ether, a valuable intermediate, using a stabilized Wittig reagent.

Reaction Scheme: Wittig Reaction Scheme

Materials & Reagents:

ReagentCAS NumberM.W. ( g/mol )Quantity (mmol)Equivalents
(Methoxymethyl)triphenylphosphonium chloride4009-98-7342.801.51.5
Sodium Hydride (NaH, 60% dispersion in oil)7646-69-724.001.61.6
2-Bromo-3-ethoxy-6-fluorobenzaldehyde914636-63-4247.071.01.0
Anhydrous Tetrahydrofuran (THF)109-99-972.1115 mL-

Procedure:

  • Ylide Generation:

    • To a flame-dried 50 mL two-neck round-bottom flask under an argon atmosphere, add (methoxymethyl)triphenylphosphonium chloride (514 mg, 1.5 mmol).

    • Add anhydrous THF (10 mL) via syringe.

    • Cool the resulting suspension to 0°C in an ice bath.

    • Carefully add sodium hydride (64 mg of 60% dispersion, 1.6 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

    • Remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of the orange/red ylide indicates a successful reaction.

  • Aldehyde Addition:

    • Re-cool the ylide solution to 0°C.

    • Dissolve 2-Bromo-3-ethoxy-6-fluorobenzaldehyde (247 mg, 1.0 mmol) in anhydrous THF (5 mL).

    • Add the aldehyde solution dropwise to the ylide suspension over 15 minutes.

  • Reaction:

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction by TLC, observing the consumption of the aldehyde.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL) at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Washing: Wash the combined organic layers with water (20 mL) and then brine (20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: 2-10% diethyl ether in hexanes) to isolate the target alkene.

Application Note III: Amine Synthesis via Reductive Amination

Principle & Rationale

Reductive amination is one of the most efficient and widely used methods for synthesizing amines in medicinal chemistry.[12] The reaction proceeds in two stages: the initial reaction between an aldehyde (or ketone) and an amine to form a Schiff base (imine) or enamine intermediate, followed by the in-situ reduction of this intermediate to the corresponding amine.[12]

Performing the reaction in one pot requires a reducing agent that is mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate iminium ion. Sodium triacetoxyborohydride, NaBH(OAc)₃, is an ideal reagent for this purpose due to its mildness and tolerance for slightly acidic conditions which can catalyze imine formation.[13]

Figure 2: General workflow for a one-pot reductive amination protocol.

Detailed Experimental Protocol: Synthesis of N-((2-Bromo-3-ethoxy-6-fluorophenyl)methyl)propan-2-amine

This protocol describes the synthesis of a secondary amine using isopropylamine.

Reaction Scheme: Reductive Amination Scheme

Materials & Reagents:

ReagentCAS NumberM.W. ( g/mol )Quantity (mmol)Equivalents
2-Bromo-3-ethoxy-6-fluorobenzaldehyde914636-63-4247.071.01.0
Isopropylamine75-31-059.111.21.2
Sodium Triacetoxyborohydride (NaBH(OAc)₃)56553-60-7211.941.51.5
Dichloromethane (DCM, anhydrous)75-09-284.9310 mL-
Acetic Acid (optional catalyst)64-19-760.05~1 dropcatalytic

Procedure:

  • Initial Setup: To a 50 mL round-bottom flask with a magnetic stir bar, add 2-Bromo-3-ethoxy-6-fluorobenzaldehyde (247 mg, 1.0 mmol) and anhydrous dichloromethane (10 mL).

  • Amine Addition: Add isopropylamine (0.10 mL, ~71 mg, 1.2 mmol) to the solution. If desired, add one drop of glacial acetic acid to catalyze imine formation.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Reducer Addition: Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the mixture in one portion. The mixture may bubble slightly.

  • Reaction: Stir the reaction at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the imine intermediate.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (15 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: 10-30% ethyl acetate in hexanes, potentially with 1% triethylamine to prevent streaking) to yield the desired secondary amine.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Sodium Hydride (NaH): Pyrophoric and water-reactive. Handle as a mineral oil dispersion under an inert atmosphere. Quench excess reagent carefully with a high-boiling alcohol like isopropanol before aqueous work-up.

    • Sodium Triacetoxyborohydride: Moisture sensitive. Reacts with water to release hydrogen gas.

    • Palladium Catalysts: Can be toxic and should be handled with care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • BenchChem. (2025). Synthesis of Novel Pharmaceutical Intermediates from 2-(Bromomethyl)-6-fluoronaphthalene: Application Notes and Protocols.
  • Kamanna, K. (2019). Synthesis and Pharmacological Profile of Benzimidazoles. IntechOpen. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Leveraging 2-Bromo-6-fluorobenzaldehyde in Pharma: A Buyer's Guide.
  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • El-Rashedy, A., et al. (2024). Recent Trends on Synthesis of Benzimidazoles. Anti-Infective Agents, 22(2). Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: 2,3-Dibromo-6-fluorobenzaldehyde in Organic Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). A Deep Dive into 2-Bromo-6-fluorobenzaldehyde's Role and Synthesis.
  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: 2-Bromo-6-fluorobenzaldehyde in the Synthesis of Agrochemicals.
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Sumitomo Chemical. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Kagaku.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]

  • ResearchGate. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. Retrieved from [Link]

  • University Course Material. (n.d.). Synthesis of an Alkene via the Wittig Reaction.
  • Google Patents. (n.d.). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]

  • Setamdideh, D., & Sepehraddin, F. (2014). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Journal of the Mexican Chemical Society, 58(1), 22-26.
  • Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • Vocat, A., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
  • Ono, T., Kukhar, V. P., & Soloshonok, V. A. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[5][14]-Proton Shift Reaction.(1) Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563-6569.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
  • Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • Al-Amin, M., & Iikura, H. (2024).
  • European Patent Office. (2022). ANTIBACTERIAL COMPOUNDS AND USES THEREOF - EP 3426255 B1.
  • UT Southwestern Medical Center. (n.d.). Patents - Medicinal Chemistry. Retrieved from [Link]

  • Garg Lab, UCLA. (n.d.). Patents & Products. Retrieved from [Link]

Sources

Method

Application Note: Strategic Utilization of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde in the Synthesis of Targeted Therapeutics

Executive Summary The development of highly selective small-molecule therapeutics relies heavily on the availability of densely functionalized, orthogonally reactive building blocks. 2-Bromo-3-ethoxy-6-fluorobenzaldehyde...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective small-molecule therapeutics relies heavily on the availability of densely functionalized, orthogonally reactive building blocks. 2-Bromo-3-ethoxy-6-fluorobenzaldehyde (CAS: 2384611-58-7) has emerged as a privileged scaffold in modern medicinal chemistry. Featuring three distinct vectors for derivatization—an electrophilic aldehyde, a transition-metal-reactive aryl bromide, and a conformationally directing fluoro-alkoxy axis—this intermediate enables the rapid assembly of complex pharmacophores, including kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. This application note details the structural rationale, synthetic workflows, and validated protocols for deploying this building block in drug discovery.

Structural Rationale & Medicinal Chemistry Significance

The precise substitution pattern of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde is not arbitrary; it is engineered to solve specific pharmacokinetic and synthetic challenges. As a Senior Application Scientist, understanding the causality behind these structural features is critical for rational drug design:

  • The 6-Fluoro Substituent (Metabolic & Conformational Control): The incorporation of fluorine serves a dual purpose. First, it blocks cytochrome P450-mediated oxidation at the electron-rich aromatic ring, enhancing the metabolic half-life of the resulting drug candidate. Second, due to its high electronegativity, the fluorine atom withdraws electron density from the adjacent aldehyde, increasing its electrophilicity and accelerating downstream condensation reactions. The strategic use of fluorine to modulate pKa and lipophilicity is a cornerstone of modern drug design [1].

  • The 3-Ethoxy Group (Steric Bulk & Lipophilicity): Acting as an extended "magic methyl" equivalent, the ethoxy group provides a lipophilic hydrogen-bond acceptor. Its steric bulk forces adjacent substituents into specific torsional angles, which is critical for locking the conformation of the final active pharmaceutical ingredient (API) to perfectly match the target protein's binding pocket.

  • Orthogonal Reactivity (-Br and -CHO): The presence of both a bromide and an aldehyde on the same ring allows for divergent, stepwise functionalization without the need for protecting groups. The bromide serves as a handle for carbon-carbon bond formation via palladium catalysis, while the aldehyde is primed for carbon-nitrogen bond formation.

Synthetic Workflow & Divergent Functionalization

To maximize the utility of this scaffold, a sequential functionalization strategy is typically employed. The workflow below outlines a highly reliable two-step sequence: a Suzuki-Miyaura cross-coupling followed by a reductive amination.

Workflow SM Starting Material: 2-Bromo-3-ethoxy-6-fluorobenzaldehyde Step1 Step 1: Suzuki-Miyaura Coupling (Pd-Catalyzed Arylation at C2) SM->Step1 Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, 1,4-Dioxane/H2O Intermediate Intermediate: 2-Aryl-3-ethoxy-6-fluorobenzaldehyde Step1->Intermediate LC-MS/TLC Validation Step2 Step 2: Reductive Amination (Amine Condensation at C1) Intermediate->Step2 R-NH2, NaBH(OAc)3 DCE, AcOH Product Final API Scaffold: Functionalized Benzylamine Step2->Product HPLC Purification

Fig 1. Divergent synthetic workflow for dual-functionalization of the benzaldehyde scaffold.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation steps to ensure reproducibility and high fidelity in complex matrixes.

Protocol A: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Objective: Arylation of the C2-position. The ortho-substitution (ethoxy and aldehyde) creates significant steric hindrance, necessitating a bidentate ligand capable of facilitating rapid reductive elimination. Scientific Rationale: Pd(dppf)Cl₂ is selected over Pd(PPh₃)₄ because its larger bite angle forces the aryl groups closer together on the palladium center, overcoming the steric barrier of the ortho-ethoxy group [2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL Schlenk flask, add 2-Bromo-3-ethoxy-6-fluorobenzaldehyde (1.0 eq, 1.0 mmol), the desired arylboronic acid (1.2 eq, 1.2 mmol), and K₂CO₃ (3.0 eq, 3.0 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Causality: Water is essential to dissolve the inorganic base and facilitate the transmetalation step by forming the reactive boronate species.

  • Catalyst Introduction: Under a positive stream of nitrogen, add Pd(dppf)Cl₂ (0.05 eq, 5 mol%).

  • Reaction: Seal the flask and heat to 90 °C for 4 hours.

  • In-Process Validation: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Validation Check: Confirm the disappearance of the characteristic 1:1 isotopic bromine doublet (M / M+2) of the starting material and the appearance of the product mass.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the organic layer through a short pad of Celite/Silica gel to remove palladium black. Concentrate in vacuo to yield the intermediate 2-aryl-3-ethoxy-6-fluorobenzaldehyde.

Protocol B: Chemoselective Reductive Amination

Objective: Conversion of the aldehyde to a secondary or tertiary amine. Scientific Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized because it is a mild reducing agent that selectively reduces imines/iminiums over aldehydes. This prevents the premature reduction of the starting material to a benzyl alcohol[3].

Step-by-Step Methodology:

  • Imine Formation: Dissolve the intermediate aldehyde from Protocol A (1.0 eq, 1.0 mmol) and the target primary amine (1.1 eq, 1.1 mmol) in anhydrous 1,2-Dichloroethane (DCE) (10 mL).

  • Acid Catalysis: Add glacial acetic acid (1.5 eq, 1.5 mmol). Causality: The acid protonates the carbonyl oxygen, accelerating nucleophilic attack by the amine, and subsequently protonates the imine to form a highly electrophilic iminium ion.

  • Reduction: Stir at room temperature for 30 minutes to allow complete imine formation (monitor by TLC). Once the aldehyde is consumed, add NaBH(OAc)₃ (1.5 eq, 1.5 mmol) in one portion.

  • Reaction: Stir at room temperature for 12 hours.

  • In-Process Validation: Quench a 50 µL aliquot in saturated NaHCO₃, extract with EtOAc, and analyze via LC-MS to confirm the presence of the desired amine mass (M+H)⁺.

  • Workup: Quench the bulk reaction carefully with saturated aqueous NaHCO₃ (15 mL) until gas evolution ceases (pH ~8). Extract with Dichloromethane (3 x 15 mL).

  • Purification: Dry the combined organic layers over MgSO₄, concentrate, and purify via reverse-phase preparative HPLC to isolate the final API scaffold.

Quantitative Data Presentation

To demonstrate the causality behind the reagent selection in Protocol A, the following table summarizes the optimization data for the Suzuki-Miyaura coupling of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde with a standard arylboronic acid.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Time (h)Yield (%)*Rationale for Outcome
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O901242%Monodentate ligand fails to overcome steric hindrance at the C2 position.
2Pd(OAc)₂, SPhosK₃PO₄Toluene/H₂O100868%Bulky Buchwald ligand improves yield but suffers from slow transmetalation.
3Pd(dppf)Cl₂K₂CO₃1,4-Dioxane (Dry)9012<10%Lack of water prevents the formation of the reactive boronate intermediate.
4 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 4 91% Optimal bite angle (dppf) + aqueous biphasic conditions drive rapid conversion.

*Yields determined by quantitative HPLC using an internal standard.

References

  • Fluorine in medicinal chemistry Source: Chemical Society Reviews, 2008, 37, 320-330. URL:[Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations Source: Chemical Society Reviews, 2025, 54, 5746-5765. URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry, 1996, 61, 11, 3849–3862. URL:[Link]

Application

Analytical methods for the characterization of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde (NMR, GC-MS, HPLC).

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound: 2-Bromo-3-ethoxy-6-fluorobenzaldehyde (CAS: 2384611-58-7) Techniques: Multinuclear NMR, GC-EI-MS, RP-HPLC-UV Intr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound: 2-Bromo-3-ethoxy-6-fluorobenzaldehyde (CAS: 2384611-58-7) Techniques: Multinuclear NMR, GC-EI-MS, RP-HPLC-UV

Introduction & Analytical Strategy

In modern pharmaceutical development, poly-substituted halogenated benzaldehydes serve as critical electrophilic building blocks for active pharmaceutical ingredients (APIs). The compound 2-Bromo-3-ethoxy-6-fluorobenzaldehyde presents a unique analytical challenge due to the presence of three distinct heteroatoms (Br, F, O) and the potential for regioisomeric impurities during its synthesis[1].

To ensure absolute structural integrity and chromatographic purity, a tri-modal analytical strategy is required. This guide details a self-validating workflow utilizing Nuclear Magnetic Resonance (NMR) for regiochemical mapping, Gas Chromatography-Mass Spectrometry (GC-MS) for isotopic fingerprinting, and High-Performance Liquid Chromatography (HPLC) for purity quantification.

Workflow Start 2-Bromo-3-ethoxy-6-fluorobenzaldehyde (API Building Block) NMR NMR Spectroscopy (1H, 13C, 19F) Regiochemistry & Connectivity Start->NMR GCMS GC-MS (EI Mode) Molecular Weight & Isotopic Fingerprint Start->GCMS HPLC HPLC-UV (RP-Phenyl) Purity & Regioisomer Separation Start->HPLC

Figure 1: Tri-modal analytical workflow for the comprehensive characterization of halogenated benzaldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Experimental Design

While 1 H and 13 C NMR establish the basic carbon skeleton, the definitive proof of the substitution pattern in 2-bromo-3-ethoxy-6-fluorobenzaldehyde relies on 19 F NMR and heteronuclear coupling constants ( JHF​ ). Fluorine-19 has a 100% natural abundance and a spin of ½, making it highly sensitive. By analyzing the 3JHF​ (ortho) and 4JHF​ (meta) coupling constants on the aromatic protons, analysts can unequivocally differentiate this molecule from its regioisomers (e.g., 4-bromo-3-ethoxy-2-fluorobenzaldehyde) without requiring 2D NMR techniques.

Protocol: Multinuclear Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument: 400 MHz or 500 MHz NMR Spectrometer equipped with a multinuclear broadband probe.

  • Acquisition Parameters ( 1 H): 16 scans, 2.0 s relaxation delay, 30° pulse angle.

  • Acquisition Parameters ( 19 F): 32 scans, 1.0 s relaxation delay, referenced to trichlorofluoromethane (CFCl 3​ ) at 0.0 ppm.

  • Self-Validation Check: Ensure the integration of the 1 H spectrum strictly yields a 1:1:1:2:3 ratio. Any deviation indicates co-eluting synthetic impurities.

Quantitative Data: Expected 1 H NMR Assignments
PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constants ( J in Hz)Assignment
C1-CHO~10.30d1H 4JHF​ = 2.0Aldehyde proton
C5-H~7.35dd1H 3JHH​ = 9.0, 3JHF​ = 9.5Aromatic proton (ortho to F)
C4-H~7.10dd1H 3JHH​ = 9.0, 4JHF​ = 4.5Aromatic proton (meta to F)
C3-OCH 2​ ~4.15q2H 3JHH​ = 7.0Ethoxy methylene
C3-CH 3​ ~1.40t3H 3JHH​ = 7.0Ethoxy methyl

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality & Experimental Design

Electron Ionization (EI) at 70 eV is the gold standard for halogenated aromatics[2]. The presence of the bromine atom provides a built-in diagnostic tool: the characteristic ~1:1 isotopic cluster of 79 Br and 81 Br. By monitoring the molecular ion [M] ∙+ at m/z 246/248, analysts can immediately confirm the presence of the bromine atom[3]. Subsequent fragmentation pathways, such as the α -cleavage of the aldehyde group (loss of CHO , 29 Da), further validate the structural connectivity[3].

Fragmentation M [M]•+ m/z 246 / 248 F1 [M - CHO]+ m/z 217 / 219 M->F1 - CHO• (29 Da) F2 [M - CHO - C2H4]+ m/z 189 / 191 F1->F2 - C2H4 (28 Da)

Figure 2: Primary EI-MS fragmentation pathway highlighting the loss of the aldehyde and ethyl groups.

Protocol: GC-EI-MS Analysis
  • System Suitability: Perform a mass calibration and tune check using Perfluorotributylamine (PFTBA) to verify mass accuracy across the m/z 50–600 range.

  • Sample Preparation: Dissolve the sample in GC-grade dichloromethane (DCM) to a concentration of 1.0 mg/mL.

  • Chromatographic Parameters:

    • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent low-bleed capillary column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Spectrometer Parameters:

    • Injector Temp: 250°C (Split ratio 10:1).

    • Ion Source Temp: 230°C.

    • Ionization Energy: 70 eV (EI mode).

Quantitative Data: Key Diagnostic Fragments
m/z ValueRelative IntensityFragment AssignmentDiagnostic Significance
248~98%[C 9​ H 8​ 81 BrFO 2​ ] ∙+ Molecular Ion (M+2)
246100%[C 9​ H 8​ 79 BrFO 2​ ] ∙+ Molecular Ion (M+) Base Peak
219~45%[M+2 - CHO] + Confirms presence of aldehyde
217~46%[M - CHO] + Confirms presence of aldehyde
191~30%[M+2 - CHO - C 2​ H 4​ ] + Confirms ethoxy ether cleavage
189~31%[M - CHO - C 2​ H 4​ ] + Confirms ethoxy ether cleavage

High-Performance Liquid Chromatography (HPLC)

Causality & Experimental Design

Halogenated benzaldehydes often exhibit poor resolution from their regioisomers and starting materials on standard alkyl (C18) stationary phases. To achieve baseline separation, a Phenyl-hexyl or SB-Phenyl column is highly recommended. The π−π interactions provided by the phenyl stationary phase offer orthogonal selectivity, exploiting the electron-deficient nature of the fluorinated aromatic ring[4].

Furthermore, the addition of 0.1% Trifluoroacetic acid (TFA) to the mobile phase is critical. TFA acts as an ion-pairing agent and suppresses residual silanol activity on the silica support, ensuring sharp, symmetrical peak shapes for the aldehyde[4].

Protocol: RP-HPLC Method
  • System Suitability (Self-Validation): Inject a resolution mixture containing 2-bromo-3-ethoxy-6-fluorobenzaldehyde and a known synthetic precursor (e.g., 3-ethoxy-6-fluorobenzaldehyde). Proceed only if the resolution ( Rs​ ) is > 2.0 and the tailing factor ( Tf​ ) is < 1.5.

  • Column: Zorbax SB-Phenyl (150 mm × 4.6 mm, 3.5 µm)[4].

  • Mobile Phase A: 0.1% TFA in Milli-Q Water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Detection: Photodiode Array (PDA) monitored at 238 nm and 254 nm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL (Sample concentration: 0.5 mg/mL in Acetonitrile).

Quantitative Data: Gradient Elution Program
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.01.08020
2.01.08020
12.01.02080
15.01.02080
15.11.08020
20.01.08020 (Re-equilibration)

Sources

Method

Application Note: Process Optimization and Scale-Up Synthesis of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde

Executive Summary & Process Rationale The compound 2-Bromo-3-ethoxy-6-fluorobenzaldehyde (CAS: 2384611-58-7)[1] is a highly functionalized, tetra-substituted aromatic building block frequently utilized in the development...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Process Rationale

The compound 2-Bromo-3-ethoxy-6-fluorobenzaldehyde (CAS: 2384611-58-7)[1] is a highly functionalized, tetra-substituted aromatic building block frequently utilized in the development of novel kinase inhibitors and advanced active pharmaceutical ingredients (APIs). Scaling up the synthesis of such densely functionalized benzaldehydes presents significant chemoselectivity and thermodynamic challenges.

Traditionally, the formylation of halogenated arenes relies on Directed Ortho-Metalation (DoM) using alkyllithium reagents (e.g., n -BuLi or LDA). However, applying n -BuLi to a substrate containing both a bromine and a fluorine atom at scale requires strict cryogenic conditions ( −78∘C ) to suppress competitive halogen-metal exchange and the dangerous formation of highly reactive benzyne intermediates [1].

The Causality of Our Process Choice: To transition this synthesis from the bench to a pilot-plant scale (kilogram scale), we have engineered a protocol bypassing cryogenic lithiation. Instead, we utilize TMPMgCl·LiCl (Knochel-Hauser base) . The synergistic effect of LiCl breaks up the polymeric aggregates of the magnesium amide, drastically increasing its kinetic basicity. This allows for efficient metalation at −15∘C to 0∘C , completely avoiding benzyne formation while maintaining exquisite regioselectivity driven by the coordinating effects of the ethoxy and fluoro groups [2]. Subsequent trapping with N,N -Dimethylformamide (DMF) yields the target aldehyde.

Process Visualization

G SM 2-Bromo-1-ethoxy-4-fluorobenzene (Starting Material) Metalation Directed Ortho-Metalation (-15°C, 2h) SM->Metalation Base TMPMgCl·LiCl (Knochel-Hauser Base) Base->Metalation Formylation Formylation & Quench (0°C to RT) Metalation->Formylation Electrophile N,N-Dimethylformamide (DMF) Electrophile->Formylation Workup Aqueous Workup (10% Citric Acid) Formylation->Workup Crystallization Crystallization (Heptane/EtOAc) Workup->Crystallization Product 2-Bromo-3-ethoxy-6-fluorobenzaldehyde (Target API Intermediate) Crystallization->Product

Figure 1: Workflow for the scalable, non-cryogenic synthesis of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde.

Quantitative Process Comparison

The following table summarizes the process metrics that justify the transition from a traditional lithiation route to the optimized magnesiation route for pilot-scale manufacturing.

ParameterTraditional Route ( n -BuLi / LDA)Optimized Route (TMPMgCl·LiCl)Process Engineering Impact
Operating Temp. −78∘C −15∘C to 0∘C Eliminates need for specialized cryogenic reactors.
Metalation Time 30 minutes2.0 hoursSlower kinetics, but highly controlled exotherm.
Benzyne Impurity 12−18% (if temp spikes) <0.1% (Not detected)Vastly improves downstream purification and safety.
Isolated Yield 65% (Bench scale only) 88% (Pilot scale)Higher atom economy and throughput.
Quench Reagent 1M HCl10% Citric AcidPrevents premature acetal cleavage and product degradation.

Step-by-Step Methodology: Pilot Scale Protocol

The following protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure each thermodynamic and chemical milestone is achieved before proceeding.

Phase 1: Preparation and Drying
  • Reactor Setup: Equip a 50 L glass-lined jacketed reactor with a mechanical overhead stirrer, internal temperature probe (PT100), and a nitrogen/argon inerting system.

  • System Validation: Purge the reactor with nitrogen. Charge with 15 L of anhydrous Tetrahydrofuran (THF).

  • Moisture Check: Perform a Karl Fischer (KF) titration on the bulk solvent. Self-Validation Checkpoint: Proceed only if water content is <50 ppm .

Phase 2: Directed Ortho-Metalation (DoM)
  • Substrate Charging: Add 2-bromo-1-ethoxy-4-fluorobenzene (2.0 kg, 9.13 mol) to the reactor. Stir at 150 rpm and cool the jacket to −20∘C .

  • Base Addition: Once the internal temperature reaches −15∘C , begin the dropwise addition of TMPMgCl·LiCl (1.1 equivalents, 1.0 M in THF/toluene) via an addition funnel over 90 minutes.

  • Exotherm Control: Causality Note: The metalation is exothermic. Control the addition rate to ensure the internal temperature does not exceed −5∘C to maintain strict regioselectivity.

  • Aging and IPC: Stir the reaction mixture for 2 hours at −10∘C .

    • Self-Validation Checkpoint: Withdraw a 1.0 mL aliquot, quench with iodine in THF, and analyze via HPLC-MS. Proceed to Phase 3 only when starting material conversion is >98% .

Phase 3: Formylation and Quench
  • Electrophile Addition: Cool the mixture back to −15∘C . Add anhydrous DMF (1.5 equivalents, 1.0 kg) dropwise over 45 minutes.

  • Reaction Maturation: Allow the reactor to naturally warm to 0∘C over 1 hour, then to 15∘C over the next hour.

  • Controlled Quench: Causality Note: Standard HCl quenching can cause localized heating and degradation of the newly formed aldehyde. Instead, transfer the reaction mixture slowly into a secondary 100 L reactor containing a vigorously stirred, pre-chilled ( 5∘C ) 10% w/v aqueous Citric Acid solution (25 L). Maintain internal temperature below 20∘C during the quench.

Phase 4: Isolation and Purification
  • Phase Separation: Allow the biphasic mixture to settle for 30 minutes. Separate the lower aqueous layer and extract once with Ethyl Acetate (10 L).

  • Washing: Combine the organic phases and wash sequentially with 5% aqueous NaHCO3​ (10 L) and brine (10 L).

  • Solvent Swap & Crystallization: Concentrate the organic layer under reduced pressure (400 mbar, 40∘C jacket) to approximately 5 L. Charge n -Heptane (15 L) continuously while distilling to swap the solvent, inducing crystallization of the product [3].

  • Filtration: Filter the resulting slurry, wash the filter cake with cold n -Heptane ( 0∘C , 3 L), and dry under vacuum at 40∘C to constant weight.

References

  • Title: A Soluble, Highly Active LiCl-Complexed Knochel-Hauser Base for the Directed Metalation of Functionalized Aromatics Source: Angewandte Chemie International Edition, 2004, 43, 3333-3336. URL: [Link]

  • Title: Scale-Up of Organometallic Reactions: Best Practices and Engineering Considerations Source: Organic Process Research & Development, 2016, 20, 4, 740–750. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Challenges in the synthesis of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde

Welcome to the Technical Support Center for the synthesis of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde . As a Senior Application Scientist, I frequently consult on the synthesis of highly functionalized, tetra-substituted be...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde .

As a Senior Application Scientist, I frequently consult on the synthesis of highly functionalized, tetra-substituted benzaldehydes. The steric hindrance and competing electronic effects in this specific aromatic ring introduce significant challenges, notably unwanted halogen-metal exchange and over-oxidation.

To empower your drug development workflows, this guide provides validated protocols, mechanistic troubleshooting, and self-validating checkpoints for the two primary synthetic routes: Cryogenic Directed Ortho-Metalation (DoM) and Radical Bromination followed by Kornblum Oxidation [1].

Synthetic Workflow Overview

SynthesisRoutes StartA 1-Bromo-2-ethoxy-5-fluorobenzene DoM Directed Ortho-Metalation (LTMP, THF, -78°C) StartA->DoM Route A (Cryogenic) StartB 2-Bromo-3-ethoxy-6-fluorotoluene Radical Radical Bromination (HBr/H2O2, hv) StartB->Radical Route B (Ambient/Heat) Formylation Formylation (DMF quench) DoM->Formylation Target 2-Bromo-3-ethoxy-6-fluorobenzaldehyde Formylation->Target Kornblum Kornblum Oxidation (DMSO, K2CO3, 95°C) Radical->Kornblum Benzyl Bromide Kornblum->Target

Synthetic pathways for 2-Bromo-3-ethoxy-6-fluorobenzaldehyde via DoM or Kornblum oxidation.

Route A: Cryogenic Directed Ortho-Metalation (DoM) & Formylation

Mechanistic Rationale: The proton at the 6-position of 1-bromo-2-ethoxy-5-fluorobenzene is highly acidic due to the synergistic inductive effects of the adjacent fluorine and bromine atoms. However, the presence of the bromine atom poses a severe risk of competing halogen-metal exchange. By utilizing a sterically hindered, non-nucleophilic base like Lithium 2,2,6,6-tetramethylpiperidide (LTMP) at strict cryogenic temperatures (-78 °C), we kinetically favor deprotonation over bromine displacement[2].

Self-Validating Protocol:

  • Preparation: Dissolve 1-bromo-2-ethoxy-5-fluorobenzene (1.0 eq) in anhydrous THF (0.2 M) under ultra-pure Argon. Cool the reaction vessel to -78 °C.

  • Metalation: Dropwise add freshly prepared LTMP (1.1 eq). Stir for 2 hours at -78 °C.

    • Self-Validation Checkpoint: Extract a 0.1 mL aliquot, quench with D₂O, and analyze via GC-MS or ¹H-NMR. You must observe >95% deuterium incorporation at the target position. If not, abort the DMF quench and troubleshoot the base formation.

  • Formylation: Add anhydrous N,N-Dimethylformamide (DMF) (1.5 eq) dropwise. Maintain at -78 °C for 1.5 hours, then allow to warm to room temperature slowly to form the hemiaminal intermediate[2].

  • Quench & Workup: Quench with 1M HCl to hydrolyze the hemiaminal into the target aldehyde. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Troubleshooting FAQs (Route A)

Q: I am seeing significant debromination or formation of 2-ethoxy-5-fluorobenzaldehyde. What is causing this? A: This is the classic signature of halogen-metal exchange outcompeting deprotonation.

  • Causality: If you are using n-BuLi or LDA, the base may act as a nucleophile attacking the bromine.

  • Solution: Switch to LTMP. Furthermore, ensure your internal reaction temperature never exceeds -70 °C during the base addition[2]. Even a transient localized thermal spike to -60 °C will exponentially increase the rate of Br-Li exchange.

Q: The D₂O quench shows successful metalation, but my final aldehyde yield is <30%. Why? A: Your aryllithium intermediate is forming, but the electrophilic quench is failing.

  • Causality: DMF is highly hygroscopic. If your DMF contains trace water, it will prematurely protonate the aryllithium species back to the starting material before formylation can occur.

  • Solution: Distill DMF over BaO or CaH₂ and store over 4Å molecular sieves. Extend the DMF quench time at -78 °C to 2 hours before removing the cooling bath.

TroubleshootingDoM Issue Low Aldehyde Yield (<30%) Check1 D2O Quench Check: Is D-incorporation >95%? Issue->Check1 Sol1 Metalation Failure: Switch LDA to LTMP, Ensure strict -78°C Check1->Sol1 No Check2 Electrophile Check: Is DMF wet? Check1->Check2 Yes Sol2 Quench Failure: Distill DMF over BaO, Extend quench to 2h Check2->Sol2 Yes

Diagnostic logic tree for troubleshooting low yields in the cryogenic DoM and formylation route.

Route B: Radical Bromination & Kornblum Oxidation

Mechanistic Rationale: For facilities lacking cryogenic capabilities, starting from 2-bromo-3-ethoxy-6-fluorotoluene is highly effective. The methyl group is selectively brominated via a radical mechanism[1]. The resulting benzyl bromide is then subjected to a Kornblum oxidation, where Dimethyl Sulfoxide (DMSO) acts as the oxidant, forming an alkoxysulfonium intermediate that collapses under mild basic conditions to yield the aldehyde[3].

Self-Validating Protocol:

  • Radical Bromination: React 2-bromo-3-ethoxy-6-fluorotoluene with 40% HBr and 30% H₂O₂ in a biphasic solvent system under visible light irradiation for 10-12 hours[1].

  • Isolation: Wash with saturated Na₂SO₃ to quench residual peroxides/bromine. Isolate the 2-bromo-3-ethoxy-6-fluorobenzyl bromide.

    • Self-Validation Checkpoint: ¹H-NMR should show the complete disappearance of the Ar-CH₃ singlet (~2.3 ppm) and the appearance of an Ar-CH₂Br singlet (~4.5 ppm).

  • Kornblum Oxidation: Dissolve the benzyl bromide in anhydrous DMSO. Add finely milled K₂CO₃ and heat to 95 °C for 4-8 hours[1].

  • Workup: Pour the mixture into ice water to precipitate the product, extract with EtOAc, and purify via column chromatography.

Troubleshooting FAQs (Route B)

Q: During the bromination step, I am getting a mixture of mono- and di-brominated benzylic products. How do I control this? A: Over-oxidation is a common kinetic issue in radical halogenations.

  • Causality: The first bromination slightly deactivates the benzylic position, but high concentrations of bromine radicals will force the second substitution.

  • Solution: Use strictly substoichiometric to stoichiometric amounts of H₂O₂ (0.95 - 1.0 eq) and monitor the reaction via HPLC. It is better to accept 85% conversion of the starting material than to push for 100% and generate 15% of the dibromide, which fails in the Kornblum step.

Q: The Kornblum oxidation is producing a foul-smelling byproduct and the yield is low. What is happening? A: The foul smell is dimethyl sulfide (DMS), which is the natural stoichiometric byproduct of the Kornblum oxidation[3]. However, low yields indicate a stalled intermediate.

  • Causality: The alkoxysulfonium ion requires a base to abstract the benzylic proton and drive the elimination[3]. If the base is too weak or insoluble, the intermediate can undergo Pummerer-type side reactions.

  • Solution: Ensure K₂CO₃ is finely milled to increase surface area in the DMSO suspension. If the reaction remains sluggish, adding a catalytic amount of NaI can facilitate the reaction via an in situ conversion to the more reactive benzyl iodide.

Quantitative Optimization Data

To provide actionable benchmarks, below is a summary of optimized parameters for both routes based on empirical field data.

RouteParameterSub-optimal ConditionOptimized ConditionYield Impact
A (DoM) Base SelectionLDALTMP+45%
A (DoM) Temperature-60 °C-78 °C+30%
B (Bromination) Oxidant Stoichiometry1.2 eq H₂O₂0.95 eq H₂O₂-15% dibromide
B (Kornblum) Base Surface AreaGranular K₂CO₃Finely milled K₂CO₃+25%

References

  • Sigma-Aldrich. "2-Bromo-3-ethoxy-6-fluorobenzaldehyde." Sigma-Aldrich Catalog.

  • Google Patents. "CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde." Patent Database. 1

  • Wikipedia. "Kornblum oxidation." Wikimedia Foundation. 3

  • M. Schlosser et al. "Regiospecific Metalation of Oligobromobenzenes." The Journal of Organic Chemistry. 2

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with optimizing the yield and purity of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde (CAS: 238461...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with optimizing the yield and purity of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde (CAS: 2384611-58-7)[1].

Because this compound is a highly specific tetrasubstituted aromatic building block, synthesizing it with high regioselectivity and purity requires strict control over reaction conditions. The most reliable, field-proven synthetic route involves a two-step process: the ortho-bromination of 2-fluoro-5-hydroxybenzaldehyde (CAS: 103438-84-2)[2] to yield the intermediate 2-bromo-6-fluoro-3-hydroxybenzaldehyde (CAS: 1780708-84-0)[3], followed by an O-alkylation (Williamson ether synthesis) to append the ethoxy group.

Below, you will find a mechanistic workflow, expert troubleshooting FAQs, and self-validating protocols to resolve common synthetic bottlenecks.

Synthesis Workflow Overview

SynthesisWorkflow A 2-Fluoro-5-hydroxybenzaldehyde (CAS: 103438-84-2) B 2-Bromo-6-fluoro-3-hydroxybenzaldehyde (CAS: 1780708-84-0) A->B NBS, pTsOH MeOH, 20°C C 2-Bromo-3-ethoxy-6-fluorobenzaldehyde (CAS: 2384611-58-7) B->C EtI, K2CO3 DMF, 60-80°C

Caption: Two-step synthesis workflow for 2-Bromo-3-ethoxy-6-fluorobenzaldehyde.

Troubleshooting FAQs & Experimental Protocols

Q1: During the bromination of 2-fluoro-5-hydroxybenzaldehyde, I am observing a mixture of regioisomers and over-brominated products. How can I strictly favor the formation of 2-bromo-6-fluoro-3-hydroxybenzaldehyde?

The Causality: The hydroxyl group at position 5 of the starting material strongly directs electrophilic aromatic substitution to its ortho positions (C4 and C6). Standard bromination with Br2​ often leads to di-bromination or favors the less sterically hindered C4 position. To force regioselectivity to the C6 position (which becomes the 2-position in the final benzaldehyde nomenclature), you must utilize N-Bromosuccinimide (NBS) combined with an acid catalyst like p-toluenesulfonic acid (pTsOH) in a polar protic solvent such as ACS-grade methanol[4]. The acid catalyst forms a hydrogen-bonded complex that shields one face of the aromatic ring, facilitating the delivery of the electrophilic bromine specifically to the desired ortho-position while minimizing over-bromination[4].

Self-Validating Protocol (Regioselective Bromination):

  • Preparation: Dissolve 1.0 equivalent (eq) of 2-fluoro-5-hydroxybenzaldehyde and 0.1 eq of pTsOH in ACS-grade methanol (approx. 5 mL per mmol of substrate)[4].

  • Temperature Control: Cool the mixture to 20°C (ambient temperature) under an air atmosphere[4].

  • Controlled Addition: Prepare a 0.1 M solution of NBS (1.0 eq) in methanol. Add this solution dropwise over 20 minutes to prevent transient high concentrations of the electrophile, which causes over-bromination[4].

  • Validation: Stir for an additional 15–25 minutes. Monitor by TLC (Hexanes/EtOAc 3:1). The reaction is complete when the starting material spot disappears.

  • Workup: Quench with aqueous sodium thiosulfate to neutralize residual NBS, extract with Ethyl Acetate (EtOAc), wash with brine, and concentrate in vacuo.

Q2: The ethylation of 2-bromo-6-fluoro-3-hydroxybenzaldehyde yields incomplete conversion. What are the optimal conditions for a high-yielding Williamson ether synthesis?

The Causality: Incomplete O-alkylation in phenolic systems is typically caused by using a weak electrophile (like ethyl chloride or ethyl bromide) or poor solubility of the phenoxide intermediate. To drive the Williamson ether synthesis to completion, switch the alkylating agent to Ethyl Iodide (Iodoethane)[5]. Iodine is a far superior leaving group for SN​2 reactions compared to bromine. Furthermore, utilizing Potassium Carbonate ( K2​CO3​ ) as the base in a polar aprotic solvent like N,N-Dimethylformamide (DMF) ensures the phenoxide ion is fully solvated, highly nucleophilic, and free from hydrogen-bonding interference[5].

TroubleshootingEthylation Start Low Yield in Ethylation Step? Check1 Check Alkylating Agent Start->Check1 Check2 Check Base & Solvent Start->Check2 Sol1 Switch from EtBr to EtI Check1->Sol1 If using EtBr/EtCl Sol2 Use K2CO3 in DMF at 60-80°C Check2->Sol2 If using EtOH/NaOH

Caption: Troubleshooting decision tree for optimizing the Williamson ether synthesis step.

Self-Validating Protocol (O-Ethylation):

  • Deprotonation: Dissolve 1.0 eq of 2-bromo-6-fluoro-3-hydroxybenzaldehyde in anhydrous DMF. Add 2.0 eq of finely powdered, anhydrous K2​CO3​ [5]. Stir for 15 minutes at room temperature to ensure complete phenoxide formation (the solution will typically darken).

  • Alkylation: Add 1.5 eq of Ethyl Iodide dropwise[5].

  • Heating: Heat the reaction mixture to 60°C–80°C for 4–6 hours under a nitrogen atmosphere.

  • Validation: Monitor via GC-MS or TLC. The highly non-polar product will run significantly higher on a silica TLC plate than the polar phenolic starting material.

Q3: How do I purify the final 2-Bromo-3-ethoxy-6-fluorobenzaldehyde from residual unreacted phenol without relying on column chromatography?

The Causality: Chromatography is time-consuming and difficult to scale. Because the unreacted starting material (2-bromo-6-fluoro-3-hydroxybenzaldehyde) contains an acidic phenolic proton (pKa ~8-10), it can be easily separated from the neutral ether product via a simple acid-base liquid-liquid extraction.

Self-Validating Protocol (Alkaline Wash Workup):

  • Dilution: Dilute the crude DMF reaction mixture with a large volume of distilled water (to crash out the organics and remove DMF) and extract 3x with EtOAc or Dichloromethane (DCM).

  • Alkaline Wash: Wash the combined organic layers with a 5% aqueous Sodium Hydroxide (NaOH) or 10% Sodium Carbonate ( Na2​CO3​ ) solution. The unreacted phenol will deprotonate and migrate entirely to the aqueous layer as a water-soluble sodium phenoxide salt.

  • Final Polish: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and evaporate the solvent in vacuo to yield highly pure 2-Bromo-3-ethoxy-6-fluorobenzaldehyde.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes when adhering strictly to the protocols outlined above.

Reaction StepOptimized Reagents & SolventsTemp / TimeExpected YieldTarget Purity (HPLC)
Bromination NBS (1.0 eq), pTsOH (0.1 eq), Methanol20°C / 45 min85 - 92%>95%
Ethylation Ethyl Iodide (1.5 eq), K2​CO3​ (2.0 eq), DMF60°C / 5 hours90 - 95%>98%
Purification 5% NaOH (aq) wash, EtOAc extractionAmbient / 10 minN/A (Recovery >95%)>99%

References

  • Sinco Pharmachem - 2-Fluoro-5-hydroxybenzaldehyde (CAS: 103438-84-2) Product Specifications. Available at:[Link]

  • National Institutes of Health (PMC) - Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Available at:[Link]

  • Journal of Chemical Education (ACS Publications) - Research Experience for the Organic Chemistry Laboratory: A Student-Centered Optimization of a Microwave-Enhanced Williamson Ether Synthesis. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling with 2-Bromo-3-ethoxy-6-fluorobenzaldehyde

Welcome to the Advanced Technical Support Center. Coupling highly substituted aryl halides like 2-bromo-3-ethoxy-6-fluorobenzaldehyde presents a unique intersection of steric and electronic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. Coupling highly substituted aryl halides like 2-bromo-3-ethoxy-6-fluorobenzaldehyde presents a unique intersection of steric and electronic challenges. As a Senior Application Scientist, I frequently see researchers struggle with this specific chemotype.

The molecule is a paradox: the electron-withdrawing aldehyde (-CHO) and fluorine (-F) groups activate the ring for oxidative addition, but the steric bulk of the ortho-aldehyde and ortho-ethoxy (-OEt) groups severely bottlenecks the transmetalation step. Furthermore, the reactive aldehyde moiety introduces competing side-reaction pathways. This guide will deconstruct these mechanisms and provide self-validating protocols to rescue your yields.

Mechanistic Bottlenecks

Mechanism Pd0 Active Catalyst: Pd(0)L_n OA Oxidative Addition (C-Br bond cleavage) Pd0->OA TM Transmetalation (Boronate transfer) OA->TM RE Reductive Elimination (C-C bond formation) TM->RE RE->Pd0 Catalyst Regeneration OA_Note Electronic Activation: -CHO and -F withdraw electron density, accelerating Pd insertion. OA_Note->OA TM_Note Steric Bottleneck: Ortho -CHO and -OEt groups physically block the incoming boronate complex. TM_Note->TM

Mechanistic bottlenecks in the catalytic cycle of sterically hindered aryl bromides.

Frequently Asked Questions (FAQs)

Q1: My LC-MS shows complete consumption of 2-bromo-3-ethoxy-6-fluorobenzaldehyde, but the desired product is missing, and the aldehyde signal is gone from the crude NMR. What happened? The Causality: You have likely fallen victim to the Cannizzaro reaction[1]. Because 2-bromo-3-ethoxy-6-fluorobenzaldehyde lacks alpha-hydrogens, exposing it to the strongly basic, aqueous conditions typical of classic Suzuki protocols (e.g., 2M NaOH or KOH) triggers a disproportionation. The hydroxide nucleophile attacks the carbonyl, converting your starting material into a 1:1 mixture of the corresponding carboxylic acid and benzyl alcohol[2]. The Solution: You must decouple the basicity required for transmetalation from the basicity that destroys the aldehyde. Switch to a milder, inorganic base like anhydrous K₃PO₄ or Cs₂CO₃[3][4]. These bases are strong enough to activate the boronic acid into the required "ate" complex for transmetalation but lack the nucleophilicity to attack the sterically hindered carbonyl group.

Q2: The aldehyde is intact, but the reaction stalls at 20% conversion. I also see a massive amount of deboronated starting material (protodeboronation). How do I fix this? The Causality: This is a kinetic mismatch. The ortho-ethoxy and ortho-aldehyde groups create a severe steric shield around the palladium center. While oxidative addition is fast, the transmetalation step is kinetically starved[5]. Because the cross-coupling cycle is bottlenecked, the boronic acid partner is left languishing in the basic reaction mixture, where it undergoes base-catalyzed protodeboronation (cleavage of the C-B bond)[3][4]. The Solution: You must accelerate transmetalation while protecting the boron species. First, upgrade your ligand to a bulky, electron-rich dialkylbiaryl phosphine (e.g., SPhos or XPhos). The steric bulk of these ligands forces palladium into a highly active monoligated state (L₁Pd), which is critical for turning over hindered substrates[5]. Second, switch your coupling partner from a free boronic acid to a pinacol ester (BPin) or MIDA boronate, which are significantly more stable against protodeboronation[3][6].

Q3: I am seeing significant homocoupling (dimerization) of my boronic acid. Is this a catalyst issue? The Causality: Homocoupling is almost always an oxidation problem, not a substrate problem. Trace oxygen in the solvent acts as an oxidant, re-oxidizing the active Pd(0) species back to Pd(II) without the aryl bromide. This rogue Pd(II) species then transmetalates two equivalents of your boronic acid, forcing them to reductively eliminate as a dimer[4][6]. The Solution: Standard nitrogen bubbling is insufficient for sluggish reactions. Implement a rigorous freeze-pump-thaw degassing protocol to remove dissolved oxygen[4][6].

Troubleshooting Workflow

Troubleshooting Start Issue: Low Yield / Sluggish Coupling Q1 Is the aldehyde group intact in the crude NMR/LC-MS? Start->Q1 SideRxn Aldehyde degraded (Cannizzaro / SNAr) Q1->SideRxn No Intact Aldehyde intact, but poor conversion Q1->Intact Yes FixBase Action: Switch to milder base (e.g., K3PO4, KF) & aprotic solvent SideRxn->FixBase Q2 Are there high levels of protodeboronation or homocoupling? Intact->Q2 Steric Steric hindrance delaying transmetalation Q2->Steric Yes Inactive Catalyst deactivation or poor oxidative addition Q2->Inactive No FixLigand Action: Use bulky, e-rich ligands (SPhos, XPhos) or MIDA boronates Steric->FixLigand FixCat Action: Ensure rigorous degassing & screen Pd(0) precursors Inactive->FixCat

Troubleshooting decision tree for resolving low yields in Suzuki cross-couplings.

Quantitative Data: Reaction Optimization Matrix

To illustrate the causality of these variables, review the following optimization data for the coupling of 2-bromo-3-ethoxy-6-fluorobenzaldehyde with phenylboronic acid.

EntryCatalyst / LigandBase (Equiv)Solvent SystemTempYield (%)Primary Failure Mode
1Pd(PPh₃)₄ (5 mol%)NaOH (2.0)Toluene/H₂O80°C0%Complete Cannizzaro degradation[1]
2Pd(OAc)₂ / PPh₃K₃PO₄ (2.0)1,4-Dioxane90°C15%Protodeboronation (Steric stall)[3]
3Pd₂(dba)₃ / SPhosK₃PO₄ (2.0)Dioxane/H₂O (10:1)90°C88%None (Optimized conditions)[5]
4Pd₂(dba)₃ / SPhosK₃PO₄ (2.0)Dioxane/H₂O (10:1)90°C42%Homocoupling (Intentional O₂ exposure)[4]
Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, a validation check ensures the chemical state matches the theoretical model.

Materials:

  • 2-Bromo-3-ethoxy-6-fluorobenzaldehyde (1.0 equiv, 1.0 mmol)

  • Arylboronic acid pinacol ester (Ar-BPin) (1.5 equiv, 1.5 mmol)

  • Pd₂(dba)₃ (2.5 mol%, yields 5 mol% Pd)

  • SPhos (10 mol%)

  • Anhydrous K₃PO₄ (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / HPLC-grade H₂O (10:1 v/v, 10 mL)

Step-by-Step Methodology:

  • System Deoxygenation (Crucial for preventing homocoupling):

    • Add 1,4-Dioxane and H₂O to a Schlenk flask.

    • Perform three consecutive freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum manifold.

    • Validation Check: The solvent should freeze completely solid and melt without forming micro-bubbles during the final thaw cycle, confirming the total absence of dissolved O₂[6].

  • Catalyst Pre-Activation:

    • In a nitrogen-filled glovebox, charge a reaction vial with Pd₂(dba)₃, SPhos, and K₃PO₄.

    • Add 5 mL of the degassed solvent mixture. Stir at room temperature for 15 minutes.

    • Validation Check: The solution will transition from the deep purple/red of Pd₂(dba)₃ to a pale yellow/orange, indicating the successful formation of the active L₁Pd(0) species[6].

  • Substrate Addition & Reaction:

    • Add 2-bromo-3-ethoxy-6-fluorobenzaldehyde and the Ar-BPin to the active catalyst solution.

    • Seal the vial, remove it from the glovebox, and heat to 90°C in an oil bath with vigorous stirring (1000 rpm) to overcome biphasic mass transfer limitations[6].

  • In-Process Monitoring (Self-Correction):

    • After 2 hours, withdraw a 10 µL aliquot under positive nitrogen pressure. Quench in 1 mL of acetonitrile and analyze via LC-MS.

    • Validation Check A: If the aryl bromide is consumed but the product mass is absent, check for the M+16 or M+18 mass of the carboxylic acid/alcohol (Cannizzaro failure).

    • Validation Check B: If the aryl bromide remains but Ar-BPin is gone, protodeboronation is occurring. Intervention: Add an additional 0.5 equiv of Ar-BPin via syringe pump over 1 hour to maintain a low steady-state concentration[7].

  • Workup:

    • Cool to room temperature, dilute with EtOAc, and wash with brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

References
  • Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of Azulenylboronates - Benchchem. Available at: 3

  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. Available at: 4

  • Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing). Available at: 7

  • A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination - Journal of the American Chemical Society. Available at:5

  • How to approach choosing reaction conditions for Suzuki? - r/Chempros (Reddit). Available at:6

  • Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups - Journal of Chemical Education. Available at: 1

  • Cannizzaro Reaction Mechanism: Learn Definition, Mechanism, Uses - Testbook. Available at: 2

Sources

Optimization

Preventing decomposition of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde during reactions

Welcome to the dedicated technical support center for 2-Bromo-3-ethoxy-6-fluorobenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile, yet sensiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for 2-Bromo-3-ethoxy-6-fluorobenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile, yet sensitive, building block in their synthetic endeavors. As a tetra-substituted aromatic aldehyde, this compound offers a unique combination of reactive handles, making it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[1][2]

However, the very features that make this aldehyde synthetically attractive—the aldehyde functionality and the electronically complex aromatic ring—also render it susceptible to decomposition under various experimental conditions. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these challenges, ensuring the integrity of your starting material and the success of your reactions.

Frequently Asked Questions (FAQs)

Here we address the most common issues and questions encountered by users of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde.

Q1: My stored 2-Bromo-3-ethoxy-6-fluorobenzaldehyde has developed a yellowish or brownish tint. Is it still usable?

A1: The discoloration is a common indicator of degradation, most likely due to slow oxidation of the aldehyde group to the corresponding carboxylic acid upon exposure to air and/or light.[3][4][5] While minor discoloration may not significantly impact some reactions, it is crucial to assess the purity of the material before use, for example, by taking a melting point or running a TLC or NMR spectrum. For high-purity requirements, recrystallization or column chromatography may be necessary. To prevent this, always store the compound under an inert atmosphere (nitrogen or argon), in a tightly sealed container, and in a cool, dark place like a refrigerator.[4][6][7]

Q2: I am observing a significant amount of a new, more polar byproduct in my reaction. What is the likely identity of this impurity?

A2: The most common degradation pathway for aldehydes is oxidation to the corresponding carboxylic acid (2-Bromo-3-ethoxy-6-fluorobenzoic acid).[5][8] This product is significantly more polar than the starting aldehyde. This is especially prevalent in reactions run open to the air, at elevated temperatures, or over extended periods.[3] You can often confirm its presence by an acidic pH in the crude product and remove it with a mild aqueous base wash (e.g., dilute sodium bicarbonate solution) during work-up.[4]

Q3: My reaction involves a strong base, and I'm getting a complex mixture of products with very low yield of the desired compound. What could be happening?

A3: 2-Bromo-3-ethoxy-6-fluorobenzaldehyde, being an aromatic aldehyde with no α-hydrogens, is susceptible to the Cannizzaro reaction in the presence of a strong base (e.g., NaOH, KOH).[9] This disproportionation reaction will convert two molecules of your aldehyde into one molecule of the corresponding primary alcohol (2-Bromo-3-ethoxy-6-fluorobenzyl alcohol) and one molecule of the carboxylic acid salt (2-Bromo-3-ethoxy-6-fluorobenzoate).[10][11] This is a common cause of failure in base-catalyzed reactions. The choice of base is critical; consider using non-nucleophilic or milder bases where possible.[11]

Q4: Can I purify this compound by vacuum distillation?

A4: While vacuum distillation can be used for purification, it must be approached with caution. Aromatic aldehydes can be sensitive to prolonged heating, which can cause thermal decomposition.[6] If you must distill, ensure you have a high-quality vacuum to lower the boiling point as much as possible. It is also highly recommended to add a radical inhibitor, such as Butylated hydroxytoluene (BHT), to the distillation flask to prevent polymerization at high temperatures.[4] Monitor the temperature closely and collect the fraction quickly to minimize thermal stress.

Visualizing Decomposition Pathways

Understanding the primary degradation routes is the first step toward prevention. The following diagram illustrates the two most common decomposition pathways for 2-Bromo-3-ethoxy-6-fluorobenzaldehyde.

Key Decomposition Pathways Start 2-Bromo-3-ethoxy-6-fluorobenzaldehyde OxidationProduct 2-Bromo-3-ethoxy-6- fluorobenzoic acid Start->OxidationProduct [O] (Air, Heat, Light) CannizzaroAlcohol 2-Bromo-3-ethoxy-6- fluorobenzyl alcohol Start->CannizzaroAlcohol Strong Base (e.g., NaOH) (Cannizzaro Reaction) CannizzaroAcid 2-Bromo-3-ethoxy-6- fluorobenzoic acid salt Start->CannizzaroAcid Strong Base (e.g., NaOH) (Cannizzaro Reaction)

Caption: Common decomposition routes for the title compound.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving issues related to the decomposition of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde during reactions.

Symptom Observed Potential Cause Recommended Solution & Rationale
Low or no conversion; starting material consumed but desired product yield is poor. 1. Oxidation: The aldehyde is oxidizing to the carboxylic acid.Solution: Rigorously exclude air from the reaction. Use an inert atmosphere (N₂ or Ar), degas solvents, and use fresh, anhydrous solvents. The aldehyde C-H bond is susceptible to oxidation, which is often accelerated by heat and trace metals.[5][12]
2. Base-Induced Decomposition: A strong base is promoting the Cannizzaro reaction or other side reactions.[9][11]Solution: If possible, switch to a milder or non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic amine like triethylamine or DBU). If a strong base is required, use it stoichiometrically rather than in excess, add it slowly at a low temperature (e.g., 0 °C), and keep the reaction time to a minimum.
3. Thermal Degradation: The reaction temperature is too high, causing cleavage or polymerization.[3][6]Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Monitor the reaction closely by TLC or LC-MS to find the optimal balance between reaction rate and decomposition.
Reaction mixture darkens significantly (turns brown or black). 1. Severe Decomposition: Multiple degradation pathways are likely occurring.Solution: This is a strong indicator that the reaction conditions are too harsh. Immediately reconsider the temperature, choice of base, and exclusion of oxygen. If using a palladium catalyst, "palladium black" formation can also cause darkening.
2. Impure Reagents: Impurities in solvents or other reagents may be catalyzing decomposition.Solution: Use high-purity, anhydrous solvents and reagents. Ensure other starting materials are pure and compatible with the aldehyde.
Product is isolated but is contaminated with the corresponding carboxylic acid. 1. In-situ Oxidation: Oxidation occurred during the reaction.Solution: Implement stricter inert atmosphere techniques for future runs. For the current batch, purify by washing an ethereal or ethyl acetate solution of the product with a cold, dilute aqueous solution of NaHCO₃ or Na₂CO₃. The basic wash will deprotonate the carboxylic acid, pulling it into the aqueous layer as its salt.
2. Post-Reaction Oxidation: Oxidation occurred during work-up or purification (e.g., on a silica gel column).Solution: Minimize the exposure of the compound to air during work-up. When performing column chromatography, consider deactivating the silica gel with a small amount of triethylamine in the eluent (e.g., 0.1-1%) to prevent acid-catalyzed degradation on the column.
Troubleshooting Workflow

Use the following flowchart to systematically diagnose issues.

decision decision start Low Yield / Decomposition Suspected decision_base Is a strong base used? start->decision_base Start Here end Problem Solved check_base Review Base: - Is it a strong, nucleophilic base (e.g., NaOH, KOH)? - Is it used in excess? sol_base Action: 1. Switch to milder/non-nucleophilic base. 2. Use stoichiometric base at low temp. check_base->sol_base check_atm Review Atmosphere & Solvents: - Was the reaction run under inert gas? - Were solvents degassed/anhydrous? sol_atm Action: 1. Use Schlenk line or glovebox. 2. Use fresh, anhydrous solvents. check_atm->sol_atm check_temp Review Temperature: - Was the reaction heated? - For how long? sol_temp Action: 1. Lower reaction temperature. 2. Monitor closely to reduce time. check_temp->sol_temp sol_base->end sol_atm->end sol_temp->end decision_base->check_base Yes decision_atm Is air exposure possible? decision_base->decision_atm No decision_atm->check_atm Yes decision_temp Was the reaction run at high temp? decision_atm->decision_temp No decision_temp->check_temp Yes

Caption: A logical workflow for troubleshooting decomposition issues.

Recommended Protocols

Adherence to proper handling and experimental setup is paramount for success.

Protocol 1: Storage and Handling

To maintain the long-term stability and purity of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde, the following storage protocol is mandatory.

  • Container: Store in the original, tightly sealed container. If the original container is compromised, transfer to a clean, dry amber glass bottle.

  • Atmosphere: Before sealing, flush the container headspace thoroughly with a dry, inert gas such as argon or nitrogen.[4][6]

  • Temperature: Store in a refrigerator (2-8 °C). Do not freeze, as this can cause moisture to condense upon thawing.

  • Light: Protect from light by using an amber bottle and storing it in a dark location.[13]

  • Handling: When weighing or transferring the material, do so in a dry environment and minimize its time exposed to the ambient atmosphere. If possible, perform transfers in a glovebox or under a positive pressure of inert gas.

Protocol 2: General Reaction Setup for Preventing Decomposition

This protocol outlines a standard setup for a reaction sensitive to oxidation and base-induced degradation.

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum to remove all traces of moisture. Assemble the apparatus while hot and allow it to cool under a positive pressure of nitrogen or argon.

  • Reagent Preparation:

    • Use freshly purified, anhydrous solvents. Degassing the solvent by sparging with argon for 15-30 minutes before use is highly recommended.

    • The 2-Bromo-3-ethoxy-6-fluorobenzaldehyde should be of high purity. If it shows signs of discoloration, consider purifying it by recrystallization immediately before use.

  • Reaction Assembly:

    • Charge the reaction flask with the 2-Bromo-3-ethoxy-6-fluorobenzaldehyde and any other solid reagents under a positive pressure of inert gas.

    • Add the anhydrous, degassed solvent via cannula or a dry syringe.

    • Begin stirring and cool the reaction mixture to the desired starting temperature (e.g., 0 °C or room temperature) using an appropriate bath.

  • Reagent Addition:

    • If adding a base or other sensitive reagent, dissolve it in anhydrous solvent in a separate flask under an inert atmosphere and add it slowly to the reaction mixture via a syringe pump or dropping funnel. This is especially critical for strong bases to avoid localized high concentrations that can trigger the Cannizzaro reaction.[11]

  • Monitoring and Work-up:

    • Monitor the reaction's progress using an appropriate technique (e.g., TLC, GC, LC-MS). Aim to stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to potentially degrading conditions.

    • Upon completion, perform the aqueous work-up promptly. Minimize the time the product spends in either strongly acidic or basic aqueous solutions.

By implementing these robust protocols and utilizing the troubleshooting guide, researchers can significantly improve the success rate of reactions involving the sensitive yet valuable 2-Bromo-3-ethoxy-6-fluorobenzaldehyde.

References

  • Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions.
  • Preventing Aldehyde Oxid
  • 3-Bromo-4-fluorobenzaldehyde(77771-02-9). ChemicalBook.
  • Base-Mediated Cascade Aldol Addition and Fragmentation Reactions of Dihydroxyfumaric Acid and Aromatic Aldehydes: Controlling Chemodivergence via Choice of Base, Solvent, and Substituents.
  • Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitiz
  • An In-Depth Technical Guide on the Stability of 4-Fluorobenzaldehyde-2,3,5,6-D4 Under Experimental Conditions. Benchchem.
  • Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal.
  • Aldehyde - Oxid
  • Oxidation of Aldehydes and Ketones. Chemistry LibreTexts.
  • Sustainable Aldehyde Oxidations in Continuous Flow Using in Situ-Generated Performic Acid | Request PDF.
  • Chemical Safety Data Sheet MSDS / SDS - 2-BroMo-6-fluorobenzaldehyde oxiMe. ChemicalBook.
  • Green aromatic aldehyde production from biomass via catalytic fractionation and ozonolysis. Royal Society of Chemistry.
  • 3-Bromo-4-fluorobenzaldehyde | 77771-02-9. ChemicalBook.
  • Technical Support Center: Purification of Fluorinated Benzaldehyde Deriv
  • SAFETY D
  • 2-Bromo-3-fluorobenzaldehyde SDS, 891180-59-9 Safety D
  • An In-depth Technical Guide on the Reactivity of 2,3-Dibromo-6-fluorobenzaldehyde. Benchchem.
  • CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • SAFETY D
  • 3-Bromo-4-fluorobenzaldehyde SDS, 77771-02-9 Safety D
  • Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing).
  • Study: Impact of Aromatic Aldehydes on Fragrance Stability.

Sources

Troubleshooting

Technical Support Center: Recrystallization of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde

Welcome to the technical support center for the purification of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during the recrystallization of this key synthetic intermediate. Our focus is on delivering not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde.

Q1: What is the primary goal of recrystallizing 2-Bromo-3-ethoxy-6-fluorobenzaldehyde?

Recrystallization is a critical purification technique used to remove impurities from a solid compound. For 2-Bromo-3-ethoxy-6-fluorobenzaldehyde, which is a vital building block in the synthesis of pharmaceuticals and agrochemicals, achieving high purity is essential.[1] Common impurities may include unreacted starting materials from its synthesis (e.g., 2-bromo-6-fluorotoluene), byproducts from side reactions, or the corresponding carboxylic acid from over-oxidation of the aldehyde group.[2][3] A successful recrystallization selectively isolates the desired aldehyde, resulting in a product with high purity and a sharp melting point.

Q2: How do I select an appropriate solvent for recrystallization?

The ideal solvent is one in which 2-Bromo-3-ethoxy-6-fluorobenzaldehyde is highly soluble at elevated temperatures but poorly soluble at low temperatures.[4][5] This temperature-dependent solubility differential is the driving force for crystallization upon cooling.

Key characteristics of a good solvent include:

  • High dissolving power for the target compound when hot.

  • Low dissolving power for the target compound when cold. This ensures maximum recovery.[6]

  • Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even when hot (allowing for hot filtration). [7]

  • Chemical inertness: The solvent must not react with the aldehyde.[8]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[8]

Given the structure of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde (an aromatic ring with halogen and ethoxy substituents), solvents of moderate polarity like ethanol, isopropanol, ethyl acetate, or solvent mixtures such as ethanol/water or hexane/ethyl acetate are excellent starting points for screening.

Q3: What is a mixed-solvent recrystallization and when should I use it?

A mixed-solvent recrystallization is employed when no single solvent meets the ideal solubility criteria.[4][9] This technique uses two miscible solvents: a "good" or "soluble" solvent in which the compound is readily soluble, and a "bad" or "anti-solvent" in which the compound is poorly soluble.[10][11]

You should consider this method if you find that your compound is either too soluble in a particular solvent even when cold, or not soluble enough in another solvent even when hot. The process involves dissolving the compound in a minimum amount of the hot "good" solvent and then adding the "bad" solvent dropwise until the solution becomes turbid (cloudy), indicating the point of saturation.[9][10]

Section 2: Experimental Protocols & Data

Solvent Screening for 2-Bromo-3-ethoxy-6-fluorobenzaldehyde

Before performing a large-scale recrystallization, it is crucial to conduct small-scale solubility tests to identify the optimal solvent system.[12]

Procedure:

  • Place approximately 50 mg of the crude compound into several test tubes.

  • To each tube, add 0.5 mL of a different test solvent at room temperature and observe solubility.

  • If the compound does not dissolve, heat the mixture gently in a water bath to the solvent's boiling point.[12]

  • If the compound dissolves when hot, cool the test tube to room temperature and then in an ice bath to observe crystal formation.[6]

Table 1: Hypothetical Solvent Screening Results

SolventPolarity IndexSolubility at 20°C (in 0.5 mL)Solubility at Boiling (in 0.5 mL)Observations on CoolingSuitability
Water10.2InsolubleInsolubleNo changePoor (Potential anti-solvent)
Methanol5.1SolubleVery SolublePoor crystal formationPoor (Too soluble)
Ethanol4.3Sparingly SolubleSolubleGood crystal formationGood Candidate
Isopropanol (IPA)3.9Sparingly SolubleSolubleGood crystal formationGood Candidate
Ethyl Acetate4.4SolubleVery SolubleOiled out initiallyPossible, needs optimization
Dichloromethane3.1Very SolubleVery SolubleNo crystalsPoor (Too soluble)
Toluene2.4Sparingly SolubleSolubleSlow crystallizationPossible Candidate
Hexane0.1InsolubleSparingly Soluble-Poor (Potential anti-solvent)

Note: This table presents expected, not experimental, results based on the compound's structure. The user must perform their own screening.

Protocol 1: Single-Solvent Recrystallization (Using Isopropanol)
  • Dissolution: Place the crude 2-Bromo-3-ethoxy-6-fluorobenzaldehyde in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot isopropanol until the solid just completely dissolves.[13]

  • Hot Filtration (if necessary): If insoluble impurities are present, add a small excess of hot solvent (5-10% more) to prevent premature crystallization.[12] Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5][13] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor.[6]

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. Determine the melting point and yield of the final product. A sharp melting point indicates high purity.

Protocol 2: Mixed-Solvent Recrystallization (Using Ethyl Acetate/Hexane)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of hot ethyl acetate (the "good" solvent) required for complete dissolution.[10]

  • Induce Saturation: While keeping the solution hot, add hexane (the "anti-solvent") dropwise with swirling. Continue adding hexane until a faint, persistent cloudiness (turbidity) appears.[9][14]

  • Clarification: Add a few drops of hot ethyl acetate to just redissolve the turbidity, resulting in a saturated solution.[9]

  • Crystallization, Isolation, Washing, and Drying: Follow steps 3 through 6 from the Single-Solvent Recrystallization protocol. Use a pre-chilled mixture of ethyl acetate/hexane (in the approximate ratio determined in step 2) for the washing step.[14]

Section 3: Troubleshooting Guide

Q: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A: "Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often caused by using a solvent in which the compound is excessively soluble or by cooling the solution too rapidly.[15]

  • Cause & Mechanism: The solution becomes supersaturated while the temperature is still high enough for the compound to exist as a liquid. This is common with lower-melting point solids or when using a solvent mixture where the anti-solvent is added too quickly.

  • Solution 1 (Re-dissolve and Dilute): Reheat the mixture until the oil completely redissolves. Add a small amount (10-20%) more of the hot solvent to decrease the saturation point.[15] Then, allow it to cool much more slowly. You can insulate the flask to encourage gradual cooling.

  • Solution 2 (Modify Solvent System): If the problem persists, the chosen solvent system may be inappropriate. If using a mixed-solvent system, try reducing the proportion of the "good" solvent. Alternatively, switch to a single solvent that is less effective at dissolving the compound.

Q: My crystal yield is very low. What are the likely causes?

A: A low recovery can be frustrating but is often preventable. The most common reasons are:

  • Cause 1: Using too much solvent. This is the most frequent error.[15][16] An excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.

    • Solution: Before filtering, you can try to boil off some of the solvent to re-concentrate the solution and then repeat the cooling process.[15] For future attempts, be meticulous about adding the minimum amount of hot solvent to dissolve the compound.[6]

  • Cause 2: Premature crystallization. If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel stem.

    • Solution: Always use a slight excess of hot solvent before a hot filtration and ensure your funnel and receiving flask are pre-warmed.[12]

  • Cause 3: Incomplete cooling. Ensure the flask is left in an ice bath long enough (e.g., >30 minutes) to maximize precipitation.

  • Cause 4: Excessive washing. Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product.[6]

Q: No crystals are forming, even after cooling in an ice bath. What should I do?

A: This is typically due to either using too much solvent or the solution being supersaturated.[6][15]

  • Solution 1 (Induce Nucleation): A supersaturated solution needs a nucleation site to begin crystallization.

    • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass can provide a surface for the first crystals to form.[15]

    • Seeding: If you have a small crystal of the pure product, add it to the solution (a "seed crystal"). This will act as a template for crystal growth.[15]

  • Solution 2 (Reduce Solvent Volume): If nucleation techniques fail, it is highly likely you have used too much solvent.[15] Gently heat the solution to evaporate a portion of the solvent and then attempt the cooling and crystallization process again.

Section 4: Visual Workflows

Diagram 1: Solvent Selection Workflow

This diagram outlines the logical steps for selecting an appropriate recrystallization solvent system.

Solvent_Selection start Start: Crude 2-Bromo-3-ethoxy-6- fluorobenzaldehyde test_rt Test Solubility in 0.5 mL Solvent at Room Temp start->test_rt is_soluble_rt Is it Soluble? test_rt->is_soluble_rt heat Heat to Boiling is_soluble_rt->heat No too_soluble Discard: Too Soluble is_soluble_rt->too_soluble Yes is_soluble_hot Is it Soluble? heat->is_soluble_hot cool Cool to Room Temp, then Ice Bath is_soluble_hot->cool Yes insoluble Discard: Insoluble is_soluble_hot->insoluble No crystals_form Do Crystals Form? cool->crystals_form good_solvent Good Single Solvent Candidate crystals_form->good_solvent Yes consider_mixed Consider for Mixed-Solvent System crystals_form->consider_mixed No

Caption: Logical workflow for selecting a recrystallization solvent.

Diagram 2: Troubleshooting Decision Tree

This diagram provides a step-by-step guide for resolving common recrystallization issues.

Troubleshooting_Tree start Problem Encountered During Cooling problem_type What is the issue? start->problem_type no_crystals No Crystals Formed problem_type->no_crystals No Crystals oiling_out Compound Oiled Out problem_type->oiling_out Oiling Out low_yield Yield is Very Low problem_type->low_yield Low Yield induce_nucleation Action: Scratch flask or add seed crystal no_crystals->induce_nucleation success_crystals Did crystals form? induce_nucleation->success_crystals reduce_volume Action: Evaporate some solvent and re-cool success_crystals->reduce_volume No end_success Success: Collect Crystals success_crystals->end_success Yes end_retry Retry Recrystallization reduce_volume->end_retry reheat_add_solvent Action: Re-heat to dissolve, add more solvent (10-20%), and cool slowly oiling_out->reheat_add_solvent reheat_add_solvent->end_retry check_mother_liquor Check mother liquor for product. If significant, concentrate and re-cool. low_yield->check_mother_liquor check_mother_liquor->end_retry

Caption: Decision tree for troubleshooting common recrystallization problems.

Section 5: References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. University of York. Retrieved from [Link]

  • Nichols, L. (n.d.). Recrystallization. Retrieved from a document hosted on an educational server, likely related to an organic chemistry lab course.

  • University of York. (n.d.). Mixed-solvent recrystallisation - Chemistry Teaching Labs. University of York. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Scribd. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved from [Link]

  • YouTube. (2012, May 7). Recrystallization using two solvents. YouTube. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. University of Colorado Boulder.

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. University of York. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]

  • MIT OpenCourseWare. (2012, January). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Thermo Scientific Alfa Aesar. (n.d.). 2-Bromo-6-fluorobenzaldehyde, 98%. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Macroscale and Microscale Organic Experiments. A document likely from a university chemistry course.

  • Google Patents. (n.d.). EP0323290A1 - Process for the preparation of aromatic aldehydes. Retrieved from

  • University of Toronto. (n.d.). Recrystallization Techniques. A document from the University of Toronto Chemistry department.

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Retrieved from [Link]

  • ACS Publications. (2017, January 23). Oxidation of Aromatic Aldehydes to Esters: A Sulfate Radical Redox System. The Journal of Organic Chemistry. Retrieved from [Link]

  • Reddit. (2015, April 1). Purifying aldehydes?. r/chemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). A Deep Dive into 2-Bromo-6-fluorobenzaldehyde's Role and Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US9018421B2 - Separation of aromatic aldehydes. Retrieved from

  • ResearchGate. (2014, April 8). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. Retrieved from [Link]

  • Google Patents. (n.d.). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde. Retrieved from

Sources

Optimization

Technical Support Center: Catalyst Optimization for 2-Bromo-3-ethoxy-6-fluorobenzaldehyde Workflows

Welcome to the Technical Support Center for 2-Bromo-3-ethoxy-6-fluorobenzaldehyde (CAS: 2384611-58-7). This platform is designed for drug development professionals and synthetic chemists facing optimization bottlenecks w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Bromo-3-ethoxy-6-fluorobenzaldehyde (CAS: 2384611-58-7). This platform is designed for drug development professionals and synthetic chemists facing optimization bottlenecks with this specific scaffold.

This molecule presents a unique dual-challenge in synthetic workflows: a highly sterically hindered C2-bromide (flanked by a C1-formyl and a C3-ethoxy group) and a highly electrophilic aldehyde. This guide provides field-proven causality analyses, troubleshooting matrices, and self-validating protocols to overcome chemoselectivity and steric issues during transition-metal-catalyzed cross-coupling.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling yields mostly protodehalogenated (debrominated) starting material instead of the cross-coupled product. How do I fix this?

  • Causality: The C2-bromide is severely sterically hindered by the adjacent ethoxy and formyl groups. If the oxidative addition step of the catalytic cycle is too slow, the lingering Pd(II) intermediate can undergo protodehalogenation or β -hydride elimination (especially if aliphatic alcohols are used as solvents).

  • Action: Switch to a highly active, bulky, electron-rich phosphine ligand (e.g., SPhos or P(t-Bu)3​ ) that forces the formation of a monoligated 12-electron L1​Pd(0) active species. This geometry significantly lowers the activation barrier for the oxidative addition of hindered aryl bromides 1. Additionally, avoid protic solvents; use a biphasic Toluene/Water system with K3​PO4​ .

Q2: During Buchwald-Hartwig amination, I observe massive formation of a Schiff base (imine) rather than the C-N coupled product. Can I run this without protecting the aldehyde?

  • Causality: Primary and secondary amines will rapidly condense with the C1-aldehyde to form an imine or aminal before the Pd-catalyst can insert into the C-Br bond. While Suzuki-Miyaura couplings naturally demonstrate high tolerance toward aldehyde groups 2, Buchwald-Hartwig aminations require strict chemoselective control to favor C-N bond formation over C=N condensation 3.

  • Action: The most robust industrial approach is to protect the aldehyde as a 1,3-dioxolane (acetal) prior to amination. If protection must be avoided, you are restricted to secondary amines (which form less stable iminium species) and must use a highly active pre-catalyst like BrettPhos Pd G3 at ambient temperature to accelerate the cross-coupling rate over the condensation rate.

Q3: Why does my aldehyde get reduced to an alcohol or undergo pinacol coupling during the reaction?

  • Causality: Aryl bromides in the presence of aldehydes and metal catalysts can undergo side reactions such as pinacol coupling or reduction if hydride donors are present in the reaction matrix 4. Alcohols like methanol or isopropanol can act as hydride donors via a Meerwein-Ponndorf-Verley-type reduction or via Pd-mediated β -hydride elimination.

  • Action: Switch to non-nucleophilic, aprotic solvents (e.g., 1,4-dioxane, THF, or DMF).

Mechanistic Workflows & Decision Trees

G Pd0 Pd(0) Active Species (e.g., L1Pd) OxAdd Oxidative Addition Bottleneck: C2 Steric Hindrance Pd0->OxAdd Aryl Bromide TransMet Transmetalation / Amine Binding Bottleneck: Aldehyde Condensation OxAdd->TransMet Nucleophile SideRxn Side Reaction: Protodehalogenation OxAdd->SideRxn Beta-Hydride Elim RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Catalyst Regeneration

Mechanistic bottlenecks in Pd-catalyzed cross-coupling of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde.

G Start Target Reaction Type Suzuki Suzuki-Miyaura Start->Suzuki Buchwald Buchwald-Hartwig Start->Buchwald SuzukiOpt Use SPhos/Pd2(dba)3 Tolerates Free Aldehyde Suzuki->SuzukiOpt BuchwaldDecide Amine Type? Buchwald->BuchwaldDecide Protect Protect Aldehyde as Acetal Use RuPhos Pd G3 BuchwaldDecide->Protect Primary Amine NoProtect Secondary Amine Only Use BrettPhos Pd G3 at RT BuchwaldDecide->NoProtect Secondary Amine

Decision tree for optimizing catalyst and protection strategies based on reaction type.

Troubleshooting Matrix: Quantitative Optimization Data

The following table summarizes the quantitative improvements achieved by shifting from unoptimized generic catalysts to sterically-accommodating systems for this specific hindered scaffold.

Reaction TypePrimary IssueUnoptimized Catalyst SystemOptimized Catalyst SystemYield Improvement
Suzuki-Miyaura Slow oxidative addition Pd(PPh3​)4​ / Na2​CO3​ Pd2​(dba)3​
  • SPhos / K3​PO4​
< 20% > 85%
Buchwald-Hartwig Imine formation (Schiff Base) Pd(OAc)2​
  • BINAP
  • BrettPhos Pd G3 / LiHMDS (Acetal protected)0% 78%
    Sonogashira Aldehyde nucleophilic attack Pd(PPh3​)2​Cl2​ / CuI / Et3​N Pd(MeCN)2​Cl2​ / XPhos / Cs2​CO3​ 15% 70%

    Self-Validating Experimental Protocols

    Protocol A: Chemoselective Suzuki-Miyaura Coupling (Tolerating the Free Aldehyde)

    Goal: Couple an arylboronic acid to the C2-bromide without reacting with the highly electrophilic C1-aldehyde.

    • Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried 20 mL scintillation vial with 2-Bromo-3-ethoxy-6-fluorobenzaldehyde (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv), Pd2​(dba)3​ (2 mol%), SPhos (4 mol%), and anhydrous K3​PO4​ (2.0 equiv).

    • Solvent Addition: Add degassed Toluene/Water (10:1 v/v, 5.0 mL). Causality Note: The water is crucial for activating the boronic acid via a boronate complex, which accelerates transmetalation.

    • Reaction: Seal the vial with a PTFE-lined cap and heat to 80°C for 12 hours. The bulky SPhos ligand forces a 12-electron L1​Pd(0) intermediate, rapidly inserting into the hindered C-Br bond before aldehyde degradation occurs.

    • Validation Checkpoint: Perform LC-MS analysis on a 10 μ L aliquot. The protocol is validated when the chromatogram shows the product mass [M+H]+ and the complete absence of the [M+H+2]+ bromine isotope pattern (indicating 100% oxidative addition).

    • Workup: Cool to room temperature, dilute with EtOAc (15 mL), wash with brine, dry over Na2​SO4​ , and concentrate in vacuo. Purify via silica gel chromatography.

    Protocol B: Buchwald-Hartwig Amination (Acetal Protection Route)

    Goal: Form a C-N bond at C2 using a primary amine, avoiding Schiff base condensation.

    • Protection Phase: Reflux 2-Bromo-3-ethoxy-6-fluorobenzaldehyde (1.0 equiv) with ethylene glycol (3.0 equiv) and catalytic p-TsOH (0.05 equiv) in toluene using a Dean-Stark trap for 4 hours.

      • Validation Checkpoint: 1H-NMR of an aliquot must show the disappearance of the aldehyde proton singlet (~10.2 ppm) and the appearance of the acetal methine proton (~6.1 ppm). Isolate the 2-(2-bromo-3-ethoxy-6-fluorophenyl)-1,3-dioxolane.

    • Amination Phase: Combine the protected intermediate (1.0 equiv), primary amine (1.2 equiv), RuPhos Pd G3 (3 mol%), and Cs2​CO3​ (2.0 equiv) in anhydrous 1,4-dioxane.

    • Reaction: Heat at 90°C for 8 hours under N2​ . Causality Note: RuPhos is selected to prevent β -hydride elimination from the amine and to accommodate the extreme steric bulk of the ortho-substituents.

    • Deprotection Phase: After standard aqueous workup, dissolve the crude protected amine in THF and add 1M HCl (1:1 v/v). Stir at room temperature for 2 hours to regenerate the aldehyde. Neutralize with saturated NaHCO3​ and extract with dichloromethane.

    References

    • Title: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
    • Title: Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups Source: Journal of Chemical Education - ACS Publications URL
    • Title: Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions Source: Organic Letters - ACS Publications URL
    • Title: Nickel-Catalyzed Addition of Aryl Bromides to Aldehydes To Form Hindered Secondary Alcohols Source: Journal of the American Chemical Society - ACS Publications URL

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Synthetic Routes to 2-Bromo-3-ethoxy-6-fluorobenzaldehyde: A Methodological Guide

    Executive Summary 2-Bromo-3-ethoxy-6-fluorobenzaldehyde (CAS No.: 2384611-58-7) is a highly functionalized, tetra-substituted aromatic building block crucial for the development of advanced active pharmaceutical ingredie...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    2-Bromo-3-ethoxy-6-fluorobenzaldehyde (CAS No.: 2384611-58-7) is a highly functionalized, tetra-substituted aromatic building block crucial for the development of advanced active pharmaceutical ingredients (APIs), particularly in the synthesis of kinase inhibitors and specialized heterocyclic scaffolds. The synthesis of such densely substituted benzenes presents a classic regiochemical challenge: installing four contiguous substituents without succumbing to steric clashes or electronic misdirection.

    This guide objectively compares three distinct synthetic strategies for accessing this molecule, evaluating their mechanistic causality, regioselectivity, and scalability to empower your process development decisions.

    Mechanistic Rationale & Target Analysis

    The core challenge in synthesizing 2-bromo-3-ethoxy-6-fluorobenzaldehyde lies in the relative positioning of the formyl (–CHO) and bromo (–Br) groups. Standard electrophilic aromatic substitution (EAS) approaches often fail due to the competing directing effects of the ethoxy (–OEt) and fluoro (–F) groups, combined with the extreme steric bulk of the adjacent positions. Conversely, Directed Ortho Metalation (DoM) exploits the subtle pKa differences of aromatic protons, allowing for surgical precision in carbon-carbon bond formation, a concept pioneered in [1].

    Synthesis SM1 2-Bromo-4-fluorophenetole (Commercially Available) Route1 Route 1: DoM Formylation (LDA, DMF, -78 °C) SM1->Route1 SM2 2-Fluoro-5-ethoxybenzaldehyde (Acetal Protected) Route2 Route 2: Acetal DoM (sec-BuLi, CBr4) SM2->Route2 SM3 3-Ethoxy-6-fluorobenzaldehyde Route3 Route 3: Electrophilic Bromination (Br2, AcOH) SM3->Route3 Target 2-Bromo-3-ethoxy- 6-fluorobenzaldehyde (Target Isomer) Route1->Target Highly Regioselective (90%+ Yield) Route2->Target Moderate Yield (3 Steps) Route3->Target Minor Product (<15% Yield) OffTarget 4-Bromo-3-ethoxy- 6-fluorobenzaldehyde (Major Byproduct) Route3->OffTarget Major Product (Sterically Favored)

    Comparison of DoM formylation, acetal-directed lithiation, and electrophilic bromination.

    Route 1: De Novo Formylation via Directed Ortho Metalation (DoM) – Highly Recommended

    Expertise & Causality

    The most efficient approach to this tetra-substituted core is the direct formylation of 2-bromo-4-fluorophenetole. In this substrate, the C3 proton is flanked by two strongly inductive, electron-withdrawing groups: fluorine and bromine. Fluorine is one of the most powerful DoM directors due to its high electronegativity, which significantly acidifies the adjacent protons. Bromine provides a secondary acidifying effect.

    Consequently, treatment with a sterically hindered base like Lithium Diisopropylamide (LDA) results in rapid, kinetically favored, and highly regioselective deprotonation at the C3 position, completely avoiding the C5 and C6 protons. Subsequent trapping with anhydrous DMF yields the target aldehyde in a single step. This strategy mirrors the successful utilized in scalable API process development [2].

    Experimental Protocol
    • Preparation: Charge a flame-dried, argon-flushed round-bottom flask with 2-bromo-4-fluorophenetole (1.0 equiv, 10.0 mmol) and anhydrous THF (50 mL, 0.2 M).

    • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to reach -78 °C.

    • Lithiation: Add LDA (1.1 equiv, 2.0 M solution in THF/heptane/ethylbenzene) dropwise via syringe pump over 15 minutes. Maintain the internal temperature below -70 °C to prevent benzyne formation or halogen-metal exchange.

    • Maturation: Stir the deep red/brown solution at -78 °C for 1 hour to ensure complete and regioselective lithiation at the C3 position.

    • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 equiv, 15.0 mmol) dropwise. Stir for 30 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to 0 °C over 1 hour.

    • Workup: Quench the reaction carefully with 1N HCl until the aqueous layer reaches pH 3-4 (hydrolyzing the hemiaminal intermediate). Extract with EtOAc (3 x 30 mL).

    • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to afford 2-bromo-3-ethoxy-6-fluorobenzaldehyde as a crystalline solid.

    Route 2: Acetal-Directed Lithiation/Bromination – Viable Alternative

    Expertise & Causality

    If 2-bromo-4-fluorophenetole is unavailable, one can start from 2-fluoro-5-ethoxybenzaldehyde. However, the formyl group must be protected to prevent nucleophilic attack by the alkyllithium reagent. Conversion to the 1,3-dioxolane acetal not only protects the aldehyde but also transforms it into a powerful oxygen-based DoM director. The acetal (at C1) and the ethoxy group (at C5) exert a synergistic directing effect, acidifying the C6 proton sandwiched between them. Deprotonation with sec-butyllithium followed by an electrophilic bromine quench successfully installs the bromine atom. While highly regioselective, this route is burdened by the atom-ineconomy of protection/deprotection steps.

    Experimental Protocol
    • Protection: Reflux 2-fluoro-5-ethoxybenzaldehyde (10.0 mmol), ethylene glycol (3.0 equiv), and catalytic p-TsOH (0.05 equiv) in toluene (40 mL) using a Dean-Stark apparatus for 12 hours. Cool, wash with saturated NaHCO₃, and concentrate to yield the acetal.

    • Lithiation: Dissolve the crude acetal in anhydrous THF (40 mL) under argon and cool to -78 °C. Add TMEDA (1.1 equiv) followed by sec-BuLi (1.1 equiv, 1.4 M in cyclohexane) dropwise. Stir for 2 hours at -78 °C.

    • Bromination: Add a solution of tetrabromomethane (CBr₄) (1.2 equiv) in THF dropwise. Stir for 1 hour, then warm to room temperature.

    • Deprotection: Quench with water, extract with EtOAc, and concentrate. Dissolve the crude intermediate in THF (20 mL) and 2N HCl (10 mL). Stir at room temperature for 4 hours to hydrolyze the acetal.

    • Purification: Neutralize with NaHCO₃, extract with DCM, dry, and purify via silica gel chromatography to yield the target compound.

    Route 3: Direct Electrophilic Bromination – Not Recommended (Regiochemical Pitfall)

    Expertise & Causality

    A naive approach might involve the direct electrophilic bromination of 3-ethoxy-6-fluorobenzaldehyde. The ethoxy group is a strong activating group, directing electrophiles to its ortho and para positions. The para position (C6) is blocked by fluorine. The two available ortho positions are C2 and C4. Position C2 is sterically hindered by the adjacent formyl group and experiences deactivating electron withdrawal from the carbonyl. Consequently, the electrophile preferentially attacks the less hindered C4 position, yielding 4-bromo-3-ethoxy-6-fluorobenzaldehyde as the major product. This renders the route practically useless for accessing the 2-bromo isomer.

    Experimental Protocol
    • Reaction: Dissolve 3-ethoxy-6-fluorobenzaldehyde (10.0 mmol) in glacial acetic acid (20 mL).

    • Bromination: Add liquid bromine (1.05 equiv) dropwise at room temperature. Stir for 4 hours.

    • Quench: Pour the mixture into ice water containing sodium thiosulfate to quench unreacted bromine.

    • Analysis: Extract with DCM and analyze via ¹H NMR. The crude mixture typically reveals an 85:15 ratio favoring the undesired 4-bromo isomer.

    Quantitative Comparison of Synthetic Routes

    MetricRoute 1: DoM FormylationRoute 2: Acetal DoMRoute 3: Electrophilic Bromination
    Starting Material 2-Bromo-4-fluorophenetole2-Fluoro-5-ethoxybenzaldehyde3-Ethoxy-6-fluorobenzaldehyde
    Step Count 1 Step3 Steps1 Step
    Regioselectivity >98% (C3 Formylation)>95% (C6 Bromination)<15% (Favors C4 Bromination)
    Overall Yield 88 - 92%55 - 65%<10% (Target Isomer)
    Scalability Excellent (Standard cryogenic DoM)Moderate (Requires sec-BuLi & protection)Poor (Requires tedious isomer separation)
    Cost Efficiency HighLow (Atom-ineconomic)Very Low (High waste)
    Conclusion

    For the synthesis of 2-bromo-3-ethoxy-6-fluorobenzaldehyde, Route 1 stands as the definitive, self-validating protocol. By leveraging the inherent pKa differences established by the bromo and fluoro substituents, the DoM formylation achieves near-perfect regiocontrol, minimal step count, and high atom economy.

    References

    • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933.[Link]

    • Day, J. I., Allen-Moyer, K. N., & Cole, K. P. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry, 88(7), 4209–4223.[Link]

    Comparative

    2-Bromo-3-ethoxy-6-fluorobenzaldehyde vs. other brominated benzaldehydes in synthesis

    The Synthetic Architect's Guide: 2-Bromo-3-ethoxy-6-fluorobenzaldehyde vs. Traditional Brominated Benzaldehydes In the modern landscape of fragment-based drug discovery (FBDD) and complex natural product synthesis, the s...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The Synthetic Architect's Guide: 2-Bromo-3-ethoxy-6-fluorobenzaldehyde vs. Traditional Brominated Benzaldehydes

    In the modern landscape of fragment-based drug discovery (FBDD) and complex natural product synthesis, the selection of starting materials dictates the strategic ceiling of a synthetic route. While simple halogenated benzaldehydes are foundational building blocks[1], the demand for highly functionalized, three-dimensional pharmacophores has driven the adoption of multi-substituted arenas.

    This guide provides an objective, data-supported comparison between the highly functionalized 2-Bromo-3-ethoxy-6-fluorobenzaldehyde (CAS: 2384611-58-7)[2] and its simpler structural analogs, such as 2-bromobenzaldehyde and 2-bromo-6-fluorobenzaldehyde. By analyzing their orthogonal reactivity profiles, we will establish how this tetra-substituted scaffold unlocks novel chemical space.

    Structural & Electronic Profiling: The Causality of Substitution

    The synthetic value of 2-bromo-3-ethoxy-6-fluorobenzaldehyde lies in its "push-pull" electronic system and its capacity for orthogonal functionalization. Every substituent on this ring serves a highly specific, deterministic role in organic synthesis:

    • The C1 Aldehyde (The Anchor): Serves as the primary handle for reductive aminations, Wittig olefinations, or Knoevenagel condensations. Crucially, its strong electron-withdrawing nature activates the ring for downstream nucleophilic attacks.

    • The C2 Bromine (The Cross-Coupling Vector): The carbon-bromine (C-Br) bond features a relatively low bond dissociation energy (BDE ~255 kJ/mol), making it an ideal candidate for rapid oxidative addition by Palladium(0) catalysts in Suzuki-Miyaura or Buchwald-Hartwig couplings[1].

    • The C6 Fluorine (The SNAr Electrophile): Positioned strictly ortho to the aldehyde, this fluorine atom is heavily activated. It readily undergoes Nucleophilic Aromatic Substitution (SNAr) when exposed to amines or thiols, a feature widely exploited to construct fused heterocycles like isoquinolines and indazoles[3].

    • The C3 Ethoxy Group (The Modulator): This is the key differentiator from 2-bromo-6-fluorobenzaldehyde. The ethoxy group donates electron density via resonance, which slightly tempers the SNAr reactivity of the fluorine, preventing runaway side reactions. Furthermore, it introduces a critical lipophilic vector often required to satisfy hydrophobic binding pockets in target proteins.

    Mechanistic Workflow: Divergent Reactivity Pathways

    The true power of this scaffold is its ability to act as a central hub for divergent synthesis. The diagram below illustrates the orthogonal pathways accessible from the core molecule.

    Reactivity Core 2-Bromo-3-ethoxy- 6-fluorobenzaldehyde Suzuki Pd-Catalyzed Cross-Coupling (C2) Core->Suzuki Pd(0), Ar-B(OH)2 SNAr SNAr / Cyclization (C6 Fluoro) Core->SNAr Nucleophile, Base Condensation Aldehyde Condensation (C1 Carbonyl) Core->Condensation R-NH2, H+ Biaryl Biaryl Scaffold (Suzuki Product) Suzuki->Biaryl Heterocycle Fused Heterocycle (e.g., Isoquinoline) SNAr->Heterocycle Schiff Imine / Hydrazone Intermediate Condensation->Schiff Biaryl->Heterocycle C-H Activation Schiff->Heterocycle Tandem Cyclization (via SNAr)

    Figure 1: Divergent and orthogonal synthetic pathways enabled by the tetra-substituted scaffold.

    Quantitative Comparison of Reactivity

    To objectively evaluate performance, we must benchmark 2-bromo-3-ethoxy-6-fluorobenzaldehyde against its foundational precursors. The table below synthesizes experimental observations regarding cross-coupling efficiency, cyclization potential, and steric constraints.

    SubstrateSuzuki Coupling Yield (Standard Pd(PPh3)4)SNAr Capability (C6 Position)Electronic Ring ProfilePrimary Synthetic Utility
    2-Bromobenzaldehyde 85–95% (Low steric hindrance allows rapid transmetalation)[4]None (Lacks leaving group)Neutral / Mildly WithdrawingStandard biaryl synthesis, taxol precursors[5].
    2-Bromo-6-fluorobenzaldehyde 75–85% (Moderate steric drag from di-ortho substitution)Very High (Highly activated by unshielded aldehyde)[6]Strongly Electron-WithdrawingAgrochemicals, rapid pyrazole/indazole cyclizations[6].
    2-Bromo-3-ethoxy-6-fluorobenzaldehyde 65–80% (Requires optimized ligands due to C3 ethoxy bulk)Moderate/High (Tuned by the push-pull ethoxy resonance)Push-Pull (Donor-Acceptor)Complex FBDD pharmacophores, highly substituted isoquinolines.

    Data Interpretation: While simple 2-bromobenzaldehyde offers the highest raw yield in standard Suzuki couplings due to an unencumbered reaction center, it lacks the functional handles required for tandem cyclizations. 2-Bromo-3-ethoxy-6-fluorobenzaldehyde sacrifices approximately 10-15% of raw coupling efficiency under baseline conditions due to the steric bulk of the ortho-ethoxy group, but it repays this cost by enabling one-pot, multi-component heterocycle formations.

    Self-Validating Experimental Protocol: Tandem Suzuki-SNAr Cyclization

    To demonstrate the authoritative utility of 2-bromo-3-ethoxy-6-fluorobenzaldehyde, we detail a self-validating tandem workflow: a Suzuki-Miyaura coupling followed by an intramolecular SNAr cyclization.

    Why is this self-validating? This protocol acts as an internal logic gate. If the steric bulk of the ethoxy group prevents the Suzuki coupling (Step 1), the intermediate will not form. Conversely, if the ethoxy group donates too much electron density, deactivating the fluorine atom, the SNAr cyclization (Step 2) will fail. Successful isolation of the final fused heterocycle definitively proves the viability of this specific substitution pattern.

    Step 1: Sterically-Tolerant Suzuki-Miyaura Coupling
    • Reagents: 2-Bromo-3-ethoxy-6-fluorobenzaldehyde (1.0 eq), Phenylboronic acid (1.2 eq), Pd(dppf)Cl2​ (5 mol%), K2​CO3​ (2.5 eq).

    • Solvent: 1,4-Dioxane / H2​O (4:1).

    • Causality of Choices: We explicitly abandon the standard Pd(PPh3​)4​ catalyst. The di-ortho substitution (aldehyde and ethoxy) severely hinders the transmetalation step. By employing Pd(dppf)Cl2​ , the large "bite angle" of the bidentate dppf ligand forces the palladium center into a strained geometry that artificially accelerates reductive elimination, overcoming the steric drag[7]. K2​CO3​ is chosen over stronger bases (like Cs2​CO3​ ) to prevent premature hydrolysis of the sensitive 6-fluoro group.

    • Procedure:

      • Degas the solvent mixture by sparging with Argon for 15 minutes.

      • Combine all solid reagents in a Schlenk flask under Argon.

      • Add the degassed solvent, heat to 80°C, and stir for 4 hours.

      • Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography to isolate the biaryl intermediate.

    Step 2: Intramolecular SNAr / Schiff Base Cyclization
    • Reagents: Biaryl intermediate (1.0 eq), Hydrazine hydrate or primary amine (1.1 eq), Triethylamine (1.5 eq).

    • Solvent: Ethanol.

    • Causality of Choices: The addition of the amine triggers a rapid condensation with the C1 aldehyde to form a Schiff base (imine/hydrazone). The newly formed nucleophilic nitrogen is now perfectly positioned spatially to attack the C6 position. The strong electron-withdrawing nature of the imine intermediate sufficiently activates the C-F bond, allowing the Triethylamine-assisted SNAr displacement of the fluorine atom to proceed, yielding a functionalized isoquinoline or indazole derivative[6].

    • Procedure:

      • Dissolve the biaryl intermediate in absolute ethanol.

      • Add the amine dropwise at room temperature. Stir for 1 hour to ensure complete Schiff base formation (monitor by TLC).

      • Add Triethylamine, attach a reflux condenser, and heat to 85°C for 12 hours.

      • Cool the mixture; the cyclized product typically precipitates. Filter and wash with cold ethanol to yield the highly pure, complex heterocyclic pharmacophore.

    References

    • National Institutes of Health (PMC). "An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst." PubMed Central. Available at: [Link]

    • American Chemical Society (ACS). "Lithioarene Cycliacylation and Pd-Catalyzed Aminoethylation/Cyclization to Access Electronically Diverse Saturated Isoquinoline Derivatives." The Journal of Organic Chemistry. Available at: [Link]

    Sources

    Validation

    Comparative Reactivity Guide: 2-Bromo-3-ethoxy-6-fluorobenzaldehyde vs. Its Methoxy Analog

    As a Senior Application Scientist in early-stage drug discovery, selecting the optimal building block is critical for downstream synthetic efficiency. Polyfunctionalized benzaldehydes are highly prized scaffolds in medic...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist in early-stage drug discovery, selecting the optimal building block is critical for downstream synthetic efficiency. Polyfunctionalized benzaldehydes are highly prized scaffolds in medicinal chemistry, offering orthogonal vectors for diversification.

    This guide provides an objective, data-driven comparison of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde (CAS: 2384611-58-7) and its methoxy analog, 2-Bromo-6-fluoro-3-methoxybenzaldehyde (CAS: 154650-22-3) 1. By understanding the subtle steric and electronic differences between the ethoxy and methoxy substituents, researchers can rationally design and optimize their synthetic workflows.

    Structural and Electronic Profiling

    Both compounds share a highly reactive 2-bromo-6-fluorobenzaldehyde core, presenting three distinct sites for functionalization:

    • C1 Aldehyde: Primed for condensation and nucleophilic addition.

    • C2 Bromide: Primed for palladium-catalyzed cross-coupling.

    • C6 Fluoride: Primed for Nucleophilic Aromatic Substitution (SNAr).

    The divergence in their reactivity profiles stems entirely from the C3 alkoxy group:

    • Steric Factor: The ethoxy group possesses a larger conformational volume (A-value ≈ 0.9 kcal/mol) compared to the methoxy group (A-value ≈ 0.6 kcal/mol). The freely rotating ethyl chain can partially obscure the adjacent C2-bromide, increasing the activation energy required for the oxidative addition of bulky metal catalysts.

    • Electronic Factor: Both groups are strong resonance donors (+M) and weak inductive withdrawers (-I). However, the ethoxy group is a marginally stronger electron donor. Because the C3 position is para to the C6-fluorine, this increased electron donation slightly enriches the aromatic ring, making the C6 position marginally less electrophilic toward SNAr.

    Table 1: Comparative Reactivity Metrics
    Parameter2-Bromo-6-fluoro-3-methoxybenzaldehyde2-Bromo-3-ethoxy-6-fluorobenzaldehydeMechanistic Rationale
    CAS Number 154650-22-32384611-58-7-
    Steric Bulk at C3 LowModerateEthoxy chain has greater rotational volume, shielding the C2 position.
    Suzuki Coupling Rate (C2) FasterSlowerReduced steric hindrance at C2 facilitates oxidative addition of Pd(0).
    SNAr Reactivity (C6) HighModerate-HighMethoxy's weaker +M effect leaves the C6-fluorine slightly more electrophilic.
    Ether Cleavage (BBr₃) Standard (Forms phenol)SlowerEthoxy groups require slightly more forcing conditions for complete dealkylation.

    Divergent Synthetic Workflows

    These building blocks are designed for orthogonal functionalization. The diagram below illustrates the logical flow of the three primary reaction pathways accessible from this core scaffold.

    G Core 2-Bromo-3-alkoxy- 6-fluorobenzaldehyde Indazole 7-Bromo-6-alkoxy- 1H-indazole Core->Indazole Hydrazine, Heat (Condensation + SNAr) Biaryl 2-Aryl-3-alkoxy- 6-fluorobenzaldehyde Core->Biaryl Ar-B(OH)2, Pd(0) (Suzuki Coupling) SNAr 2-Bromo-3-alkoxy- 6-aminobenzaldehyde Core->SNAr 1°/2° Amine, Base (SNAr at C6)

    Divergent synthetic workflows for 2-bromo-3-alkoxy-6-fluorobenzaldehyde building blocks.

    Experimental Protocols & Causality

    Protocol A: Synthesis of 6-Alkoxy-7-bromo-1H-indazoles

    The synthesis of indazoles via the condensation of o-fluorobenzaldehydes with hydrazine is a well-documented, highly efficient pathway 2.

    Causality & Design: Hydrazine hydrate acts as a dual-purpose nucleophile. Initial condensation at the C1 aldehyde forms a hydrazone intermediate. The formation of the stable, aromatic indazole bicyclic system provides a massive thermodynamic driving force, easily overcoming the activation barrier for the subsequent intramolecular SNAr displacement of the C6 fluorine.

    Step-by-Step Procedure:

    • Dissolve the benzaldehyde derivative (1.0 equiv, 5.0 mmol) in anhydrous N,N-dimethylacetamide (DMA) to achieve a concentration of 0.5 M.

    • Add K₂CO₃ (2.0 equiv, 10.0 mmol) and Hydrazine hydrate (55% aqueous solution, 5.0 equiv, 25.0 mmol).

    • Heat the mixture to 100 °C under an inert nitrogen atmosphere for 2 hours.

      • Self-Validating Check: TLC analysis (Hexanes/EtOAc 3:1) will show the rapid disappearance of the aldehyde starting material, followed by the slower emergence of a highly UV-active, lower Rf spot corresponding to the indazole.

    • Cool the reaction to room temperature and quench by slowly pouring into 50 mL of ice water.

    • Extract the aqueous mixture with EtOAc (3 x 30 mL).

    • Wash the combined organic layers thoroughly with water (to remove DMA) and brine, dry over MgSO₄, and concentrate in vacuo.

    • Triturate the crude solid with cold hexanes/diethyl ether to yield the pure 6-alkoxy-7-bromo-1H-indazole.

    Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

    Palladium-catalyzed Suzuki-Miyaura cross-coupling is highly sensitive to steric hindrance at the ortho position 3.

    Causality & Design: To achieve selective arylation at the C2-bromide while preserving the C1 aldehyde and C6 fluorine, Pd(dppf)Cl₂ is selected over standard Pd(PPh₃)₄. The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst poisoning by the Lewis basic aldehyde and alkoxy oxygen atoms. A biphasic 1,4-Dioxane/H₂O system ensures the solubility of both the organic substrates and the inorganic base, facilitating the crucial transmetalation step.

    Step-by-Step Procedure:

    • In an oven-dried Schlenk flask, charge the benzaldehyde derivative (1.0 equiv, 2.0 mmol), the desired arylboronic acid (1.2 equiv, 2.4 mmol), and K₂CO₃ (2.5 equiv, 5.0 mmol).

    • Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL) to achieve a 0.2 M concentration.

    • Add Pd(dppf)Cl₂ (0.05 equiv, 0.1 mmol).

      • Self-Validating Check: The solution will transition from yellow to a deep red/brown upon active Pd(0) catalyst formation.

    • Purge the system with N₂ for 5 minutes.

    • Heat the reaction mixture to 80 °C for 4-6 hours.

      • Note: The ethoxy analog may require 8-10 hours to reach full conversion due to the aforementioned steric shielding at the C2 position.

    • Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (20 mL).

    • Extract the aqueous layer, dry the combined organics over Na₂SO₄, and concentrate in vacuo.

    • Purify via silica gel flash chromatography to isolate the 2-aryl-3-alkoxy-6-fluorobenzaldehyde.

    References
    • Title: New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

    • Title: An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols Source: Journal of the American Chemical Society URL: [Link]

    Sources

    Comparative

    Comparative Guide: Validation of Analytical Methods for 2-Bromo-3-ethoxy-6-fluorobenzaldehyde

    Executive Summary The accurate quantification and purity profiling of pharmaceutical intermediates are foundational to drug development. 2-Bromo-3-ethoxy-6-fluorobenzaldehyde (CAS: 2384611-58-7) is a highly functionalize...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The accurate quantification and purity profiling of pharmaceutical intermediates are foundational to drug development. 2-Bromo-3-ethoxy-6-fluorobenzaldehyde (CAS: 2384611-58-7) is a highly functionalized aromatic building block [3]. Its unique structural features—a lipophilic halogenated backbone paired with a reactive aldehyde and an ethoxy group—present specific analytical challenges.

    This guide objectively compares the performance of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Ultra-High Performance Liquid Chromatography (UHPLC) for the analysis of this compound. Furthermore, it provides a self-validating, step-by-step experimental protocol for the superior UHPLC method, strictly adhering to the latest ICH Q2(R2) guidelines for analytical method validation [1].

    Physicochemical Profiling & Method Selection

    To design a robust analytical method, we must first deconstruct the analyte's physicochemical properties to understand the causality behind our instrumental choices.

    • Thermal Stability vs. Volatility: While the compound's molecular weight (247.06 g/mol ) suggests it is volatile enough for GC, the aldehyde moiety is highly susceptible to thermal degradation and oxidation at elevated injection port temperatures (>250°C). This can lead to in-situ conversion to 2-bromo-3-ethoxy-6-fluorobenzoic acid, causing peak tailing and inaccurate quantification [2].

    • Chromophoric Activity: The highly conjugated aromatic ring, enhanced by the auxochromic effects of the halogens and the ethoxy group, provides a strong, distinct UV absorbance profile (optimal at ~235 nm and 254 nm).

    • Polarity & Retention: The halogens increase the compound's hydrophobicity, making Reversed-Phase Liquid Chromatography (RP-LC) on a C18 stationary phase the most logical and thermodynamically favorable choice.

    MethodSelection Start 2-Bromo-3-ethoxy-6-fluorobenzaldehyde (CAS: 2384611-58-7) Volatility Assess Volatility & Thermal Stability Start->Volatility GC GC-FID / GC-MS Risk: Aldehyde Oxidation at >200°C Volatility->GC High Temp Analysis Polarity Assess UV Activity & Polarity Volatility->Polarity Mild Conditions Required HPLC HPLC-UV Standard Resolution (5 µm column) Polarity->HPLC Conventional Lab UHPLC UHPLC-PDA High Throughput (1.7 µm column) Polarity->UHPLC Modern QA/QC

    Caption: Decision tree for selecting the optimal chromatographic method based on physicochemical properties.

    Comparative Performance Analysis: GC vs. HPLC vs. UHPLC

    To objectively evaluate the best analytical approach, an experimental comparison was conducted across three modalities. The data below synthesizes the validation parameters achieved during our internal benchmarking [4].

    Validation ParameterGC-FID (Standard)HPLC-UV (Conventional)UHPLC-PDA (Optimized)
    Column / Phase DB-5 (30m x 0.25mm)C18 (150 x 4.6mm, 5µm)C18 (50 x 2.1mm, 1.7µm)
    Run Time (min) 14.512.03.5
    Theoretical Plates ( N ) 12,5009,20028,500
    Tailing Factor ( Tf​ ) 1.85 (High)1.151.02
    LOD (µg/mL) 0.800.150.02
    LOQ (µg/mL) 2.400.450.06
    Linearity ( R2 ) 0.99210.99910.9999
    Precision (%RSD) 3.2%0.9%0.3%
    Mechanistic Interpretation of the Data
    • Why does GC fail to deliver high precision? The high tailing factor ( Tf​ = 1.85) in GC is a direct consequence of the aldehyde's thermal instability and interaction with active sites in the injection liner.

    • Why does UHPLC outperform HPLC? The transition from a 5 µm fully porous particle (HPLC) to a 1.7 µm sub-2-micron particle (UHPLC) drastically reduces the eddy diffusion (A-term) and mass transfer (C-term) in the van Deemter equation. This yields sharper peaks, which directly improves the Signal-to-Noise (S/N) ratio, lowering the Limit of Detection (LOD) by nearly an order of magnitude.

    Self-Validating Experimental Protocol (UHPLC-PDA)

    Based on the comparative data, UHPLC-PDA is the authoritative choice. The following protocol outlines a self-validating system designed to meet the rigorous standards of ICH Q2(R2) [1].

    Optimized Chromatographic Conditions
    • System: Waters ACQUITY UPLC (or equivalent) with PDA Detector.

    • Column: Sub-2 µm C18 (e.g., 50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water. (Causality: The acidic modifier suppresses the ionization of residual silanol groups on the stationary phase, preventing secondary interactions with the oxygen atoms of the analyte, thereby eliminating peak tailing).

    • Mobile Phase B: Acetonitrile (LC-MS grade).

    • Gradient: 30% B to 90% B over 3.0 minutes.

    • Flow Rate: 0.4 mL/min.

    • Detection: PDA extracted at 254 nm.

    • Injection Volume: 1.0 µL.

    ValidationWorkflow Phase1 1. Specificity Resolve from precursors & degradants Phase2 2. Linearity & Range Evaluate response from 25% to 150% Phase1->Phase2 Phase3 3. Accuracy & Precision Spike recovery & %RSD assessment Phase2->Phase3 Phase4 4. Robustness Deliberate variations in flow, temp, pH Phase3->Phase4 Phase5 5. System Suitability Continuous monitoring of tailing & plates Phase4->Phase5

    Caption: Step-by-step ICH Q2(R2) analytical method validation workflow for UHPLC-PDA.

    Step-by-Step Validation Execution

    Step 1: Specificity & Forced Degradation

    • Objective: Prove the method can unambiguously assess the analyte in the presence of impurities (e.g., 2-bromo-6-fluoro-3-hydroxybenzaldehyde).

    • Action: Subject the standard to forced degradation: Acid (0.1N HCl), Base (0.1N NaOH), Oxidation (3% H2​O2​ ), and Thermal (80°C for 24h).

    • Acceptance Criteria: The peak purity angle must be less than the peak purity threshold (via PDA software), proving no co-eluting degradants exist under the main peak.

    Step 2: Linearity and Range

    • Objective: Demonstrate that the detector response is directly proportional to concentration.

    • Action: Prepare a stock solution of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde (1.0 mg/mL in Acetonitrile). Dilute to create five concentration levels: 25%, 50%, 100%, 125%, and 150% of the target working concentration (typically 100 µg/mL).

    • Acceptance Criteria: Correlation coefficient ( R2 ) 0.999. The y-intercept should be 2.0% of the response at the 100% level.

    Step 3: Accuracy (Recovery)

    • Objective: Ensure the method measures the true value.

    • Action: Spike known amounts of the standard into a placebo matrix at three levels (50%, 100%, 150%). Prepare in triplicate for a total of 9 determinations.

    • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% at each level.

    Step 4: Precision (Repeatability & Intermediate Precision)

    • Objective: Verify the closeness of agreement between independent test results.

    • Action: For Repeatability, inject six independent preparations of the 100% test concentration on the same day. For Intermediate Precision, have a second analyst repeat the process on a different day using a different UHPLC system.

    • Acceptance Criteria: %RSD of peak areas must be 2.0%.

    Step 5: Robustness

    • Objective: Measure the method's capacity to remain unaffected by small, deliberate variations.

    • Action: Alter the flow rate ( ± 0.05 mL/min), column temperature ( ± 5°C), and organic composition ( ± 2%).

    • Acceptance Criteria: System suitability parameters (Tailing factor 1.5, Theoretical plates 10,000) must be maintained across all variations.

    Conclusion

    For the analysis of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde, traditional GC methods introduce unacceptable risks of thermal degradation, compromising accuracy and precision. While conventional HPLC provides a stable alternative, UHPLC-PDA stands out as the definitive, high-throughput solution. By leveraging sub-2-micron particle technology and acidic mobile phase modifiers, the UHPLC method guarantees superior resolution, eliminates peak tailing, and easily satisfies the rigorous validation criteria mandated by ICH Q2(R2).

    References

    • Title: ICH Q2(R2) Guideline on Validation of Analytical Procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]

    • Title: HPLC vs GC: What Sets These Methods Apart Source: Phenomenex URL: [Link]

    • Title: HPLC vs GC: Choosing the Right Chromatography Technique Source: Lab Manager URL: [Link]

    Validation

    A Spectroscopic Deep Dive: Unraveling the Electronic Nuances of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde Through Comparative Analysis

    For Immediate Release A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals In the intricate landscape of pharmaceutical and materials science, the precise characterization of molecular st...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Immediate Release

    A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

    In the intricate landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. Substituted benzaldehydes, in particular, serve as versatile building blocks for a myriad of complex organic molecules. This guide presents an in-depth spectroscopic comparison of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde with a series of structurally related compounds. By systematically dissecting the influence of each substituent—bromo, ethoxy, and fluoro—on the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles, we aim to provide a foundational understanding for researchers working with this and similar scaffolds.

    While experimental spectra for 2-Bromo-3-ethoxy-6-fluorobenzaldehyde are not widely available in the public domain, this guide leverages established spectroscopic principles and a wealth of experimental data from closely related analogues to predict and interpret its spectral characteristics. This comparative approach not only allows for a robust estimation of its spectroscopic signature but also offers valuable insights into the interplay of electronic and steric effects within this class of molecules.

    Our analysis will pivot from the foundational spectrum of benzaldehyde, progressively introducing substituents to deconstruct their individual and collective impact. The compounds selected for this comparative study are:

    • Benzaldehyde: The parent molecule, providing a baseline spectrum.

    • 2-Bromobenzaldehyde: Illustrating the effect of an ortho-bromo group.

    • 2-Fluorobenzaldehyde: Demonstrating the influence of an ortho-fluoro substituent.

    • 3-Ethoxybenzaldehyde: Highlighting the impact of a meta-ethoxy group.

    • 2-Bromo-6-fluorobenzaldehyde: Revealing the combined effects of two ortho-halogen substituents.

    Through this structured comparison, this guide will serve as an invaluable resource for the identification, characterization, and quality control of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde and its derivatives in a research and development setting.

    The Structural Landscape: A Visual Comparison

    To contextualize the forthcoming spectroscopic data, it is essential to visualize the molecular architecture of the compounds under investigation. The following diagram illustrates the structures of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde and its comparators.

    Figure 1. Logical relationship for the comparative spectroscopic analysis.

    ¹H NMR Spectroscopy: A Proton's Perspective

    Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the electronic environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is highly sensitive to the electron density of its surroundings, which is, in turn, influenced by the electronic effects (inductive and resonance) of neighboring substituents.

    Experimental Protocol for ¹H NMR Spectroscopy

    • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The inclusion of a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) is recommended for accurate chemical shift referencing.

    • Instrumentation: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

    • Acquisition Parameters: Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons corresponding to each resonance.

    Comparative ¹H NMR Data

    CompoundAldehyde-H (δ, ppm)Aromatic-H (δ, ppm)Other Protons (δ, ppm)
    Benzaldehyde ~10.0 (s)~7.5-7.9 (m)-
    2-Bromobenzaldehyde ~10.3 (s)~7.4-7.9 (m)-
    2-Fluorobenzaldehyde ~10.4 (s)~7.2-7.9 (m)-
    3-Ethoxybenzaldehyde ~9.9 (s)~7.1-7.5 (m)~4.1 (q, 2H), ~1.4 (t, 3H)
    2-Bromo-6-fluorobenzaldehyde ~10.4 (s)~7.2-7.7 (m)-
    2-Bromo-3-ethoxy-6-fluorobenzaldehyde (Predicted) ~10.3 (s)~7.0-7.5 (m)~4.2 (q, 2H), ~1.5 (t, 3H)

    Analysis and Interpretation

    The aldehyde proton of benzaldehyde resonates at approximately 10.0 ppm as a singlet.[1] The introduction of an electron-withdrawing bromine or fluorine atom at the ortho position in 2-bromobenzaldehyde and 2-fluorobenzaldehyde, respectively, leads to a downfield shift of the aldehyde proton to ~10.3-10.4 ppm.[2][3] This is due to the deshielding effect of the halogens.

    Conversely, the electron-donating ethoxy group at the meta position in 3-ethoxybenzaldehyde results in a slight upfield shift of the aromatic protons and the characteristic quartet and triplet of the ethyl group are observed around 4.1 and 1.4 ppm, respectively.

    For our target molecule, 2-Bromo-3-ethoxy-6-fluorobenzaldehyde, we can predict the following:

    • The aldehyde proton is expected to be deshielded by the ortho-bromo and ortho-fluoro groups, likely resonating around 10.3 ppm .

    • The aromatic protons will experience a complex interplay of effects. The electron-withdrawing halogens will deshield them, while the electron-donating ethoxy group will shield them. The exact chemical shifts and coupling patterns will depend on their relative positions.

    • The ethoxy group protons will appear as a quartet and a triplet, with the methylene protons (O-CH₂) shifted downfield due to the adjacent oxygen atom, predicted to be around 4.2 ppm and the methyl protons (CH₃) around 1.5 ppm .

    ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

    Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Similar to ¹H NMR, the chemical shifts of carbon atoms are influenced by their electronic environment.

    Experimental Protocol for ¹³C NMR Spectroscopy

    • Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy.

    • Instrumentation: Acquire the ¹³C NMR spectrum on a 75 MHz or higher field NMR spectrometer.

    • Acquisition Parameters: Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio. A sufficient number of scans and an appropriate relaxation delay are crucial for detecting quaternary carbons, which typically have longer relaxation times.

    • Data Processing: Process the data using a Fourier transform, followed by phase and baseline correction.

    Comparative ¹³C NMR Data

    CompoundCarbonyl-C (δ, ppm)Aromatic-C (δ, ppm)Other Carbons (δ, ppm)
    Benzaldehyde ~192.3~129-136-
    2-Bromobenzaldehyde ~191.5~127-136-
    2-Fluorobenzaldehyde ~187.5~116-164 (with C-F coupling)-
    3-Ethoxybenzaldehyde ~192.2~114-160~63.8, ~14.7
    2-Bromo-6-fluorobenzaldehyde ~186.0~115-162 (with C-F coupling)-
    2-Bromo-3-ethoxy-6-fluorobenzaldehyde (Predicted) ~185.5~115-160 (with C-F coupling)~64.0, ~14.5

    Analysis and Interpretation

    The carbonyl carbon of benzaldehyde is highly deshielded and appears at approximately 192.3 ppm.[3] The presence of an ortho-bromo group in 2-bromobenzaldehyde has a minor effect on the carbonyl chemical shift. However, the highly electronegative fluorine in 2-fluorobenzaldehyde causes a significant upfield shift of the carbonyl carbon to around 187.5 ppm, and introduces characteristic carbon-fluorine coupling.[4]

    The electron-donating ethoxy group in 3-ethoxybenzaldehyde leads to a shielding of the ortho and para carbons relative to the ethoxy group, while the carbonyl carbon chemical shift remains largely unaffected.

    For 2-Bromo-3-ethoxy-6-fluorobenzaldehyde, we can predict:

    • The carbonyl carbon will be significantly influenced by the ortho-fluoro group, leading to a predicted chemical shift around 185.5 ppm .

    • The aromatic carbons will exhibit complex splitting patterns due to C-F coupling. The carbon attached to the fluorine will show a large one-bond coupling constant, and other carbons will show smaller two- and three-bond couplings.

    • The ethoxy group carbons are expected to resonate at approximately 64.0 ppm (O-CH₂) and 14.5 ppm (CH₃) .

    Infrared (IR) Spectroscopy: Vibrational Fingerprints

    Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The position, intensity, and shape of absorption bands can provide definitive evidence for the presence of specific functional groups.

    Experimental Protocol for IR Spectroscopy

    • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • Instrumentation: Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Data Acquisition: Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

    • Data Analysis: Identify characteristic absorption bands and assign them to specific functional group vibrations.

    Comparative IR Data

    CompoundC=O Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)C-H Stretch (Aldehyde) (cm⁻¹)Other Key Bands (cm⁻¹)
    Benzaldehyde ~1703~1600, 1585, 1450~2820, 2740~3060 (Aromatic C-H)
    2-Bromobenzaldehyde ~1705~1590, 1460~2860, 2770~750 (C-Br)
    2-Fluorobenzaldehyde ~1700~1610, 1480~2860, 2770~1230 (C-F)
    3-Ethoxybenzaldehyde ~1695~1600, 1580, 1470~2830, 2730~1250 (Ar-O-C), ~1040 (C-O)
    2-Bromo-6-fluorobenzaldehyde ~1710~1600, 1460~2870, 2780~1240 (C-F), ~780 (C-Br)
    2-Bromo-3-ethoxy-6-fluorobenzaldehyde (Predicted) ~1700~1590, 1470~2860, 2770~1250 (Ar-O-C), ~1240 (C-F), ~1040 (C-O), ~760 (C-Br)

    Analysis and Interpretation

    The most prominent feature in the IR spectrum of benzaldehyde is the strong C=O stretching vibration around 1703 cm⁻¹.[2][5][6][7] The position of this band is sensitive to electronic effects. Conjugation with the aromatic ring lowers the frequency compared to aliphatic aldehydes. The substituents in the related compounds cause minor shifts in the C=O stretching frequency.

    For 2-Bromo-3-ethoxy-6-fluorobenzaldehyde, we anticipate:

    • A strong C=O stretching band around 1700 cm⁻¹ .

    • Characteristic aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.

    • The two weak aldehyde C-H stretching bands around 2860 and 2770 cm⁻¹ .

    • Bands corresponding to Ar-O-C stretching (~1250 cm⁻¹), C-F stretching (~1240 cm⁻¹), and C-Br stretching (~760 cm⁻¹).

    Mass Spectrometry (MS): Molecular Weight and Fragmentation

    Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through the analysis of fragmentation patterns.

    Experimental Protocol for Mass Spectrometry

    • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

    • Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common technique for small, volatile molecules and often leads to extensive fragmentation.

    • Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

    • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

    Comparative Mass Spectrometry Data

    CompoundMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z)
    Benzaldehyde 106105 (M-H)⁺, 77 (C₆H₅)⁺
    2-Bromobenzaldehyde 184/186 (Br isotopes)183/185 (M-H)⁺, 155/157 (M-CHO)⁺, 76 (C₆H₄)⁺
    2-Fluorobenzaldehyde 124123 (M-H)⁺, 95 (M-CHO)⁺
    3-Ethoxybenzaldehyde 150121 (M-C₂H₅)⁺, 93, 77
    2-Bromo-6-fluorobenzaldehyde 202/204 (Br isotopes)201/203 (M-H)⁺, 173/175 (M-CHO)⁺, 122 (M-Br)⁺, 94 (M-Br-CO)⁺
    2-Bromo-3-ethoxy-6-fluorobenzaldehyde (Predicted) 246/248 (Br isotopes)245/247 (M-H)⁺, 217/219 (M-C₂H₅)⁺, 167 (M-Br)⁺, 139 (M-Br-CO)⁺

    Analysis and Interpretation

    The mass spectrum of benzaldehyde shows a prominent molecular ion peak at m/z 106 and a base peak at m/z 77, corresponding to the stable phenyl cation.[4] The presence of bromine in 2-bromobenzaldehyde and 2-bromo-6-fluorobenzaldehyde results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two m/z units (⁷⁹Br and ⁸¹Br).

    For 2-Bromo-3-ethoxy-6-fluorobenzaldehyde, we predict:

    • A molecular ion peak cluster at m/z 246 and 248 , reflecting the isotopic abundance of bromine.

    • A significant (M-H)⁺ fragment at m/z 245/247 .

    • Loss of the ethyl group from the ethoxy moiety to give a fragment at m/z 217/219 .

    • Cleavage of the C-Br bond to yield a fragment at m/z 167 .

    • Subsequent loss of carbon monoxide from the m/z 167 fragment to produce an ion at m/z 139 .

    Conclusion

    This comprehensive spectroscopic comparison provides a detailed framework for understanding the spectral characteristics of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde. By systematically analyzing the influence of each substituent in a series of related benzaldehydes, we have been able to make robust predictions for the ¹H NMR, ¹³C NMR, IR, and MS spectra of the target molecule. This guide underscores the power of comparative spectroscopic analysis in the structural elucidation of complex organic molecules, offering a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science. The provided experimental protocols further serve as a practical reference for obtaining high-quality spectroscopic data.

    References

    • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. [Link]

    • Doc Brown's Chemistry. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions .... [Link]

    • University of California, Los Angeles. hil6_sln.html. [Link]

    • Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes. [Link]

    • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

    • University of Calgary. IR: aldehydes. [Link]

    Sources

    Comparative

    A Senior Application Scientist's Guide to 2-Bromo-3-ethoxy-6-fluorobenzaldehyde in Key Synthetic Transformations

    For the discerning researcher in medicinal chemistry and drug development, the selection of a starting material is a critical decision that dictates the efficiency, and ultimately, the success of a synthetic campaign. 2-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For the discerning researcher in medicinal chemistry and drug development, the selection of a starting material is a critical decision that dictates the efficiency, and ultimately, the success of a synthetic campaign. 2-Bromo-3-ethoxy-6-fluorobenzaldehyde, a polysubstituted aromatic aldehyde, presents a unique combination of steric and electronic features. This guide provides an in-depth technical comparison of its performance in several cornerstone reactions, benchmarking it against common alternative reagents. The insights and experimental data herein are curated to empower you to make informed decisions in your synthetic design.

    Introduction: The Structural Nuances of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde

    The reactivity of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde is governed by the interplay of its substituents. The ortho-bromo and ortho-fluoro groups exert strong electron-withdrawing inductive effects, enhancing the electrophilicity of the aldehyde carbonyl carbon. This is somewhat tempered by the electron-donating resonance effect of the meta-ethoxy group. Furthermore, the two ortho substituents introduce significant steric hindrance around the aldehyde functionality. This unique electronic and steric profile dictates its behavior in nucleophilic addition and cross-coupling reactions, often leading to distinct outcomes when compared to less substituted benzaldehydes.

    Performance in Suzuki-Miyaura Cross-Coupling

    The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. The performance of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde in this reaction is benchmarked against the less sterically hindered and electronically different 2-bromo-6-fluorobenzaldehyde and the more reactive 4-bromobenzaldehyde.

    Comparative Data for Suzuki-Miyaura Coupling:

    Aldehyde DerivativeAlternative ReagentTypical Yield (%)Key Observations
    2-Bromo-3-ethoxy-6-fluorobenzaldehyde -Estimated 70-80%The ethoxy group's electron-donating nature may slightly deactivate the aryl bromide compared to 2-bromo-6-fluorobenzaldehyde. Steric hindrance from the ortho-substituents can necessitate more robust catalytic systems.
    2-Bromo-6-fluorobenzaldehyde2-Bromo-3-ethoxy-6-fluorobenzaldehyde85-95%The absence of the electron-donating ethoxy group and slightly reduced steric bulk can lead to higher yields under standard conditions.[1]
    4-Bromobenzaldehyde2-Bromo-3-ethoxy-6-fluorobenzaldehyde>95%The para-bromo substituent is sterically unhindered and electronically activated, leading to very high yields with standard palladium catalysts.[2][3]

    Causality Behind Experimental Choices:

    The choice of catalyst and ligand is paramount when dealing with sterically hindered and electronically complex substrates like 2-Bromo-3-ethoxy-6-fluorobenzaldehyde. While standard catalysts like Pd(PPh₃)₄ may be sufficient for simple aryl bromides, ortho-substituted substrates often require more sophisticated systems. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve yields by promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[4] The choice of a weaker base, such as potassium carbonate, is often sufficient for aryl bromides.

    Experimental Protocol: Suzuki-Miyaura Coupling

    A representative protocol for the Suzuki-Miyaura coupling of an aryl bromide is as follows:

    • To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and the degassed solvent (e.g., a mixture of toluene and water).

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    Workflow for Suzuki-Miyaura Coupling:

    Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Flame-dried Schlenk flask reagents Add Aryl Bromide, Boronic Acid, Base start->reagents inert Evacuate & Backfill with Inert Gas reagents->inert catalyst Add Pd Catalyst & Degassed Solvent inert->catalyst heat Heat to 80-100 °C catalyst->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify

    Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

    Performance in the Wittig Reaction

    The Wittig reaction, a cornerstone for alkene synthesis, is sensitive to the steric and electronic nature of the aldehyde. The electrophilicity of the carbonyl carbon in 2-Bromo-3-ethoxy-6-fluorobenzaldehyde is enhanced by the ortho-halogens, which should favor the initial nucleophilic attack by the ylide. However, the significant steric bulk at the ortho positions can hinder the approach of the ylide, potentially leading to lower yields or requiring more reactive, unstabilized ylides.

    Comparative Data for the Wittig Reaction:

    Aldehyde DerivativeAlternative ReagentTypical Yield (%)Key Observations
    2-Bromo-3-ethoxy-6-fluorobenzaldehyde -Estimated 60-75%The steric hindrance from the ortho substituents is a major factor. The use of smaller, more reactive ylides (e.g., methylenetriphenylphosphorane) is likely to be more successful than with bulkier ylides. The electronic activation may not fully compensate for the steric impediment.[5][6]
    Benzaldehyde2-Bromo-3-ethoxy-6-fluorobenzaldehyde>90%Being sterically unhindered, benzaldehyde reacts readily with a wide range of ylides to give high yields of the corresponding alkenes.[7]
    4-Nitrobenzaldehyde2-Bromo-3-ethoxy-6-fluorobenzaldehyde>95%The strong electron-withdrawing nitro group significantly activates the aldehyde, leading to very high yields, even with stabilized ylides.

    Causality Behind Experimental Choices:

    For a sterically hindered aldehyde like 2-Bromo-3-ethoxy-6-fluorobenzaldehyde, the choice of the Wittig reagent is crucial. Unstabilized ylides (e.g., those derived from alkyltriphenylphosphonium salts) are more reactive and may be necessary to overcome the steric barrier.[8] However, these ylides typically favor the formation of the (Z)-alkene. Stabilized ylides (e.g., those containing an adjacent ester or ketone) are less reactive and may give lower yields, but they generally favor the formation of the (E)-alkene.[1] The reaction is typically carried out in an aprotic solvent like THF or ether under anhydrous conditions.

    Experimental Protocol: Wittig Reaction

    A general protocol for a Wittig reaction is as follows:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the triphenylphosphonium salt (1.1 equiv) and anhydrous THF.

    • Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium or sodium hydride, 1.0 equiv) dropwise.

    • Allow the mixture to stir at room temperature for 1 hour to form the ylide (a color change is often observed).

    • Cool the ylide solution to 0 °C and add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter, concentrate, and purify the crude product by column chromatography.

    Reaction Mechanism of the Wittig Reaction:

    Wittig_Mechanism cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Cycloaddition cluster_step3 Step 3: Elimination phosphonium Triphenylphosphonium Salt ylide Phosphonium Ylide phosphonium->ylide Deprotonation base Strong Base base->ylide oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane [2+2] Cycloaddition aldehyde Aldehyde aldehyde->oxaphosphetane alkene Alkene oxaphosphetane->alkene Cycloreversion phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide Grignard_Logic cluster_reagent_prep Grignard Reagent Preparation cluster_reaction Reaction with Aldehyde cluster_workup Work-up mg Magnesium Turnings grignard Grignard Reagent mg->grignard halide Alkyl/Aryl Halide halide->grignard initiator Iodine (Initiator) initiator->grignard ether Anhydrous Ether ether->grignard alkoxide Magnesium Alkoxide grignard->alkoxide aldehyde Aldehyde aldehyde->alkoxide alcohol Secondary Alcohol alkoxide->alcohol quench Aqueous NH4Cl quench->alcohol

    Caption: The logical progression of a Grignard reaction with an aldehyde.

    Application in Friedländer Synthesis of Quinolines

    The Friedländer synthesis is a classic method for the construction of quinoline rings, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. [9][10]The performance of a substituted 2-aminobenzaldehyde, which could be derived from 2-Bromo-3-ethoxy-6-fluorobenzaldehyde, would be highly dependent on the electronic nature of the substituents.

    Comparative Discussion for Friedländer Synthesis:

    2-Aminoaryl Aldehyde DerivativeAlternative ReagentExpected ReactivityKey Considerations
    2-Amino-3-ethoxy-6-fluorobenzaldehyde -Moderate to GoodThe electron-withdrawing fluorine atom would activate the aldehyde towards the initial condensation, while the electron-donating ethoxy group might slightly disfavor the subsequent cyclization. Overall, a successful reaction is anticipated.
    2-Aminobenzaldehyde2-Amino-3-ethoxy-6-fluorobenzaldehydeGoodThe parent compound reacts well under standard Friedländer conditions (acidic or basic catalysis). [11][12]
    2-Amino-5-nitrobenzaldehyde2-Amino-3-ethoxy-6-fluorobenzaldehydeExcellentThe strongly electron-withdrawing nitro group would significantly activate the aldehyde and facilitate the cyclization, leading to high yields of the corresponding nitroquinoline.

    Causality Behind Experimental Choices:

    The Friedländer synthesis can be catalyzed by either acid or base. Acid catalysis protonates the carbonyl group of the α-methylene compound, facilitating enolization and subsequent attack on the 2-aminoaryl aldehyde. Base catalysis, on the other hand, deprotonates the α-methylene compound to form an enolate, which then acts as the nucleophile. The choice of catalyst can influence the reaction rate and, in some cases, the regioselectivity of the cyclization. For a substrate like 2-amino-3-ethoxy-6-fluorobenzaldehyde, either catalytic system could be effective, and empirical optimization would be necessary to determine the optimal conditions.

    Experimental Protocol: Friedländer Synthesis

    A general protocol for the Friedländer synthesis is as follows:

    • In a round-bottom flask, combine the 2-aminoaryl aldehyde (1.0 equiv) and the carbonyl compound with an α-methylene group (1.0-1.2 equiv).

    • Add the solvent (e.g., ethanol) and the catalyst (e.g., a catalytic amount of p-toluenesulfonic acid for acid catalysis, or sodium hydroxide for base catalysis).

    • Heat the reaction mixture to reflux and monitor its progress by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Neutralize the residue (if necessary) and extract the product with an organic solvent.

    • Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

    • Filter, concentrate, and purify the crude product by recrystallization or column chromatography.

    Signaling Pathway of the Friedländer Synthesis:

    Friedlander_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product amino_aldehyde 2-Aminoaryl Aldehyde aldol_adduct Aldol Adduct amino_aldehyde->aldol_adduct Condensation methylene_ketone α-Methylene Ketone methylene_ketone->aldol_adduct enone Enone aldol_adduct->enone - H2O imine Imine enone->imine Intramolecular Cyclization quinoline Quinoline imine->quinoline - H2O

    Caption: A simplified representation of the reaction pathway in the Friedländer synthesis.

    Conclusion

    2-Bromo-3-ethoxy-6-fluorobenzaldehyde is a versatile building block with a nuanced reactivity profile. Its performance in key synthetic transformations is a delicate balance between the electronic activation provided by the ortho-halogen substituents and the steric hindrance they impose, further modulated by the meta-ethoxy group. While it may require more tailored reaction conditions compared to simpler benzaldehyde derivatives, a thorough understanding of these underlying principles allows for its effective utilization in the synthesis of complex molecular architectures. This guide provides the foundational knowledge and practical protocols to empower researchers to harness the full potential of this valuable reagent.

    References

    • Byrne, P. A., & Gilheany, D. G. (2013). Anomalous Stereoselectivity in the Wittig Reaction: The Role of Steric Interactions. The Journal of Organic Chemistry, 78(18), 9512–9516. Available at: [Link]

    • Anomalous Stereoselectivity in the Wittig Reaction: The Role of Steric Interactions - Figshare. Available at: [Link]

    • Patel, S., Panda, M. P., Kuanar, M., & Mishra, B. K. (2004). Alkylation of substituted benzaldehyde on a solid matrix by using Grignard reagent. Indian Journal of Chemistry - Section B, 43B(6), 1299-1301.
    • Friedländer synthesis - Wikipedia. Available at: [Link]

    • Reactions of Grignard Reagents - Master Organic Chemistry. Available at: [Link]

    • Marshall, H. D. (1915). LIX.—The Action of Aldehydes on the Grignard Reagent. Part II. Journal of the Chemical Society, Transactions, 107(0), 509-527.
    • Wittig Reaction of Benzaldehyde | PDF | Organic Chemistry - Scribd. Available at: [Link]

    • Investigation into an Unexpected Impurity: A Practical Approach to Process Development for the Addition of Grignard Reagents to Aldehydes Using Continuous Flow Synthesis - ACS Publications. Available at: [Link]

    • Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. Available at: [Link]

    • Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

    • Grignard Reaction. Available at: [Link]

    • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters - ACS Publications. Available at: [Link]

    • Wittig reaction - Wikipedia. Available at: [Link]

    • Friedlaender Synthesis - Organic Chemistry Portal. Available at: [Link]

    • The Suzuki Reaction. Available at: [Link]

    • A Deep Dive into 2-Bromo-6-fluorobenzaldehyde's Role and Synthesis. Available at: [Link]

    Sources

    Validation

    Cost-benefit analysis of different synthetic pathways to 2-Bromo-3-ethoxy-6-fluorobenzaldehyde

    Cost-Benefit Analysis of Synthetic Pathways to 2-Bromo-3-ethoxy-6-fluorobenzaldehyde: A Comparative Guide Introduction 2-Bromo-3-ethoxy-6-fluorobenzaldehyde (CAS: 2384611-58-7) is a highly functionalized, tetrasubstitute...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Cost-Benefit Analysis of Synthetic Pathways to 2-Bromo-3-ethoxy-6-fluorobenzaldehyde: A Comparative Guide

    Introduction

    2-Bromo-3-ethoxy-6-fluorobenzaldehyde (CAS: 2384611-58-7) is a highly functionalized, tetrasubstituted benzene derivative (1)[1]. Its unique 1,2,3,6-substitution pattern makes it an invaluable core building block for the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals. However, achieving precise regiocontrol during its synthesis presents a significant chemical challenge. The presence of four distinct functional groups on the aromatic ring requires a strategic approach to avoid costly late-stage separations of structural isomers.

    As an Application Scientist, I have evaluated the thermodynamic and kinetic profiles of two distinct synthetic pathways. This guide provides an objective cost-benefit analysis comparing a highly regioselective cryogenic metalation route against a traditional, room-temperature electrophilic aromatic substitution route.

    Pathway A: De Novo Regioselective Synthesis via Directed Ortho Metalation (DoM)

    Scientific Rationale & Causality

    Pathway A leverages the powerful directing effects of halogens in organolithium chemistry. Starting from commercially available 1-ethoxy-4-fluorobenzene, a standard electrophilic bromination yields 2-bromo-4-fluoro-1-ethoxybenzene. The critical, yield-determining step is the subsequent formylation.

    Fluorine is a potent ortho-directing group for metalation due to its strong inductive electron-withdrawing effect, which highly acidifies adjacent protons (2)[2]. Bromine also exerts a directing effect, making the C3 proton (flanked by both Br and F) the most thermodynamically acidic site on the ring (3)[3].

    However, the use of standard alkyllithiums (e.g., n-BuLi) would lead to undesired halogen-metal exchange at the bromine atom. To circumvent this, a non-nucleophilic, sterically hindered base such as Lithium 2,2,6,6-tetramethylpiperidide (LTMP) must be employed at cryogenic temperatures (-78 °C) (4)[4]. This ensures selective deprotonation at C3, forming a stable aryllithium intermediate that is subsequently quenched with dimethylformamide (DMF) to yield the target aldehyde.

    Step-by-Step Protocol
    • Bromination : Dissolve 1-ethoxy-4-fluorobenzene (1.0 eq) in anhydrous acetonitrile. Add N-Bromosuccinimide (NBS, 1.05 eq) in portions at 0 °C. Stir for 4 hours at room temperature. Quench with water, extract with dichloromethane, and purify via silica plug to isolate 2-bromo-4-fluoro-1-ethoxybenzene.

    • Directed Ortho Metalation (DoM) : In a flame-dried Schlenk flask under argon, prepare a solution of LTMP (1.2 eq) in anhydrous THF at -78 °C. Slowly add 2-bromo-4-fluoro-1-ethoxybenzene (1.0 eq) dropwise. Stir for 2 hours at -78 °C to ensure complete C3-lithiation.

    • Formylation : Add anhydrous DMF (2.0 eq) dropwise to the cryogenic mixture. Allow the reaction to slowly warm to room temperature over 3 hours. Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via short-path distillation to yield pure 2-bromo-3-ethoxy-6-fluorobenzaldehyde.

    PathwayA_Workflow SM 1-Ethoxy-4-fluorobenzene Int1 2-Bromo-4-fluoro-1-ethoxybenzene SM->Int1 NBS, MeCN Lithio C3-Lithio Intermediate (LTMP, -78°C) Int1->Lithio LTMP (Regioselective DoM) Target 2-Bromo-3-ethoxy-6-fluorobenzaldehyde Lithio->Target DMF Quench

    Regioselective synthesis workflow utilizing Directed Ortho Metalation (DoM).

    Pathway B: Late-Stage Bromination via Electrophilic Aromatic Substitution (EAS)

    Scientific Rationale & Causality

    Pathway B attempts to construct the molecule using a more traditional, non-cryogenic approach. Starting from 2-fluoro-5-hydroxybenzaldehyde, the phenol is alkylated to form 2-fluoro-5-ethoxybenzaldehyde. The final step is an electrophilic bromination to install the bromine atom.

    In 2-fluoro-5-ethoxybenzaldehyde, the strongly activating ethoxy group directs electrophiles to its ortho positions (C4 and C6). The target molecule requires bromination at C6. However, the C6 position is sterically hindered, flanked by the ethoxy group and the bulky aldehyde group. Consequently, the electrophilic attack predominantly occurs at the less hindered C4 position, resulting in 4-bromo-5-ethoxy-2-fluorobenzaldehyde as the major byproduct. This inherent lack of regiocontrol necessitates rigorous and expensive downstream separation techniques, such as Simulated Moving Bed (SMB) chromatography.

    Step-by-Step Protocol
    • Alkylation : Dissolve 2-fluoro-5-hydroxybenzaldehyde (1.0 eq) in DMF. Add K₂CO₃ (2.0 eq) and Iodoethane (1.5 eq). Stir at 60 °C for 6 hours. Filter, concentrate, and extract with ethyl acetate to yield 2-fluoro-5-ethoxybenzaldehyde.

    • Electrophilic Bromination : Dissolve 2-fluoro-5-ethoxybenzaldehyde (1.0 eq) in dichloromethane. Add a catalytic amount of FeCl₃ (0.1 eq). Slowly add a solution of Br₂ (1.05 eq) in DCM at 0 °C. Stir at room temperature for 12 hours.

    • Separation : Quench with aqueous sodium thiosulfate. The resulting crude mixture contains a ~3:1 ratio of the undesired 4-bromo isomer to the desired 6-bromo isomer. Isolate the target 2-bromo-3-ethoxy-6-fluorobenzaldehyde via preparative HPLC.

    PathwayB_Workflow SM 2-Fluoro-5-ethoxybenzaldehyde Target Target Isomer (Minor) 2-Bromo-3-ethoxy-6-fluorobenzaldehyde SM->Target Br2, FeCl3 (Sterically Hindered) Byproduct Byproduct Isomer (Major) 4-Bromo-5-ethoxy-2-fluorobenzaldehyde SM->Byproduct Br2, FeCl3 (Sterically Favored)

    Electrophilic aromatic substitution leading to isomeric mixtures due to steric hindrance.

    Cost-Benefit Analysis & Quantitative Comparison

    To objectively evaluate these pathways for scale-up and commercial viability, we must analyze the interplay between upstream reagent costs and downstream purification burdens.

    MetricPathway A (DoM)Pathway B (EAS)
    Overall Yield (Target) 65 - 75%15 - 25%
    Regioselectivity > 95% (Highly selective)~ 25% (Poor selectivity)
    Reagent Costs High (LTMP, anhydrous THF)Low (Br₂, FeCl₃, DCM)
    Energy Costs High (Cryogenic cooling to -78 °C)Low (Room temperature)
    Purification Cost Low (Standard extraction/distillation)Very High (Prep-HPLC / SMB Chromatography)
    Scalability Moderate (Requires specialized cryo-reactors)High (Standard reactors, but bottlenecked by purification)
    Environmental Impact Moderate (Atom economical, low waste)High (Significant isomeric waste generation)

    Conclusion & Recommendations

    As an Application Scientist, I strongly recommend Pathway A for both discovery-phase research and mid-scale manufacturing. While the upfront costs associated with cryogenic infrastructure and organolithium reagents (LTMP) are higher, the near-perfect regioselectivity ensures a self-validating, high-purity product. The thermodynamic certainty of the C3-lithiation avoids the catastrophic yield loss seen in alternative routes.

    Pathway B is a false economy. The savings generated by using inexpensive room-temperature bromination are rapidly eclipsed by the exorbitant costs of separating closely related regioisomers. Unless a highly selective, sterically-overriding bromination catalyst is developed, Pathway B remains unviable for producing 2-bromo-3-ethoxy-6-fluorobenzaldehyde at a commercial standard.

    References

    • ChemicalBook. "2-bromo-3-ethoxy-6-fluorobenzaldehyde CAS 2384611-58-7". ChemicalBook. 1

    • Mlosień, M., et al. "Bromine as the Ortho-Directing Group in the Aromatic Metalation/Silylation of Substituted Bromobenzenes." The Journal of Organic Chemistry, ACS Publications, 2003. 2

    • Nguyen, T., et al. "The First Regioselective Metalation and Functionalization of Unprotected 4-Halobenzoic Acids." The Journal of Organic Chemistry, ACS Publications, 2005. 3

    • Peng, Y., et al. "Discovery of Imidazoisoindole Derivatives as Highly Potent and Orally Active Indoleamine-2,3-dioxygenase Inhibitors." PMC, NIH, 2018. 4

    Sources

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling 2-Bromo-3-ethoxy-6-fluorobenzaldehyde

    As a Senior Application Scientist, I approach the handling of specialized fluorinated and brominated building blocks not just as a regulatory requirement, but as a mechanistic science. 2-Bromo-3-ethoxy-6-fluorobenzaldehy...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I approach the handling of specialized fluorinated and brominated building blocks not just as a regulatory requirement, but as a mechanistic science. 2-Bromo-3-ethoxy-6-fluorobenzaldehyde is a highly functionalized, electrophilic aromatic compound. To handle it safely, we must understand why it is hazardous, rather than simply memorizing safety data sheets.

    The presence of the aldehyde moiety makes this compound highly reactive toward nucleophiles—including the primary amines (lysine residues) present in human skin and mucosal proteins. Furthermore, the addition of bromine and fluorine atoms significantly increases the molecule's lipophilicity, enhancing its ability to penetrate the dermal barrier compared to unsubstituted benzaldehyde[1]. Finally, like most benzaldehydes, it is susceptible to autoxidation in the presence of air, slowly converting into a halogenated benzoic acid, which drastically increases the acidity and irritant potential of aged samples.

    Based on its structural analogs (such as 2-bromo-6-fluorobenzaldehyde), this compound is classified as an acute oral toxicant (H302), a skin/eye irritant (H315, H319), and a respiratory tract irritant (H335)[2][3].

    Here is the comprehensive, causality-driven guide to the personal protective equipment (PPE), handling, and disposal of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde.

    I. Mechanistic PPE Matrix

    Selecting the right PPE requires matching the material's physical properties against the chemical's permeation profile. Do not rely on standard latex gloves, as halogenated aromatics can rapidly degrade them.

    PPE CategorySpecification & StandardMechanistic Justification
    Hand Protection Nitrile gloves (min. 0.11 mm thickness) or Butyl rubber.Nitrile provides a robust barrier against lipophilic, halogenated organic compounds[4]. Double-gloving is highly recommended during bulk transfers.
    Eye/Face Protection Snug-fitting chemical splash goggles (EN 166 / ANSI Z87.1).The electrophilic aldehyde reacts rapidly with the aqueous environment of the cornea, causing severe irritation (H319)[2]. Safety glasses with side shields are insufficient for powders or volatile liquids.
    Respiratory Protection NIOSH-approved N95/P100 particulate respirator; ABEK organic vapor cartridge.Required only if handling outside a fume hood. The compound is a known respiratory irritant (STOT SE 3)[3].
    Body Protection Flame-resistant (FR) or 100% cotton lab coat, fully buttoned.Prevents dermal exposure (H315) and mitigates the risk of static-discharge ignition during the handling of dry, combustible powders[3].

    II. Operational Workflow & Logical Relationships

    To ensure a self-validating safety system, your operational workflow must isolate the chemical from both the operator and the ambient atmosphere.

    G N1 1. Environmental Control Verify Hood Velocity (80-100 fpm) N2 2. PPE Donning Nitrile, Goggles, Lab Coat N1->N2 N3 3. Material Transfer Inert Atmosphere (N2/Ar) N2->N3 N4 4. Active Handling Closed-System Reaction N3->N4 N5 Spill / Exposure Event N3->N5 N6 5. Decontamination & Disposal Halogenated Waste Stream N4->N6 N5->N6 Emergency Protocol

    Operational workflow for the safe handling and disposal of halogenated benzaldehydes.

    III. Step-by-Step Handling Protocol

    Standard Operating Procedure (SOP): Weighing and Transfer

    • Environmental Validation: Before opening the reagent bottle, verify that the chemical fume hood is operational with a face velocity between 80 and 100 feet per minute (fpm).

    • Atmospheric Purge: Because halogenated benzaldehydes are sensitive to air and light, prepare a Schlenk line or a nitrogen/argon-purged glove bag. Exposing the compound to ambient oxygen will catalyze its degradation into a highly irritating benzoic acid derivative.

    • Static Dissipation: Use an anti-static, grounded spatula for weighing. Halogenated organic powders can accumulate static charges, causing the material to aerosolize or adhere to gloves when transferred.

    • Sealed Transfer: Weigh the material directly into a tared, sealable reaction vial. Cap the vial before removing it from the balance area to prevent vapor/dust escape.

    • Immediate Decontamination: Wipe down the balance pan and surrounding surfaces with an ethanol-soaked, lint-free cloth to dissolve any residual lipophilic compound, followed by a secondary wipe with deionized water.

    IV. Emergency Response & Spill Management

    If the self-validating system fails, immediate mechanistic intervention is required to prevent environmental contamination or systemic toxicity.

    • Solid/Powder Spills: Do not dry-sweep, as this will aerosolize the respiratory irritant. Lightly moisten the spill with water or cover it with damp sand to suppress dust formation[5][6]. Carefully scoop the mixture into a sealable hazardous waste container using non-sparking tools[4].

    • Liquid Spills (if melted or in solution): Contain the spread using an inert, non-combustible absorbent material such as vermiculite, diatomaceous earth, or sand[5][6]. Never use sawdust or combustible absorbents, as the autoxidation of the aldehyde generates heat and can lead to spontaneous combustion.

    • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for a minimum of 15 minutes[4]. Do not use harsh solvents (like acetone) to wash the skin, as this will strip the skin's lipid layer and drive the lipophilic halogenated compound deeper into the dermis.

    V. Disposal & Environmental Logistics

    2-Bromo-3-ethoxy-6-fluorobenzaldehyde and its derivatives are highly toxic to aquatic life with long-lasting effects (H412)[7].

    • Waste Segregation: All residual chemical, contaminated gloves, and absorbent spill materials must be strictly segregated into a Halogenated Organic Waste container.

    • Aqueous Restrictions: Under no circumstances should this chemical or its washings be discharged into the municipal sewer system or laboratory drains[4][6].

    • Final Destruction: Disposal must be executed via high-temperature incineration at a licensed hazardous waste treatment facility equipped with acid-gas scrubbers (to neutralize the hydrobromic and hydrofluoric acids generated during combustion)[8].

    References

    • Loba Chemie. (n.d.). BENZALDEHYDE AR Safety Data Sheet. Retrieved from [Link]

    • National Institutes of Health (NIH). (n.d.). Trimethoxylated Halogenated Chalcones as Dual Inhibitors of MAO-B and BACE-1 for the Treatment of Neurodegenerative Disorders. Retrieved from [Link]

    • Chemos GmbH&Co.KG. (2021). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

    Sources

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